alpha-L-galactofuranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41846-89-3 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6+/m0/s1 |
InChI Key |
AVVWPBAENSWJCB-FQJSGBEDSA-N |
SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of L-Galactofuranose: A Technical History of its Discovery and Biosynthesis
For decades, the five-membered furanose form of L-galactose, L-galactofuranose, remained an elusive player in the world of glycobiology. While its D-enantiomer was identified in the 1930s, the discovery and biosynthetic pathway of L-galactofuranose remained uncharted territory until the early 21st century. This technical guide delves into the history of its discovery, culminating in the landmark elucidation of its enzymatic synthesis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this rare sugar.
The Initial Discovery: A Marine Marvel
Prior to the understanding of its biosynthesis, the first significant breakthrough in the history of L-galactose as a non-polymeric natural product came in 2004. Researchers isolating compounds from the marine octocoral Muricea c.f. purpurea identified a novel saponin (B1150181) containing L-galactose. This discovery marked the first instance of L-galactose being found in a form other than as a constituent of a larger polysaccharide.
Experimental Protocol: Isolation of L-Galactosyl Saponin from Muricea c.f. purpurea (2004)
The isolation and characterization of the L-galactose-containing saponin involved a multi-step process:
-
Extraction: Freshly collected specimens of Muricea c.f. purpurea were homogenized and extracted with methanol. The resulting extract was then partitioned between different solvents to separate compounds based on their polarity.
-
Chromatography: The crude extract underwent a series of chromatographic separations, including silica (B1680970) gel and reversed-phase chromatography, to purify the individual compounds.
-
Structural Elucidation: The structure of the isolated saponin, including the presence and stereochemistry of the L-galactose unit, was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Unlocking the Biosynthesis: The Discovery of GDP-L-Galactose Mutase (MtdL)
The watershed moment in understanding L-galactofuranose came in 2017 with a publication in the Proceedings of the National Academy of Sciences (PNAS). While investigating the biosynthetic pathway of the antibiotic A201A in the bacterium Marinactinospora thermotolerans, researchers identified a previously uncharacterized enzyme responsible for the formation of GDP-L-galactofuranose.[1] This enzyme, named GDP-L-galactose mutase (MtdL), catalyzes the conversion of GDP-L-galactopyranose to GDP-L-galactofuranose, the activated sugar donor required for the incorporation of L-galactofuranose into natural products.[1]
This discovery was significant as it unveiled a novel enzymatic activity and provided the first genetic and biochemical evidence for the biosynthesis of L-galactofuranose.[1] The biosynthetic pathway for D-galactofuranose, involving the enzyme UDP-galactopyranose mutase (UGM), had been known for some time, but the machinery for the L-isomer was a mystery.
Experimental Protocol: Characterization of GDP-L-Galactose Mutase (MtdL) (2017)
The characterization of MtdL involved a series of in vitro experiments to confirm its function:
-
Gene Cloning and Protein Expression: The gene encoding the putative MtdL enzyme was identified within the A201A biosynthetic gene cluster. It was then cloned into an expression vector and introduced into Escherichia coli for large-scale production of the recombinant MtdL protein.
-
Enzyme Assay: The activity of the purified MtdL enzyme was tested in a reaction mixture containing the substrate GDP-L-galactopyranose.
-
Product Analysis: The reaction products were analyzed using High-Performance Liquid Chromatography (HPLC) and mass spectrometry to confirm the formation of GDP-L-galactofuranose.
-
Cofactor Analysis: The researchers investigated the requirement of any cofactors for MtdL activity and found that the enzyme's function was dependent on the presence of divalent cations like Mg²⁺ or Mn²⁺.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the pivotal studies in the discovery of L-galactofuranose and its biosynthesis.
| Parameter | Value | Reference |
| Source Organism | Muricea c.f. purpurea | (Gutiérrez et al., 2004) |
| Isolated Compound | 6'-O-acetyl-3β-pregna-5,20-dienyl-α-L-galactopyranoside | (Gutiérrez et al., 2004) |
| Yield of Crude Extract | 21.0 g from 0.9 kg of fresh specimens | (Gutiérrez et al., 2004) |
Table 1: Quantitative data from the initial discovery of a non-polymeric L-galactose containing natural product.
| Parameter | Value | Reference |
| Enzyme | GDP-L-galactose mutase (MtdL) | (Zhang et al., 2017)[1] |
| Source Organism | Marinactinospora thermotolerans | (Zhang et al., 2017)[1] |
| Substrate | GDP-L-galactopyranose | (Zhang et al., 2017)[1] |
| Product | GDP-L-galactofuranose | (Zhang et al., 2017)[1] |
| Cofactor Requirement | Mg²⁺ or Mn²⁺ | (Zhang et al., 2017)[1] |
| In vitro Reaction Time | 20 minutes | (Zhang et al., 2017)[1] |
| In vitro Reaction Temperature | 37 °C | (Zhang et al., 2017)[1] |
Table 2: Key parameters from the in vitro characterization of GDP-L-galactose mutase (MtdL).
Signaling Pathways and Biological Significance
The discovery of L-galactofuranose and its biosynthetic pathway has opened new avenues for research into its biological roles. Currently, the primary known function of L-galactofuranose is as a component of bioactive natural products, such as the antibiotic A201A.
L-Galactofuranose in Antibiotic Action
The antibiotic A201A, which contains an L-galactofuranose moiety, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. The presence of the L-galactofuranose sugar is crucial for the antibiotic's activity. Understanding the biosynthesis of this sugar moiety is therefore of significant interest to drug development professionals for the potential to create novel antibiotic derivatives with improved efficacy or altered spectrum of activity. The pathway provides a new target for the development of antibacterial agents that could inhibit L-galactofuranose synthesis, thereby crippling the production of essential bacterial compounds.
Future Directions
The discovery of L-galactofuranose in a non-polymeric natural product and the subsequent elucidation of its biosynthetic pathway have laid the groundwork for exciting future research. Further exploration of diverse natural sources may reveal a wider distribution and variety of L-galactofuranose-containing molecules. A deeper understanding of the structure and mechanism of MtdL could facilitate the design of specific inhibitors as potential antimicrobial agents. Moreover, the role of L-galactofuranose in other biological processes beyond its inclusion in antibiotics remains a fertile area for investigation, promising to expand our knowledge of the complex world of carbohydrates.
References
Early Determination of the α-L-Galactofuranose Configuration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that established the anomeric configuration of α-L-galactofuranose. In an era predating modern spectroscopic techniques, the determination of stereochemistry at the anomeric center was a significant scientific challenge. Early 20th-century carbohydrate chemists relied on a combination of chemical synthesis, classical reaction mechanisms, and polarimetry, most notably leveraging Hudson's rules of isorotation. This document outlines the key experimental approaches and presents the quantitative data that were pivotal in assigning the α-configuration to the levorotatory furanosidic form of L-galactose.
Foundational Principles: Hudson's Rules of Isorotation
At the heart of early configurational analysis of anomers were Hudson's rules of isorotation. These empirical rules, developed in the early 1900s, provided a powerful tool for assigning anomeric configurations based on optical rotation measurements. The core tenets of these rules as applied to glycosides are:
-
First Rule (Rule of Superposition): The optical rotation of a glycoside can be considered as the algebraic sum of the rotational contribution of the anomeric center (A) and the contribution of the remainder of the sugar ring (B). For an anomeric pair (α and β), the molecular rotations can be expressed as:
-
[M]α = A + B
-
[M]β = -A + B
-
-
Second Rule: For D-sugars, the α-anomer is the more dextrorotatory of the anomeric pair. Conversely, for L-sugars, the α-anomer is the more levorotatory.
The validity of these rules was foundational for assigning configurations to newly synthesized glycosides, including those of L-galactose in its furanose form.
Synthesis of Methyl L-Galactofuranosides: The Fischer Glycosidation
A key experimental challenge was the synthesis and separation of the anomeric methyl L-galactofuranosides. The Fischer glycosidation was the primary method employed. This reaction involves treating the parent sugar with an alcohol (in this case, methanol) in the presence of an acid catalyst (typically hydrogen chloride). This process leads to the formation of a mixture of α and β-pyranosides and α and β-furanosides.
Experimental Protocol: Fischer Glycosidation of L-Galactose
A detailed, generalized protocol based on early 20th-century methods is as follows:
-
Preparation of the Reaction Mixture: L-galactose was dissolved in anhydrous methanol (B129727).
-
Catalysis: The solution was cooled in an ice bath, and dry hydrogen chloride gas was bubbled through it until a specific concentration (e.g., 1-2%) was reached. Alternatively, a solution of acetyl chloride in methanol was used to generate HCl in situ.
-
Reaction: The reaction vessel was sealed and allowed to stand at room temperature for an extended period, often several days, to reach equilibrium.
-
Neutralization: The acidic reaction mixture was neutralized, typically with silver carbonate or lead carbonate, to precipitate the chloride ions.
-
Filtration and Concentration: The mixture was filtered to remove the insoluble salts, and the filtrate was concentrated under reduced pressure to yield a syrup containing a mixture of methyl L-glycosides.
-
Isolation of Furanosides: The separation of the furanoside anomers from the pyranosides and from each other was a significant challenge. Early methods relied on fractional crystallization, often of acetylated or benzoylated derivatives, which exhibited different solubilities.
Configurational Assignment via Optical Rotation
Once the anomeric methyl L-galactofuranosides were isolated, their optical rotations were measured using a polarimeter. The assignment of the α- and β-configurations was then made by applying Hudson's second rule. The anomer with the more negative (levorotatory) specific rotation was assigned the α-L-configuration, while the less levorotatory (or dextrorotatory) anomer was assigned the β-L-configuration.
Quantitative Data: Optical Rotations of Methyl L-Galactofuranosides
The following table summarizes representative optical rotation data for the anomeric methyl L-galactofuranosides as would have been determined by early researchers. It is important to note that the exact values reported in historical literature may vary slightly due to differences in purity, solvent, and instrumentation.
| Compound | Anomeric Configuration | Specific Rotation ([\α]D) |
| Methyl L-Galactofuranoside | α | Highly Levorotatory |
| Methyl L-Galactofuranoside | β | Less Levorotatory |
Note: Precise numerical values from the earliest literature specifically for the separated L-galactofuranosides are scarce in modern databases. The qualitative relationship is the key finding based on Hudson's rules.
Logical Workflow for Anomeric Assignment
The logical process for determining the anomeric configuration of α-L-galactofuranose in the early 20th century can be visualized as a straightforward workflow.
Chemical Corroboration
While optical rotation was the primary method, chemical evidence also supported the configurational assignments. For instance, the relative rates of hydrolysis of the anomeric glycosides could provide clues. Generally, for furanosides, one anomer hydrolyzes more rapidly than the other under acidic conditions. While not an absolute determinant, consistent differences in reactivity between the two isolated anomers provided corroborating evidence for their distinct stereochemical nature.
Conclusion
The establishment of the α-L-galactofuranose configuration stands as a testament to the ingenuity of early carbohydrate chemists. Through the systematic application of chemical synthesis, meticulous separation techniques, and the insightful interpretation of polarimetric data via Hudson's rules of isorotation, the stereochemistry of this important sugar derivative was elucidated long before the advent of modern analytical methods. This foundational work paved the way for a deeper understanding of the structure and function of carbohydrates in biological systems.
The Pivotal Role of α-L-Galactofuranose in Bacterial Physiology and Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactofuranose (Galf), a five-membered ring isomer of galactose, is a crucial component of the cell wall in a variety of pathogenic bacteria, yet it is absent in mammals. This makes the biosynthetic pathway of Galf an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the biological role of α-L-galactofuranose and its more prevalent enantiomer, α-D-galactofuranose, in bacteria. It details the biosynthesis of UDP-galactofuranose, its incorporation into essential glycoconjugates, and its critical function in cell wall integrity and bacterial viability, with a particular focus on Mycobacterium tuberculosis. Furthermore, this guide outlines key experimental protocols and summarizes quantitative data on enzyme kinetics and inhibitor efficiencies, offering a valuable resource for researchers in microbiology and drug discovery.
Introduction
Galactose, a common monosaccharide, typically exists in a six-membered pyranose ring form (Galp). However, in many microorganisms, it can also adopt a thermodynamically less favorable five-membered furanose ring structure (Galf).[1][2] While the D-enantiomer of galactofuranose is a well-established, essential component of the cell wall of pathogenic bacteria like Mycobacterium tuberculosis, the L-form, α-L-galactofuranose, is rarer but has been identified in certain bacterial secondary metabolites.[3][4] The absence of Galf in humans and its vital role in bacterial survival make the enzymes involved in its biosynthesis and incorporation prime targets for new antibacterial therapies.[5][6][7] This guide will delve into the core aspects of galactofuranose metabolism in bacteria, providing a technical overview for scientific professionals.
Biosynthesis of UDP-Galactofuranose: The Gateway to Galf Glycoconjugates
The sole precursor for all galactofuranose residues in bacterial glycoconjugates is UDP-galactofuranose (UDP-Galf).[2][8] This crucial molecule is synthesized from UDP-galactopyranose (UDP-Galp) through an intramolecular isomerization reaction catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM), also known as Glf.[6][9]
The UGM-catalyzed reaction is a redox-neutral process, which is atypical for a flavoenzyme.[6][7] The reaction mechanism involves the reduced flavin cofactor acting as a nucleophile, attacking the anomeric carbon of the galactose moiety in UDP-Galp. This leads to the formation of a covalent flavin-sugar intermediate, facilitating the opening of the pyranose ring and its subsequent contraction into the furanose form before being released as UDP-Galf.[6][10][11] The equilibrium of this reaction strongly favors the more stable UDP-Galp form.[8]
In Escherichia coli, the gene encoding UGM is designated as glf, while in Mycobacterium tuberculosis, it is Rv3809c.[12][13] The essentiality of UGM for the viability of several pathogenic bacteria, including M. tuberculosis, underscores its importance as a therapeutic target.[12][14][15]
Caption: The reversible isomerization of UDP-galactopyranose to UDP-galactofuranose catalyzed by UGM.
Incorporation of Galf into the Mycobacterial Cell Wall
In Mycobacterium tuberculosis, Galf is a fundamental component of the arabinogalactan (B145846) (AG), a polysaccharide that forms the central core of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[2][10][12] This complex is essential for the structural integrity and low permeability of the mycobacterial cell wall.[10] The galactan portion of AG is a linear polymer of approximately 30 alternating β-(1→5) and β-(1→6)-linked D-Galf residues.[2][16]
The biosynthesis of the galactan chain is a multi-step process initiated on a decaprenyl-phosphate-P-GlcNAc-Rha lipid carrier and is catalyzed by two key galactofuranosyltransferases, GlfT1 and GlfT2.[17][18]
-
Initiation by GlfT1: The process begins with the transfer of two Galf residues from UDP-Galf to the lipid-linked acceptor. GlfT1 (encoded by Rv3782 in M. tuberculosis) is a bifunctional enzyme that catalyzes the addition of the first Galf residue via a β-(1→5) linkage, followed by a second Galf residue through a β-(1→4) or β-(1→6) linkage.[17][18]
-
Polymerization by GlfT2: The resulting lipid-linked disaccharide serves as the substrate for GlfT2 (encoded by Rv3808c in M. tuberculosis), which is responsible for the polymerization of the bulk of the galactan chain.[19][20] GlfT2 is also a bifunctional enzyme that processively adds approximately 30 Galf units, creating the characteristic alternating β-(1→5) and β-(1→6) linkages.[17][19][20]
The essentiality of both GlfT1 and GlfT2 for mycobacterial growth has been demonstrated, making them, alongside UGM, attractive targets for anti-tuberculosis drug development.[12][14]
Caption: Workflow of galactan polymerization by GlfT1 and GlfT2 on a lipid carrier.
Biological Functions and Significance in Pathogenicity
The primary role of galactofuranose in bacteria is structural, contributing to the integrity of the cell envelope. In mycobacteria, the galactan polymer is the backbone to which the arabinan (B1173331) chains and mycolic acids are attached.[2][12] Disruption of galactan synthesis leads to a compromised cell wall, making the bacteria susceptible to environmental stresses and host immune responses, and ultimately leading to cell death.[12][14]
Beyond mycobacteria, galactofuranose is found in the lipopolysaccharide (LPS) O-antigens of several Gram-negative bacteria, including pathogenic strains of Klebsiella pneumoniae and E. coli.[15][21] In these organisms, the Galf-containing LPS can contribute to serum resistance and virulence. In the symbiotic bacterium Mycetohabitans rhizoxinica, a Galf-containing LPS is crucial for its survival within its fungal host.[22]
The presence of α-L-galactofuranose is less common. It has been identified as a component of the nucleoside antibiotic A201A produced by Micromonospora thermotolerans. The biosynthesis of GDP-α-L-galactofuranose in this bacterium involves a distinct mutase, MtdL, which is different from the UGM that synthesizes UDP-D-galactofuranose.[3]
Galf Biosynthesis Pathway as a Drug Target
The essential nature of the galactofuranose biosynthetic pathway in pathogenic bacteria, coupled with its absence in humans, makes it an ideal target for the development of new antimicrobial drugs.[5][23] Significant efforts have been focused on discovering inhibitors for UGM and the galactofuranosyltransferases.
UGM Inhibitors
A variety of small molecule inhibitors targeting UGM have been identified through high-throughput screening and rational drug design.[9][24][25][26] These inhibitors can be broadly categorized as substrate analogs and allosteric inhibitors.
| Inhibitor Class | Example Compound | Target Organism | IC50 / Ki | Reference |
| Aminothiazoles | Compound 2 | M. tuberculosis | 1.3 ± 0.1 µM (IC50) | [9] |
| Thiazolidines | Not specified | M. tuberculosis | - | [25] |
| Allosteric Inhibitors | MS208 | M. tuberculosis | - (aggregation-based) | [5] |
| UDP-Galf Derivatives | 5-deoxy-5-fluoro-UDP-Galf | M. tuberculosis | Potent inhibitor | [16] |
Table 1: Examples of UDP-galactopyranose mutase (UGM) inhibitors.
Galactofuranosyltransferase Inhibitors
Targeting GlfT1 and GlfT2 is also a promising strategy. Synthetic analogs of UDP-Galf and the lipid carrier acceptor have been shown to inhibit galactan polymerization. For instance, UDP-Galf derivatives modified at the C-5 or C-6 position of the furanose ring have demonstrated potent inhibitory activity against galactan biosynthesis in a cell-free assay.[16]
Key Experimental Protocols
UDP-Galactopyranose Mutase (UGM) Activity Assay
A common method to measure UGM activity is a coupled enzyme assay.
-
Principle: The assay measures the conversion of UDP-Galp to UDP-Galf. The reaction is coupled to UDP-glucose pyrophosphorylase (GalU) and UDP-glucose dehydrogenase (UGD). UGD catalyzes the NAD+-dependent oxidation of UDP-glucose, which is formed from UTP and glucose-1-phosphate by GalU. The production of NADH is monitored spectrophotometrically at 340 nm.
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UDP-Galp (substrate)
-
Recombinant UGM enzyme
-
Coupling enzymes (GalU and UGD)
-
UTP
-
Glucose-1-phosphate
-
NAD+
-
-
Procedure: a. The reaction is initiated by the addition of UGM. b. The increase in absorbance at 340 nm is monitored over time. c. The rate of NADH production is proportional to the UGM activity.
Generation of a Conditional Knockout of glf in Mycobacterium smegmatis
This protocol is adapted from studies demonstrating the essentiality of glf.[14]
-
Construct a suicide delivery vector: a. Clone the glf gene with flanking homologous regions into a suicide vector containing a selectable marker (e.g., kanamycin (B1662678) resistance) and a counter-selectable marker (e.g., sacB). b. Introduce a deletion or disruption within the glf gene in the vector.
-
Prepare rescue plasmids: a. Clone the wild-type glf gene into an integrative plasmid with a different selectable marker (e.g., hygromycin resistance). b. Clone the downstream essential gene, Rv3808c (glfT2), into another plasmid with a temperature-sensitive origin of replication and a third selectable marker (e.g., apramycin (B1230331) resistance).
-
Electroporation and Selection: a. Co-electroporate the suicide vector and the two rescue plasmids into M. smegmatis. b. Select for single-crossover homologous recombinants on plates containing all three antibiotics. c. Screen for double-crossover events (allelic exchange) by plating on sucrose-containing medium. The sacB gene confers sucrose (B13894) sensitivity, so only double-crossover mutants will grow.
-
Conditional Growth Assessment: a. Grow the resulting mutant strain at the permissive temperature (e.g., 30°C). b. Shift the culture to the non-permissive temperature (e.g., 42°C) to induce the loss of the temperature-sensitive plasmid carrying Rv3808c. c. Monitor bacterial growth. A lack of growth at the non-permissive temperature confirms the essentiality of the gene.
Conclusion
The biosynthesis of α-L-galactofuranose and its more common D-isomer represents a critical pathway for the survival and pathogenicity of numerous bacteria. The enzymes UGM, GlfT1, and GlfT2 are central to this process and have been validated as promising targets for the development of novel antibacterial agents. A deeper understanding of the structure, function, and regulation of these enzymes will be instrumental in designing potent and specific inhibitors to combat bacterial infections, particularly those caused by multidrug-resistant strains of Mycobacterium tuberculosis. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to this important area of drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. alpha-L-galactofuranose | C6H12O6 | CID 53664875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibitors of UDP-Galactopyranose Mutase from Mycobacterium tuberculosis, a Potential Antimicrobial Drug Target [harvest.usask.ca]
- 6. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galactofuranose-Related Enzymes: Challenges and Hopes [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. proteopedia.org [proteopedia.org]
- 12. Cell Wall Core Galactofuran Synthesis Is Essential for Growth of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic UDP-furanoses as potent inhibitors of mycobacterial galactan biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Galactosyl Transferases in Mycobacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Galactosyl transferases in mycobacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. uniprot.org [uniprot.org]
- 21. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structural Basis of Ligand Binding to UDP-Galactopyranose Mutase fromMycobacterium tuberculosis | CIC bioGUNE | Center for Cooperative Research in Biosciences [cicbiogune.es]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Inhibitors of UDP-galactopyranose mutase thwart mycobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Terrestrial Treasure: A Technical Guide to the Natural Sources of α-L-Galactofuranose
A comprehensive guide for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and analysis of the rare sugar α-L-galactofuranose.
Introduction
L-galactose and its furanose form, L-galactofuranose, are exceedingly rare in nature, in stark contrast to their ubiquitous D-isomers. While D-galactofuranose is a known component of the cell walls of various fungi, bacteria, and protozoa, the natural occurrence of α-L-galactofuranose has, until recently, been largely uncharacterised. This technical guide provides an in-depth exploration of the primary known natural source of α-L-galactofuranose: the antibiotic A201A. Produced by the marine actinomycete Marinactinospora thermotolerans and the terrestrial actinomycete Streptomyces capreolus, this complex nucleoside antibiotic contains a unique α-L-galactofuranosyl moiety. This guide will detail the producing organisms, the biosynthetic pathway of α-L-galactofuranose, and comprehensive protocols for its extraction, purification, and quantification.
I. Natural Sources of α-L-Galactofuranose
The principal known natural source of α-L-galactofuranose is as a constituent of the aminonucleoside antibiotic A201A. This antibiotic is produced by two known species of actinomycetes:
-
Marinactinospora thermotolerans SCSIO 00652 : A marine actinomycete isolated from deep-sea sediment in the South China Sea. This organism is a significant producer of A201A and its biosynthetic pathway has been extensively studied[1][2][3].
-
Streptomyces capreolus NRRL 3817 : A terrestrial actinomycete, which was the original reported producer of A201A[4][5].
The α-L-galactofuranose unit is a key structural component of the A201A molecule, linked to other sugar moieties[6][7][8].
II. Biosynthesis of α-L-Galactofuranose in A201A Producers
The biosynthesis of α-L-galactofuranose in M. thermotolerans is a fascinating enzymatic process that diverges from the well-understood pathways for D-galactofuranose. The key steps are encoded within the A201A biosynthetic gene cluster (mtd cluster)[1][6][9].
The central enzyme in this pathway is GDP-L-galactose mutase (MtdL) , which catalyzes the conversion of GDP-β-L-galactopyranose to GDP-α-L-galactofuranose. This activated furanose sugar is then utilized by a glycosyltransferase for incorporation into the A201A scaffold[9].
The biosynthetic pathway for the sugar moieties of A201A, including α-L-galactofuranose, is initiated from D-mannose. The key enzymatic steps are as follows[9]:
-
Phosphorylation of D-mannose by MtdK.
-
Conversion to GDP-α-D-mannose .
-
Epimerization by GDP-α-D-mannose 3',5'-epimerase (MtdM) to yield GDP-β-L-galactopyranose .
-
Isomerization by GDP-L-galactose mutase (MtdL) to form GDP-α-L-galactofuranose . This reaction is dependent on the presence of divalent cations such as Mg²⁺ or Mn²⁺[9].
The resulting GDP-α-L-galactofuranose serves as the donor substrate for a glycosyltransferase within the A201A biosynthetic pathway to attach the L-galactofuranosyl moiety to the growing antibiotic structure.
Diagram of the A201A Sugar Biosynthetic Pathway
Caption: Biosynthetic pathway of the sugar moieties in antibiotic A201A.
III. Quantitative Data on A201A Production
The yield of A201A from fermentation can vary depending on the producing strain and fermentation conditions.
| Producing Organism | Strain | Fermentation Conditions | A201A Yield (mg/L) | Reference |
| Marinactinospora thermotolerans | Wild-Type SCSIO 00652 | Modified ISP4 medium, 28°C, 9 days | 12.5 | [2] |
| Marinactinospora thermotolerans | ΔmtdA mutant | Modified ISP4 medium, 28°C, 9 days | 312.5 | [2] |
IV. Experimental Protocols
A. Cultivation of Marinactinospora thermotolerans for A201A Production
This protocol is adapted from Zhu et al. (2012)[1][2].
1. Media Preparation:
-
Modified ISP4 Medium (per liter):
-
Soluble starch: 10.0 g
-
K₂HPO₄: 1.0 g
-
MgSO₄·7H₂O: 1.0 g
-
NaCl: 1.0 g
-
(NH₄)₂SO₄: 2.0 g
-
CaCO₃: 2.0 g
-
Trace element solution: 1.0 mL (FeSO₄·7H₂O 0.1 g, MnCl₂·4H₂O 0.1 g, ZnSO₄·7H₂O 0.1 g in 100 mL distilled water)
-
Distilled water to 1 L
-
Adjust pH to 7.2-7.4 before autoclaving.
-
-
TSB (Trypticase Soy Broth) Medium (per liter):
-
Tryptone: 17.0 g
-
Soytone: 3.0 g
-
Dextrose: 2.5 g
-
NaCl: 5.0 g
-
K₂HPO₄: 2.5 g
-
Distilled water to 1 L
-
2. Cultivation Workflow:
Caption: Workflow for the cultivation of M. thermotolerans for A201A production.
B. Extraction and Purification of A201A
This protocol is a generalized procedure based on available literature[1][5][10].
1. Extraction:
-
Centrifuge the fermentation broth to separate the mycelial cake and the supernatant.
-
Extract the supernatant three times with an equal volume of butanone.
-
Extract the mycelial cake three times with acetone (B3395972) (0.5 L per 6 L of original culture).
-
Combine all organic extracts and evaporate to dryness under reduced pressure.
2. Purification:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Apply the dissolved extract to a silica (B1680970) gel column (100-200 mesh) pre-equilibrated with chloroform.
-
Elute the column with a gradient of chloroform-methanol (from 10:0 to 8:2, v/v).
-
Collect fractions and monitor for the presence of A201A using HPLC-UV at 275 nm.
-
Pool the fractions containing A201A and evaporate the solvent.
-
Further purify by recrystallization from cold acetone to obtain crystalline A201A.
C. Hydrolysis of A201A and Monosaccharide Analysis
1. Acid Hydrolysis:
-
Dissolve a known amount of purified A201A in 2 M trifluoroacetic acid (TFA).
-
Heat the solution at 100°C for 3-4 hours in a sealed tube to cleave the glycosidic bonds[10].
-
Cool the reaction mixture and evaporate the TFA under a stream of nitrogen.
-
Re-dissolve the dried hydrolysate in deionized water for analysis.
2. HPLC Analysis of L-Galactose:
A variety of HPLC methods can be used for the analysis of monosaccharides. A common approach involves derivatization to enhance detection.
-
Derivatization with 2-aminobenzoic acid (2-AA)[10]:
-
To the dried hydrolysate, add 5 µL of 80 mg/mL sodium acetate (B1210297) trihydrate.
-
Prepare a 2-AA labeling solution by dissolving 30 mg of 2-AA and 30 mg of sodium cyanoborohydride in 1 mL of 2% (w/v) boric acid in methanol.
-
Add 10 µL of the labeling solution to the sample.
-
Incubate at 80°C for 60 minutes.
-
Dilute the labeled sample for HPLC analysis.
-
-
HPLC Conditions (example):
-
Column: Reversed-phase C18 column (e.g., XBridge C18, 5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.2% N-butylamine, 0.5% phosphoric acid, 1% THF in water.
-
Mobile Phase B: 50% Mobile Phase A in acetonitrile.
-
Gradient: A linear gradient tailored to separate the monosaccharides of interest.
-
Detection: Fluorescence (Excitation: 360 nm, Emission: 425 nm).
-
Quantification: Compare the peak area of the L-galactose peak in the sample to a standard curve of derivatized L-galactose.
-
D. In Vitro Assay for GDP-L-galactose Mutase (MtdL)
This protocol is based on the in vitro characterization of MtdL by Zhu et al. (2017)[9].
1. Reagents:
-
Purified His-tagged MtdL enzyme.
-
GDP-β-L-galactose (substrate).
-
50 mM Phosphate buffer (pH 8.0).
-
5 mM MgCl₂ or MnCl₂.
2. Assay Procedure:
-
Prepare a 50 µL reaction mixture containing:
-
0.2 mM GDP-β-L-galactose
-
5 mM MgCl₂ or MnCl₂
-
2 µM purified MtdL enzyme
-
50 mM Phosphate buffer (pH 8.0)
-
-
Incubate the reaction at 37°C for 20 minutes.
-
Terminate the reaction by heating or by adding a quenching agent.
-
Analyze the reaction products by HPLC to detect the formation of GDP-α-L-galactofuranose. The ratio of the pyranose to furanose form can be determined by the peak areas[9].
V. Conclusion
The discovery of α-L-galactofuranose in the antibiotic A201A has opened a new chapter in the study of rare sugars. The producing organisms, Marinactinospora thermotolerans and Streptomyces capreolus, provide a tangible source for this unique monosaccharide. The elucidation of the biosynthetic pathway, particularly the function of the GDP-L-galactose mutase MtdL, offers exciting possibilities for enzymatic synthesis and the generation of novel glycosylated compounds. The detailed protocols provided in this guide will empower researchers to explore the fascinating biology and chemistry of α-L-galactofuranose and its potential applications in drug development and glycobiology.
References
- 1. Characterization of the biosynthetic gene cluster (ata) for the A201A aminonucleoside antibiotic from Saccharothrix mutabilis subsp. capreolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Engineered Overproduction of Antimicrobial Nucleoside Antibiotic A201A from the Deep-Sea Marine Actinomycete Marinactinospora thermotolerans SCSIO 00652 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and engineered overproduction of antimicrobial nucleoside antibiotic A201A from the deep-sea marine actinomycete Marinactinospora thermotolerans SCSIO 00652 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 6. Deciphering the sugar biosynthetic pathway and tailoring steps of nucleoside antibiotic A201A unveils a GDP-l-galactose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
An In-depth Technical Guide to α-L-Galactofuranose and α-L-Galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical, biological, and experimental distinctions between alpha-L-galactofuranose (α-L-Galf) and alpha-L-galactopyranose (α-L-Galp). This document is intended for researchers, scientists, and professionals in drug development who are interested in the structure, function, and manipulation of these important carbohydrate isomers.
Core Concepts: Structure and Stability
L-Galactose, like other hexoses, can exist in equilibrium between an open-chain aldehyde form and cyclic hemiacetal structures. The most prevalent of these cyclic forms are the five-membered furanose and the six-membered pyranose rings.
-
α-L-Galactopyranose (α-L-Galp): This isomer possesses a six-membered tetrahydropyran (B127337) ring. Due to lower ring strain and steric hindrance, the pyranose form is the more thermodynamically stable and favored structure in solution.[1]
-
α-L-Galactofuranose (α-L-Galf): This isomer features a five-membered tetrahydrofuran (B95107) ring. This configuration is thermodynamically less favorable than its pyranose counterpart.[1]
The interconversion between these forms is crucial for their biological roles and is mediated by specific enzymes.
Biological Significance and Distribution
The distribution of these two L-galactose isomers in nature is markedly different, a fact that has significant implications for drug development.
-
α-L-Galactopyranose: While D-galactose is the common epimer in mammals, L-galactose in its pyranose form has been identified in some natural sources, including marine algae.[2]
-
α-L-Galactofuranose: This furanose form is notably absent in mammals.[1] However, it is an essential structural component of glycoconjugates, including polysaccharides and glycoproteins, in a wide range of pathogenic microorganisms such as bacteria (e.g., Mycobacterium tuberculosis), fungi (e.g., Aspergillus fumigatus), and protozoan parasites (e.g., Leishmania species).[1] This unique distribution makes the biosynthetic pathway of α-L-Galf an attractive target for antimicrobial drug development.
Physicochemical Properties
The structural differences between the two isomers give rise to distinct physicochemical properties. While extensive experimental data for α-L-galactofuranose is limited, a comparison can be made using available experimental and computed data.
| Property | α-L-Galactofuranose | α-L-Galactopyranose |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molar Mass | 180.16 g/mol [3] | 180.16 g/mol [4] |
| Ring Size | 5-membered (furanose) | 6-membered (pyranose) |
| Melting Point | Not available | 166-167 °C[5] |
| Hydrogen Bond Donor Count | 5 (Computed)[3] | 5 (Computed)[4] |
| Hydrogen Bond Acceptor Count | 6 (Computed)[3] | 6 (Computed)[4] |
| Rotatable Bond Count | 1 (Computed)[3] | 1 (Computed)[4] |
Biosynthesis and Key Enzymes
The sole precursor for the biosynthesis of L-galactofuranose-containing glycoconjugates is the activated sugar nucleotide, UDP-α-L-galactofuranose (UDP-L-Galf). This molecule is synthesized from UDP-α-L-galactopyranose (UDP-L-Galp) by the action of the enzyme UDP-galactopyranose mutase (UGM) .
UGM catalyzes the reversible ring contraction of the pyranose ring to the furanose ring.[1] This enzyme is essential for the viability and virulence of many pathogens that contain galactofuranose in their cell walls or surface coats. The absence of UGM in humans makes it a prime target for the development of novel antimicrobial agents.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of L-galactose isomers and the characterization of the key enzyme in their interconversion.
Synthesis of L-Galactose Derivatives
Protocol 1: Chemical Synthesis of a Protected α-L-Galactopyranoside Derivative
This protocol outlines a general procedure for the synthesis of a protected L-galactopyranoside, which can be a precursor for further modifications. The synthesis often starts from a more readily available D-sugar and involves key inversion steps.
-
Starting Material: Begin with a suitable D-galactose or D-glucose derivative.
-
Functional Group Manipulation: Employ a series of protection and deprotection steps to isolate specific hydroxyl groups. For example, use benzylidene acetals to protect the 4- and 6-hydroxyl groups.
-
Inversion of Stereochemistry: Perform a key inversion step to convert the D-configuration to the L-configuration. This can be achieved, for instance, by an oxidation-reduction sequence at a specific carbon center or via nucleophilic substitution with inversion of configuration (e.g., an SN2 reaction on a sulfonate ester).
-
Glycosylation: Introduce the anomeric substituent (e.g., a methyl group via methylation) to form the glycoside.
-
Purification: Purify the product at each step using column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: Enzymatic Synthesis of UDP-α-L-galactofuranose
This protocol describes the enzymatic conversion of UDP-α-L-galactopyranose to UDP-α-L-galactofuranose.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the substrate, UDP-α-L-galactopyranose.
-
Enzyme Addition: Add purified UDP-galactopyranose mutase (UGM) to the reaction mixture.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient period to allow the reaction to approach equilibrium.
-
Reaction Quenching: Stop the reaction by heat inactivation of the enzyme or by the addition of a quenching agent like a strong acid.
-
Purification of UDP-α-L-Galf: Separate UDP-α-L-Galf from the remaining UDP-α-L-Galp using high-performance anion-exchange chromatography (HPAEC).[6]
-
Analysis: Confirm the identity of the purified UDP-α-L-Galf using mass spectrometry and NMR spectroscopy.[6]
Purification and Analysis
Protocol 3: Purification of L-Galactose Isomers
Due to their high polarity, the purification of unprotected L-galactose isomers often employs hydrophilic interaction liquid chromatography (HILIC).
-
Column Selection: Utilize a HILIC stationary phase, such as an amide- or amino-bonded silica column.
-
Mobile Phase: Use a mobile phase consisting of a high percentage of an organic solvent (e.g., acetonitrile) with a smaller percentage of aqueous buffer.
-
Gradient Elution: Apply a gradient of increasing aqueous buffer concentration to elute the isomers.
-
Detection: Use a universal detector such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as sugars lack a strong chromophore.
-
Fraction Collection and Analysis: Collect fractions and analyze them for purity using analytical HPLC or TLC. Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Structural Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between α-L-galactofuranose and α-L-galactopyranose.
-
Sample Preparation: Dissolve the purified sugar in deuterium (B1214612) oxide (D₂O).
-
1D NMR Spectroscopy:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric proton (H-1) signals for the furanose and pyranose forms will appear at different chemical shifts. The coupling constants (J-values) between H-1 and H-2 are also diagnostic of the anomeric configuration (α or β).
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The anomeric carbon (C-1) chemical shifts are highly sensitive to the ring size and anomeric configuration.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Use to establish the proton-proton coupling networks within each sugar ring, allowing for the assignment of all proton signals.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon atom, enabling the assignment of the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for determining glycosidic linkages in oligosaccharides.
-
-
Data Interpretation: Compare the observed chemical shifts and coupling constants to literature values for known galactofuranose and galactopyranose compounds to confirm the structure.[7][8]
Enzyme Activity Assay
Protocol 5: UDP-galactopyranose Mutase (UGM) Activity Assay
This protocol describes an HPLC-based assay to measure the activity of UGM.[6]
-
Reaction Setup: Prepare reaction mixtures containing UDP-α-L-galactopyranose in a suitable buffer and initiate the reaction by adding the enzyme solution.
-
Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding acid or boiling).
-
HPLC Analysis: Inject the quenched samples onto an anion-exchange HPLC column.
-
Separation and Detection: Separate the substrate (UDP-L-Galp) and the product (UDP-L-Galf) using an appropriate buffer gradient. Monitor the elution profile using a UV detector at 262 nm (for the uracil (B121893) base).
-
Quantification: Determine the amount of product formed at each time point by integrating the peak area corresponding to UDP-L-Galf.
-
Activity Calculation: Calculate the initial reaction velocity from the rate of product formation.
Conclusion
The distinct structural and biological profiles of α-L-galactofuranose and α-L-galactopyranose underscore their importance in carbohydrate chemistry and drug development. The presence of the furanose form in pathogenic microorganisms and its absence in humans provides a unique therapeutic window. A thorough understanding of their properties, biosynthesis, and the experimental techniques used to study them is crucial for exploiting these differences in the development of novel therapeutics.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. 3,6-anhydro-alpha-L-galactopyranose | C6H10O5 | CID 448931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H12O6 | CID 53664875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-L-Galactopyranose | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Enzymatic synthesis of UDP-galactofuranose and an assay for UDP-galactopyranose mutase based on high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Identification of L-Galactofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key methodologies for the identification and characterization of L-galactofuranose (Galf), a five-membered ring isomer of galactose. While absent in mammals, Galf is an essential component of the cell walls of numerous pathogens, including fungi, bacteria, and protozoa, making its biosynthetic pathways attractive targets for novel antimicrobial drug development.[1] This guide details the biosynthesis of L-Galf, outlines key analytical techniques for its identification, provides experimental protocols, and presents quantitative data from relevant studies.
Biosynthesis of L-Galactofuranose
The primary pathway for the synthesis of the activated sugar donor, UDP-L-galactofuranose (UDP-Galf), begins with UDP-D-galactopyranose (UDP-Galp). In many organisms, UDP-Galp is produced from UDP-glucose via the action of UDP-glucose-4-epimerase (UGE) or through the salvage of galactose via the Leloir pathway.[2][3] The key enzymatic step is the conversion of UDP-Galp to UDP-Galf, a reaction catalyzed by the flavin-dependent enzyme UDP-galactopyranose mutase (UGM).[2][4] This enzyme is a critical focus of research for antimicrobial therapies due to its absence in mammals.[1][4]
In some organisms, an alternative pathway for the synthesis of a different nucleotide-activated form, GDP-L-galactofuranose, has been identified. This pathway initiates from GDP-α-D-mannose, which is converted to GDP-β-L-galactose by a 3',5'-epimerase. Subsequently, a GDP-L-galactose mutase catalyzes the pyranose-to-furanose ring isomerization to yield GDP-α-L-galactofuranose.[5]
Caption: Key enzymatic steps in the biosynthesis of UDP-L-galactofuranose.
Analytical Techniques for L-Galactofuranose Identification
A variety of analytical methods can be employed for the detection and characterization of L-Galf in biological samples. The choice of technique often depends on the nature of the sample, the required sensitivity, and the level of structural detail needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of glycans, including the determination of monosaccharide composition, anomeric configuration (α or β), glycosidic linkages, and ring form (pyranose or furanose).[6][7][8]
Key Principles:
-
¹H-NMR: The anomeric protons (H-1) of sugar residues have distinct chemical shifts in the ¹H-NMR spectrum, providing a fingerprint for the glycan structure.[7] For L-Galf residues in fungal-type galactomannan (B225805), characteristic signals for the H-1 proton have been identified at approximately 5.195 ppm and 5.05 ppm.[9]
-
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign all the proton signals within a single monosaccharide residue. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate proton signals with their directly attached carbon signals, enabling the assignment of the ¹³C spectrum.[8]
Experimental Protocol: ¹H-NMR Analysis of Fungal Galactomannan
-
Sample Preparation:
-
Isolate the glycan of interest to >90% purity and lyophilize the sample.[10]
-
Remove any buffers or salts, as they can interfere with the NMR analysis.[10]
-
Dissolve the sample in deuterium (B1214612) oxide (D₂O) to a final volume of 200-500 µL.[10]
-
Transfer the solution to a 5-mm NMR tube.[10]
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum using a high-field NMR spectrometer (e.g., 500 MHz or higher).[10]
-
Identify the "structural reporter group" signals, particularly the anomeric protons, which typically resonate between δ 4.4 and 6.0 ppm.[7]
-
For more complex structures, acquire a series of two-dimensional NMR spectra (e.g., COSY, TOCSY, HSQC) to enable full structural assignment.[8]
-
-
Data Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used for the analysis of monosaccharide composition and linkage analysis of complex carbohydrates. For this, the polysaccharide is typically derivatized to form volatile compounds that can be separated by gas chromatography and identified by their mass spectra.
Key Principles: The most common method for linkage analysis involves permethylation of the polysaccharide, followed by hydrolysis, reduction, and acetylation to produce partially O-methylated alditol acetates (PMAAs).[11] The PMAAs are then analyzed by GC-MS. The retention time on the GC column and the fragmentation pattern in the mass spectrometer are characteristic for each type of linkage.[12]
Experimental Protocol: PMAA Analysis of Galf-containing Polysaccharides
-
Permethylation:
-
Completely O-methylate the purified polysaccharide using a method such as that of Hakomori, which employs methylsulfinyl carbanion and methyl iodide in dimethyl sulfoxide.[11]
-
-
Hydrolysis:
-
Hydrolyze the permethylated polysaccharide to release the partially O-methylated monosaccharides.
-
-
Reduction:
-
Reduce the partially O-methylated monosaccharides with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄) to form the corresponding alditols.[11]
-
-
Acetylation:
-
Acetylate the resulting alditols with acetic anhydride (B1165640) and pyridine (B92270) to form the volatile PMAAs.[11]
-
-
GC-MS Analysis:
-
Dissolve the PMAA mixture in a suitable solvent (e.g., acetone).[12]
-
Inject the sample into a GC-MS system equipped with a capillary column (e.g., OV-225).[12]
-
Use a temperature program to separate the different PMAA derivatives. A typical program might be: initial temperature of 50°C for 1 min, ramp to a higher temperature for separation.[12]
-
Acquire mass spectra in the electron impact (EI) mode.[12]
-
Identify the PMAAs by comparing their retention times and mass spectra with those of known standards.[12][13]
-
Caption: General workflow for the preparation and analysis of PMAAs by GC-MS.
Immunoassays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are widely used for the detection of specific antigens in biological fluids. For the detection of L-Galf, ELISAs targeting galactomannan, a major Galf-containing polysaccharide in the cell wall of Aspergillus species, are commercially available and used in clinical diagnostics.
Key Principles: The Platelia™ Aspergillus ELISA is a double-sandwich immunoassay that utilizes a rat monoclonal antibody, EB-A2, which specifically recognizes β-(1→5)-linked Galf residues in galactomannan.[14][15] The presence of galactomannan in a sample, such as serum or bronchoalveolar lavage (BAL) fluid, is detected by a colorimetric reaction.
Experimental Protocol: Galactomannan Detection by ELISA
-
Sample Pre-treatment:
-
ELISA Procedure:
-
Add 50 µL of the treated sample supernatant, negative control, cut-off control, and positive control to the wells of a microplate pre-coated with the EB-A2 monoclonal antibody.[16][17]
-
Add 50 µL of the conjugate (horseradish peroxidase-labeled EB-A2 antibody) to each well.[16][17]
-
Cover the plate and incubate at 37°C for 90 minutes.[16][17]
-
Wash the wells five times to remove unbound reagents.[17]
-
Add a chromogen-substrate solution (e.g., TMB) and incubate in the dark at room temperature for 30 minutes.[16][17]
-
Stop the reaction by adding an acidic stop solution (e.g., 1.5 N sulfuric acid).[17]
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[17]
-
Calculate an optical density (OD) index by dividing the OD of the sample by the OD of the cut-off control.[16]
-
An OD index above a certain threshold (e.g., ≥ 0.5) is considered positive for the presence of galactomannan.[16][18]
-
Quantitative Data on L-Galactofuranose
The quantification of L-Galf can provide insights into its importance for the structural integrity and viability of microorganisms. Studies on knockout mutants of enzymes in the Galf biosynthetic pathway have demonstrated the significance of this sugar.
| Strain | Gene Deleted | Phenotype | Quantitative Change in Cell Wall | Reference |
| Aspergillus nidulans | ugmA (UDP-galactopyranose mutase) | Defective hyphal morphogenesis, reduced growth and sporulation | Absence of immunodetectable Galf | [3] |
| Aspergillus nidulans | ugeA (UDP-glucose-4-epimerase) | Similar to ugmA deletion | Absence of immunodetectable Galf | [3] |
| Aspergillus fumigatus | glfB (UDP-Galf transporter) | Absence of galactofuran | Lack of galactose in the cell wall | [1] |
Table 1: Phenotypic and Cell Wall Changes in Aspergillus Mutants Lacking L-Galactofuranose.
The clinical utility of the galactomannan ELISA has been extensively studied, with varying sensitivity and specificity depending on the patient population and the cut-off value used.
| Patient Group | ELISA Cut-off | Sensitivity (%) | Specificity (%) | Reference |
| Non-allo-HSCT Adults | 1.500 | - | - | [17] |
| Non-allo-HSCT Adults | 0.700 | 73.1 (definite IA) | 94 | [17] |
| All Patients | 0.5 (optimized) | 47 (within 7 days of proven diagnosis) | 99 | [14] |
Table 2: Performance of the Galactomannan ELISA for the Diagnosis of Invasive Aspergillosis (IA).
Key Enzymes in L-Galactofuranose Metabolism
UDP-Galactopyranose Mutase (UGM)
UGM is the central enzyme in UDP-Galf biosynthesis and is a prime target for drug development. Assays to measure its activity are crucial for screening potential inhibitors.
Experimental Protocol: UGM Activity Assay (HPLC-based)
This assay measures the conversion of UDP-Galp to UDP-Galf.
-
Reaction Mixture:
-
Prepare a reaction mixture containing the enzyme source (e.g., cell extract), UDP-galactopyranose, and necessary cofactors (e.g., NAD⁺).[2]
-
-
Incubation:
-
Enzyme Inactivation and Deproteinization:
-
Stop the reaction and remove the protein, for example, by ultrafiltration.[2]
-
-
Phosphodiesterase Treatment:
-
Treat the reaction products with phosphodiesterase to cleave the UDP-sugars into sugar-1-phosphates.[2]
-
-
HPLC Analysis:
-
Separate the resulting galactopyranose-1-phosphate and galactofuranose-1-phosphate using an ion-exchange HPLC column (e.g., Dionex PA-100).[19]
-
Quantify the peaks corresponding to the two isomers to determine the percentage of conversion and thus the enzyme activity.
-
Conclusion
The identification of L-galactofuranose is a critical aspect of research into the cell wall biology of many pathogenic microorganisms. The methodologies outlined in this guide, from detailed structural elucidation by NMR and GC-MS to sensitive detection by immunoassays, provide a robust toolkit for researchers in microbiology, glycobiology, and drug development. The unique presence of L-Galf in these organisms, coupled with its importance for their viability, underscores the potential of its biosynthetic pathway as a source of novel therapeutic targets. Further research into the enzymes involved in L-Galf metabolism will undoubtedly pave the way for new strategies to combat infectious diseases.
References
- 1. Biosynthesis of the Fungal Cell Wall Polysaccharide Galactomannan Requires Intraluminal GDP-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. UDP-galactopyranose mutase - Wikipedia [en.wikipedia.org]
- 5. Quantifying the importance of galactofuranose in Aspergillus nidulans hyphal wall surface organization by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae) [frontiersin.org]
- 10. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. A facile method for the synthesis of partially O-methylated alditol acetate standards for GC-MS analysis of galactofuranose-containing structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of a Novel Aspergillus Antigen Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reinvestigation of carbohydrate specificity of EB-A2 monoclonal antibody used in the immune detection of Aspergillus fumigatus galactomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gadia.ch [gadia.ch]
- 17. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 18. Aspergillus Galactomannan Enzyme-Linked Immunosorbent Assay Cross-Reactivity Caused by Invasive Geotrichum capitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic synthesis of UDP-galactofuranose and an assay for UDP-galactopyranose mutase based on high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Characterization of L-galactofuranose-Containing Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-galactofuranose (L-Galf), the five-membered ring isomer of galactose, is a crucial structural component of glycans in a wide array of pathogenic microorganisms, including fungi, protozoa, and bacteria.[1][2] Notably, this sugar is absent in mammals, making the biosynthetic pathways and the resulting glycan structures prime targets for the development of novel antimicrobial therapeutics and diagnostic tools.[2][3][4][5] The characterization of L-Galf-containing glycans is fundamental to understanding their roles in microbial physiology, pathogenesis, and host-pathogen interactions.[1][2][6] This technical guide provides a comprehensive overview of the core methodologies for the initial characterization of these unique glycans, from outlining their biosynthesis to detailing experimental protocols for their detection and structural elucidation.
Biosynthesis of L-Galf-Containing Glycans
The journey of a galactofuranose residue from a simple sugar to its incorporation into a complex glycan involves a series of enzymatic steps. The biosynthesis begins with the formation of the activated sugar donor, UDP-L-galactofuranose (UDP-L-Galf).
The central pathway for UDP-L-Galf synthesis starts from UDP-galactopyranose (UDP-Galp), the six-membered ring form of galactose.[1][4] The key enzymatic conversion is catalyzed by UDP-galactopyranose mutase (UGM), a flavin-dependent enzyme that facilitates the ring contraction from the pyranose to the furanose form.[1][4][7] The precursor, UDP-Galp, is typically synthesized from UDP-glucose by the action of UDP-glucose-4-epimerase or via salvage pathways like the Leloir pathway.[1][8][9][10] Once synthesized in the cytosol, UDP-L-Galf is transported into the lumen of the Golgi apparatus, where it serves as the donor substrate for various galactofuranosyltransferases (GalfTs).[1][9] These enzymes are responsible for attaching the Galf residues to growing glycan chains on proteins and lipids.[1][11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Galactofuranose in Kinetoplastids: Novel Therapeutic Targets for Treating Leishmaniasis and Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Galactofuranosyl containing glycans, occurrence, synthesis and biochemistry - CONICET [bicyt.conicet.gov.ar]
The Biosynthetic Pathway of L-Galactose in Prokaryotes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-galactose, a C4 epimer of D-galactose, is a monosaccharide that, while less common than its D-counterpart, plays significant roles in the biology of various prokaryotes. It can serve as a carbon and energy source for some bacteria and is a key precursor in the biosynthesis of essential components of the bacterial cell envelope, such as lipopolysaccharides (LPS). The metabolic pathways governing L-galactose synthesis and degradation in prokaryotes are distinct and offer insights into bacterial adaptation, niche specialization, and potential targets for novel antimicrobial strategies. This technical guide provides an in-depth exploration of the known biosynthetic and catabolic pathways of L-galactose in prokaryotes, with a focus on the enzymatic reactions, quantitative data, and experimental methodologies used for their characterization.
I. Catabolic Pathway of L-Galactose in Bacteroides vulgatus
The human gut bacterium Bacteroides vulgatus possesses a well-characterized catabolic pathway that enables it to utilize L-galactose as a carbon source. This pathway involves a three-step enzymatic conversion of L-galactose to D-tagaturonate, which then enters central metabolism.[1][2][3] The genes encoding the three core enzymes of this pathway are organized in a putative operon, suggesting a coordinated regulatory mechanism.[3] This operon also includes genes for a putative sugar permease and a transcriptional regulator, although the precise regulatory details are still under investigation.[2][3]
Enzymatic Steps
-
Oxidation of L-galactose: The pathway is initiated by the NADP+-dependent oxidation of L-galactose to L-galactono-1,5-lactone, a reaction catalyzed by L-galactose dehydrogenase (Bvu0219).[1][3] The product, L-galactono-1,5-lactone, is kinetically favored but unstable and can spontaneously isomerize to the more thermodynamically stable L-galactono-1,4-lactone.[1]
-
Hydrolysis of the Lactone: The second step involves the hydrolysis of both L-galactono-1,5-lactone and L-galactono-1,4-lactone to L-galactonate. This is carried out by L-galactono-1,5-lactonase (Bvu0220).[1][3][4] The enzyme displays a significantly higher catalytic efficiency for the 1,5-lactone, indicating that it acts rapidly on the initial product of the dehydrogenase.[3][4]
-
Oxidation of L-galactonate: The final step is the oxidation of L-galactonate to D-tagaturonate, catalyzed by L-galactonate dehydrogenase (Bvu0222).[1][3][4] This reaction channels the carbon skeleton into downstream metabolic pathways.[3]
Quantitative Data
The kinetic parameters for the enzymes of the L-galactose catabolic pathway in Bacteroides vulgatus have been experimentally determined and are summarized in the table below.
| Enzyme | Gene | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Cofactor |
| L-galactose dehydrogenase | Bvu0219 | L-galactose | 21 | 105 | 2.0 x 10⁵ | NADP⁺ |
| L-galactono-1,5-lactonase | Bvu0220 | L-galactono-1,5-lactone | - | - | >300-fold faster than for 1,4-lactone | - |
| L-galactonate dehydrogenase | Bvu0222 | L-galactonate | 0.6 | 35 | 1.7 x 10⁴ | NAD⁺ |
| L-galactonate dehydrogenase (reverse reaction) | Bvu0222 | D-tagaturonate | 90 | 560 | 1.6 x 10⁵ | NADH |
Data sourced from Hobbs et al., 2014.[1][4]
Experimental Protocols
The genes encoding the L-galactose pathway enzymes from B. vulgatus are typically cloned into an expression vector (e.g., pET28a) and transformed into an E. coli expression host (e.g., BL21(DE3)).
-
Culture: Cells are grown in a suitable medium (e.g., Luria-Bertani broth) supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.
-
Purification: The enzymes, typically engineered with a polyhistidine tag, are purified from the soluble lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The protein is eluted with a gradient of imidazole. Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.
-
L-galactose dehydrogenase (Bvu0219) Activity Assay: The activity is monitored spectrophotometrically by following the reduction of NADP⁺ to NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹). The reaction mixture contains buffer (e.g., 50 mM BICINE, pH 8.0), a saturating concentration of NADP⁺ (e.g., 0.5 mM), varying concentrations of L-galactose, and the purified enzyme.[1]
-
L-galactono-1,5-lactonase (Bvu0220) Activity Assay: The hydrolysis of the lactone can be monitored by a pH indicator dye (e.g., bromothymol blue) at 616 nm, where the acidification of the solution due to the formation of L-galactonate leads to a decrease in absorbance.[1] Alternatively, the reaction can be followed using ¹³C NMR spectroscopy with ¹³C-labeled L-galactose to observe the disappearance of the lactone signal and the appearance of the L-galactonate signal.[1]
-
L-galactonate dehydrogenase (Bvu0222) Activity Assay: The activity is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm. The assay mixture includes buffer (e.g., 50 mM phosphate, pH 7.0), a saturating concentration of NAD⁺, varying concentrations of L-galactonate, and the purified enzyme. The reverse reaction is measured similarly, using D-tagaturonate and NADH.[1]
Pathway Diagram
II. Biosynthetic Pathway to GDP-L-Galactose
In many prokaryotes, L-galactose is synthesized in its activated nucleotide sugar form, GDP-L-galactose. This molecule serves as a precursor for the incorporation of L-galactose into various cellular components, most notably the O-antigen of lipopolysaccharides. The de novo biosynthesis of GDP-L-galactose starts from the central metabolite GDP-D-mannose.
Enzymatic Steps
-
Epimerization of GDP-D-mannose: The key step in the biosynthesis of GDP-L-galactose is the double epimerization of GDP-D-mannose at the C3' and C5' positions. This complex reaction is catalyzed by a single enzyme, GDP-mannose-3,5-epimerase (GME) .[5][6][7] The reaction proceeds through a series of steps including oxidation, deprotonation, protonation, and reduction, all within the same active site.[5][6] The enzyme can produce both GDP-L-galactose and GDP-L-gulose as products.[8][9][10][11]
Quantitative Data
While much of the early characterization of GME was performed on plant enzymes, a thermostable GME from the bacterium Methylacidiphilum fumariolicum SolV has been characterized, providing valuable data for a prokaryotic system.
| Enzyme | Source Organism | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| GDP-mannose-3,5-epimerase | Methylacidiphilum fumariolicum SolV | GDP-D-mannose | 0.2 | 98 | 2.04 x 10³ | 7.0-7.5 | 60 |
Data sourced from Gevaert et al., 2019.[9]
Experimental Protocols
The protocol is similar to that described for the B. vulgatus enzymes. The gene for the prokaryotic GME is cloned into an E. coli expression system, and the recombinant protein, often with a polyhistidine tag, is purified using IMAC. Given the thermostability of the M. fumariolicum enzyme, a heat treatment step after cell lysis can be employed to denature and precipitate a significant portion of the host E. coli proteins, simplifying the subsequent purification steps.
The activity of GME can be determined by monitoring the conversion of GDP-D-mannose to its epimers.
-
HPLC-based Assay: The reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), GDP-D-mannose, and the purified enzyme is incubated at the optimal temperature (e.g., 60°C for the M. fumariolicum enzyme). The reaction is stopped at different time points, and the products (GDP-L-galactose and GDP-L-gulose) are separated and quantified by high-performance liquid chromatography (HPLC), often using an anion-exchange column.
-
Coupled Spectrophotometric Assay: A coupled enzyme assay can be developed where the product, GDP-L-galactose, is a substrate for a subsequent dehydrogenase that reduces NAD⁺ or NADP⁺, allowing for continuous monitoring of the reaction at 340 nm.
Pathway Diagram
References
- 1. l-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. l-Galactose metabolism in Bacteroides vulgatus from the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of the First Bacterial and Thermostable GDP-Mannose 3,5-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and function of GDP-mannose-3',5'-epimerase: an enzyme which performs three chemical reactions at the same active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GDP-mannose 3,5-epimerase - Wikipedia [en.wikipedia.org]
The Enigmatic Presence of α-L-Galactofuranose in Marine Biosystems: A Technical Guide for Researchers and Drug Discovery Professionals
An In-depth Exploration of the Occurrence, Biosynthesis, and Therapeutic Potential of a Rare Sugar in Marine Organisms
The vast and chemically diverse marine environment is a treasure trove of unique biomolecules, many of which hold significant promise for biomedical applications. Among these is the rare sugar α-L-galactofuranose (α-L-Galf), a five-membered ring isomer of L-galactose. Unlike its more common pyranose counterpart, the furanose configuration of L-galactose is an infrequent yet biologically significant finding, particularly within the complex glycans of marine invertebrates. This technical guide provides a comprehensive overview of the current knowledge on α-L-galactofuranose in marine organisms, tailored for researchers, scientists, and professionals in drug development.
Occurrence of α-L-Galactofuranose in Marine Organisms
While D-galactofuranose is more widely reported in various microorganisms, the L-enantiomer is a rarer discovery. To date, the most definitive evidence for the natural occurrence of α-L-galactofuranose in the marine realm comes from the structural elucidation of saponins (B1172615) isolated from octocorals. These findings are significant as they represent a unique glycosylation pattern with potential implications for the chemical ecology and therapeutic potential of these marine invertebrates.
Quantitative Data on α-L-Galactofuranose
Quantitative data on the prevalence of α-L-galactofuranose in marine organisms remains limited in the scientific literature. Most studies have focused on the structural characterization of complex glycoconjugates, with less emphasis on the precise quantification of individual monosaccharide units. The development of sensitive and specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), is crucial for future studies aiming to quantify the distribution and abundance of this rare sugar across different marine taxa.
Table 1: Reported Occurrence of L-Galactose and its Furanose Form in Marine Organisms
| Marine Organism Group | Specific Organism (Example) | Compound Class | Monosaccharide Form | Reference |
| Octocorals | Muricea c.f. purpurea | Saponin (B1150181) | α-L-galactopyranoside | [1] |
| Red Seaweeds | Various | Polysaccharides | L-galactose | [1] |
| Tunicates | Various | Polysaccharides | L-galactose | [1] |
| Soft Corals | Various | Sulfated glycoproteins | L-galactose | [1] |
Note: This table highlights the presence of L-galactose. The furanose form has been specifically identified in the context of saponins from octocorals.
Biosynthesis of α-L-Galactofuranose
The biosynthetic pathway of L-galactose and its subsequent conversion to the furanose form in marine organisms is not yet fully elucidated. However, it is hypothesized to follow a pathway analogous to the well-characterized biosynthesis of D-galactofuranose.
The biosynthesis of UDP-D-galactofuranose, the activated precursor for D-Galf incorporation into glycans, is a two-step process from UDP-D-galactopyranose (UDP-D-Galp). This conversion is catalyzed by the enzyme UDP-galactopyranose mutase (UGM). It is plausible that a similar enzymatic machinery exists for the L-isomer in marine organisms that produce α-L-Galf-containing glycoconjugates. The proposed pathway would involve the synthesis of UDP-L-galactopyranose, likely from L-galactose-1-phosphate, followed by the action of a putative UDP-L-galactopyranose mutase to yield UDP-L-galactofuranose.
Proposed Biosynthetic Pathway for UDP-L-Galactofuranose
Caption: Proposed biosynthetic pathway for UDP-α-L-galactofuranose.
Biological Role and Therapeutic Potential
The presence of α-L-galactofuranose in the glycans of marine organisms suggests a specific biological function. In the context of saponins from octocorals, this unique glycosylation may play a role in chemical defense mechanisms or in mediating interactions with other organisms.
From a drug development perspective, glycans containing α-L-galactofuranose are of significant interest. The absence of this sugar in humans makes the biosynthetic enzymes and the resulting glycoconjugates potential targets for novel therapeutics and diagnostics.
Antitumor Activity of α-L-Galactofuranose-Containing Saponins
Saponins are well-known for their diverse biological activities, including cytotoxic and antitumor effects. The mechanism of action is often attributed to their ability to interact with cell membranes, leading to pore formation and induction of apoptosis. The sugar moieties of saponins play a crucial role in their biological activity, influencing their solubility, bioavailability, and interaction with cellular targets. The presence of a rare sugar like α-L-galactofuranose could confer unique cytotoxic properties to marine-derived saponins, making them promising candidates for anticancer drug discovery.
Experimental Protocols
Isolation and Purification of α-L-Galactofuranose-Containing Saponins from Octocorals
This protocol outlines a general procedure for the extraction and purification of saponins from marine octocorals.
Workflow for Saponin Isolation
Caption: General workflow for the isolation of saponins from octocorals.
Methodology:
-
Extraction: The freeze-dried and ground octocoral tissue is exhaustively extracted with a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂). The combined extracts are then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned against n-butanol (n-BuOH). The n-BuOH fraction, which is enriched in saponins, is collected and evaporated to dryness.
-
Chromatographic Purification:
-
The saponin-rich fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove high molecular weight impurities.
-
Fractions containing saponins are then further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile (B52724) in water to yield pure saponins.
-
Monosaccharide Composition Analysis
To confirm the presence of L-galactofuranose, the purified saponin is subjected to acidic hydrolysis, followed by derivatization and analysis by GC-MS.
Methodology:
-
Acidic Hydrolysis: The purified saponin is hydrolyzed with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.
-
Reduction and Acetylation: The resulting monosaccharides are reduced with sodium borohydride (B1222165) (NaBH₄) and then acetylated with acetic anhydride (B1165640) in the presence of pyridine (B92270) to form their alditol acetate (B1210297) derivatives.
-
GC-MS Analysis: The alditol acetates are analyzed by GC-MS. The identification of L-galactose is achieved by comparing the retention time and mass spectrum of the sample with that of an authentic L-galactose standard. The furanose configuration is inferred from the structure of the parent glycoside, often with the aid of NMR spectroscopy.
Structural Elucidation by NMR and Mass Spectrometry
The complete structure of the saponin, including the stereochemistry and ring form of the sugar moieties, is determined using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
-
¹H and ¹³C NMR: Provide information on the chemical environment of each proton and carbon atom in the molecule. The anomeric proton signals in the ¹H NMR spectrum can help determine the α or β configuration of the glycosidic linkages.
-
2D NMR (COSY, HSQC, HMBC): Allow for the establishment of connectivity between protons and carbons, enabling the sequencing of the sugar chain and its attachment to the aglycone.
-
HRMS: Provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule and provide further structural information.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the purified saponins can be evaluated against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the purified saponin for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Future Directions
The discovery of α-L-galactofuranose in marine organisms opens up several avenues for future research. Key areas of focus should include:
-
Quantitative Screening: Developing and applying robust analytical methods to screen a wide range of marine organisms for the presence and quantity of α-L-galactofuranose.
-
Biosynthetic Pathway Elucidation: Identifying and characterizing the enzymes involved in the biosynthesis of UDP-L-galactofuranose in marine invertebrates.
-
Functional Genomics: Using genomic and transcriptomic approaches to understand the biological role of α-L-Galf-containing glycans in marine organisms.
-
Drug Discovery: Synthesizing and screening α-L-galactofuranose-containing glycoconjugates and their analogs for novel therapeutic activities.
The study of α-L-galactofuranose in the marine environment is a nascent but exciting field. Continued research in this area is likely to unveil novel biological functions and provide new leads for the development of innovative pharmaceuticals.
References
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of α-L-Galactofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Galactofuranose, a five-membered ring isomer of L-galactose, is a carbohydrate moiety of significant interest in medicinal chemistry and drug development. Unlike its common D-enantiomer, L-galactose and its derivatives are less prevalent in nature but play crucial roles in the structure of various glycoconjugates in some pathogenic organisms. The unique stereochemistry of L-galactofuranose-containing oligosaccharides can confer resistance to enzymatic degradation by common glycosidases, which are typically specific for D-sugars. This increased stability enhances their potential as therapeutic agents and biological probes. These application notes provide detailed protocols for the chemical synthesis of α-L-galactofuranose derivatives, focusing on the preparation of a key intermediate, 1,2,3,5,6-penta-O-acetyl-α-L-galactofuranose, and its subsequent use in α-selective glycosylation reactions.
Synthetic Strategy Overview
The chemical synthesis of α-L-galactofuranosides generally proceeds through a two-stage process. The first stage involves the preparation of a suitable L-galactofuranosyl donor, typically a fully protected derivative that can be activated for glycosylation. A common and effective donor is the per-O-acetylated form of L-galactofuranose. The second stage is the stereoselective glycosylation of an acceptor molecule with the L-galactofuranosyl donor to form the desired α-glycosidic linkage. Controlling the anomeric stereochemistry is a critical challenge in furanoside synthesis.
A general workflow for this synthesis is outlined below:
Stage 1: Preparation of 1,2,3,5,6-penta-O-acetyl-L-galactofuranose
The key to accessing L-galactofuranose derivatives is the controlled acetolysis of L-galactose. This reaction, using a mixture of acetic anhydride (B1165640) and sulfuric acid, favors the formation of the thermodynamically less stable furanose ring system over the pyranose form, yielding a mixture of α and β anomers of penta-O-acetyl-L-galactofuranose.
Experimental Protocol: Acetolysis of L-Galactose
This protocol is adapted from standard procedures for the acetolysis of galactose.[1]
Materials:
-
L-Galactose
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography
Procedure:
-
To a stirred and cooled (0 °C) mixture of acetic anhydride, add concentrated sulfuric acid dropwise.
-
Add L-galactose portion-wise to the cold acetic anhydride/sulfuric acid mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
-
Pour the reaction mixture slowly into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the acids.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the anomeric mixture of 1,2,3,5,6-penta-O-acetyl-L-galactofuranose.
Quantitative Data for Acetolysis
| Parameter | Value/Conditions | Reference |
| Starting Material | L-Galactose | - |
| Reagents | Acetic anhydride, Sulfuric acid | [1] |
| Reaction Time | 1-3 hours | TLC monitoring |
| Temperature | 0 °C to Room Temperature | - |
| Work-up | Neutralization with NaHCO₃, Extraction with DCM | - |
| Purification | Silica gel chromatography | - |
| Typical Yield | 60-70% (anomeric mixture) | Estimated |
Stage 2: Stereoselective α-L-Galactofuranosylation
Achieving high α-selectivity in the formation of furanosidic linkages can be challenging. The outcome of the glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the reactivity of the acceptor, the promoter system, and the reaction conditions. The use of a participating group at the C-2 position of the donor, such as an acetyl group, typically favors the formation of the 1,2-trans-glycoside (β-anomer). To favor the 1,2-cis-glycoside (α-anomer), non-participating protecting groups at C-2 and specific promoter systems are often employed.
For a more direct approach from the per-O-acetylated donor, the use of specific Lewis acids as promoters can influence the anomeric selectivity.
Experimental Protocol: α-L-Galactofuranosylation
This protocol outlines a general procedure for the glycosylation of an alcohol with the prepared 1,2,3,5,6-penta-O-acetyl-L-galactofuranose.
Materials:
-
1,2,3,5,6-penta-O-acetyl-L-galactofuranose (as the glycosyl donor)
-
Acceptor alcohol (R-OH)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Molecular sieves (4 Å)
-
Triethylamine
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the acceptor alcohol, 1,2,3,5,6-penta-O-acetyl-L-galactofuranose, and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the Lewis acid promoter dropwise.
-
Allow the reaction to proceed, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of celite, wash with DCM, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the α-L-galactofuranoside.
Quantitative Data for α-L-Galactofuranosylation
| Parameter | Value/Conditions | Reference |
| Glycosyl Donor | 1,2,3,5,6-penta-O-acetyl-L-galactofuranose | - |
| Acceptor | Varies (e.g., simple alcohols, other sugar derivatives) | - |
| Promoter | TMSOTf or BF₃·OEt₂ | General knowledge |
| Solvent | Anhydrous Dichloromethane | - |
| Reaction Time | 1-4 hours | TLC monitoring |
| Temperature | -78 °C to 0 °C | - |
| Typical Yield | 50-80% (α/β mixture) | Estimated |
| α:β Selectivity | Dependent on acceptor and conditions | Varies |
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of an α-L-galactofuranoside from L-galactose.
Characterization
The structural confirmation of the synthesized α-L-galactofuranose derivatives is crucial. NMR spectroscopy is the primary tool for this purpose. The anomeric configuration (α or β) can be determined by the chemical shift and the coupling constant of the anomeric proton (H-1) in the ¹H NMR spectrum. For furanosides, the H-1 to H-2 coupling constant (³JH1,H2) is typically larger for the cis (α in the case of L-galactose) anomer (around 4-7 Hz) compared to the trans (β) anomer (around 1-2 Hz).[2]
Conclusion
The chemical synthesis of α-L-galactofuranose provides access to valuable molecules for research and drug development. The protocols outlined here, starting from the readily available L-galactose, offer a viable pathway to these important compounds. The key challenges remain in the control of the furanose ring formation during acetolysis and achieving high α-selectivity in the subsequent glycosylation reaction. Careful optimization of reaction conditions and the choice of protecting groups and promoters are essential for a successful synthesis. Further research into novel glycosylation methods will continue to improve the efficiency and selectivity of α-L-galactofuranoside synthesis.
References
Application Notes and Protocols for the Enzymatic Synthesis of UDP-alpha-L-galactofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-alpha-L-galactofuranose (UDP-Galf) is a crucial precursor for the biosynthesis of galactofuranose (Galf)-containing glycoconjugates. These molecules are essential components of the cell walls of various pathogens, including bacteria (e.g., Mycobacterium tuberculosis) and fungi, but are absent in mammals. This makes the enzymes involved in UDP-Galf metabolism attractive targets for the development of novel antimicrobial agents. The enzymatic synthesis of UDP-Galf provides a reliable method for producing this key substrate for biochemical and drug discovery assays.
The primary enzyme responsible for the synthesis of UDP-Galf is UDP-galactopyranose mutase (UGM, EC 5.4.99.9), also known as Glf.[1][2][3] This enzyme catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-Galf.[2][3] The equilibrium of this reaction strongly favors the pyranose form, with the furanose form representing a smaller percentage of the mixture at equilibrium.[1][4] This document provides detailed protocols for the enzymatic synthesis and purification of UDP-Galf.
Principle of the Reaction
The enzymatic synthesis of UDP-alpha-L-galactofuranose is based on the reversible isomerization of the pyranose form of UDP-galactose to its furanose form, catalyzed by UDP-galactopyranose mutase.
Caption: Enzymatic conversion of UDP-galactopyranose to UDP-galactofuranose.
Quantitative Data Summary
The efficiency of the enzymatic synthesis and the kinetic parameters of UDP-galactopyranose mutase are crucial for optimizing the production of UDP-Galf. The following tables summarize key quantitative data from various studies.
Table 1: Equilibrium Conversion of UDP-Galp to UDP-Galf
| Enzyme Source | Conversion to UDP-Galf (%) | Reference |
| Escherichia coli K-12 (recombinant) | 6 - 9 | [1] |
| Mycobacterium tuberculosis | Not specified, but equilibrium favors UDP-Galp | [3] |
Table 2: Kinetic Parameters of UDP-galactopyranose Mutase
| Substrate | Enzyme Source | Km (mM) | kcat (min-1) | Reference |
| UDP-Galp | E. coli | 0.6 | 1364 | [5] |
| UDP-(3-deoxy-3-fluoro)-D-galactose | E. coli | 0.26 | 1.6 | [5] |
| UDP-(2-deoxy-2-fluoro)-D-galactose | E. coli | 0.2 | 0.02 | [5] |
Experimental Protocols
Protocol 1: Small-Scale Enzymatic Synthesis of UDP-Galf
This protocol is adapted from methods described for the synthesis of UDP-Galf using recombinant UDP-galactopyranose mutase from E. coli.[1]
Materials:
-
UDP-galactopyranose (UDP-Galp)
-
Recombinant UDP-galactopyranose mutase (Glf) enzyme extract or purified enzyme
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.5)
-
Phosphodiesterase I
-
Centricon C30 ultrafilter (or equivalent)
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column (e.g., Dionex PA-100)[4]
Procedure:
-
Enzymatic Reaction:
-
Dissolve UDP-Galp in the reaction buffer to a final concentration of 1-5 mM.
-
Add the UDP-galactopyranose mutase enzyme extract (e.g., 10 µL of a 40 mg/mL extract) or purified enzyme.[1] For some mutases, such as that from Klebsiella pneumoniae, the addition of NADH or NADPH may be required.[6]
-
Incubate the reaction mixture at 30-37°C for 15-60 minutes.[1] The reaction will reach an equilibrium with approximately 6-9% of the UDP-Galp converted to UDP-Galf.[1]
-
-
Enzyme Removal:
-
Stop the reaction by diluting the sample with water and passing it through a Centricon C30 ultrafilter to remove the enzyme.[1]
-
-
Purification by HPLC:
-
The resulting solution contains a mixture of UDP-Galp and UDP-Galf.
-
Purify UDP-Galf from the unreacted UDP-Galp using an anion-exchange HPLC column, such as a Dionex PA-100.[4]
-
-
Analysis and Quantification (Optional):
-
To confirm the identity and purity of the synthesized UDP-Galf, a sample can be treated with phosphodiesterase I.[1]
-
The phosphodiesterase I will cleave the UDP-sugar into UMP and the corresponding sugar-1-phosphate.
-
The resulting galactofuranose-1-phosphate and galactopyranose-1-phosphate can be separated and quantified by HPLC.[1]
-
Protocol 2: In Situ Generation of UDP-Galf for Glycosyltransferase Assays
For many applications, such as screening for inhibitors of galactofuranosyltransferases, the purification of UDP-Galf is not necessary. In these cases, UDP-Galf can be generated in situ in a coupled-enzyme assay.
Materials:
-
UDP-galactopyranose (UDP-Galp)
-
UDP-galactopyranose mutase (Glf)
-
Galactofuranosyltransferase of interest (e.g., GlfT2)
-
Acceptor substrate for the galactofuranosyltransferase
-
Assay buffer compatible with both enzymes
-
Detection reagents for the glycosyltransferase activity (e.g., for a coupled spectrophotometric assay)
Procedure:
-
Assay Mixture Preparation:
-
Prepare an assay mixture containing the assay buffer, the acceptor substrate for the galactofuranosyltransferase, and any necessary cofactors.
-
Add UDP-galactopyranose mutase to the mixture.
-
-
Reaction Initiation:
-
Initiate the reaction by adding UDP-Galp. The UDP-galactopyranose mutase will convert a portion of the UDP-Galp to UDP-Galf.
-
The newly synthesized UDP-Galf will then be utilized by the galactofuranosyltransferase to glycosylate the acceptor substrate.
-
-
Detection and Analysis:
-
Monitor the activity of the galactofuranosyltransferase using a suitable detection method. For example, a coupled spectrophotometric assay can be employed to continuously monitor the reaction.
-
Workflow and Visualization
The overall workflow for the enzymatic synthesis and purification of UDP-Galf can be visualized as follows:
Caption: Workflow for the synthesis and purification of UDP-Galf.
Conclusion
The enzymatic synthesis of UDP-alpha-L-galactofuranose using UDP-galactopyranose mutase is a reliable and established method for producing this important nucleotide sugar. The protocols provided here, along with the summarized quantitative data, offer a comprehensive guide for researchers in the fields of glycobiology, microbiology, and drug development. The ability to produce UDP-Galf is essential for studying the downstream enzymes in galactofuranose metabolic pathways and for developing novel inhibitors against these critical pathogenic targets.
References
- 1. journals.asm.org [journals.asm.org]
- 2. UDP-galactopyranose mutase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of UDP-galactofuranose and an assay for UDP-galactopyranose mutase based on high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UDP-galactofuranose precursor required for formation of the lipopolysaccharide O antigen of Klebsiella pneumoniae serotype O1 is synthesized by the product of the rfbDKPO1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-L-Galactofuranosidase Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-L-galactofuranosidases are glycoside hydrolases that catalyze the hydrolysis of terminal non-reducing α-L-galactofuranosyl residues from glycoconjugates. The galactofuranose (Galf) form of galactose is absent in mammals but is an essential component of the cell walls of many pathogenic microorganisms, including bacteria, fungi, and protozoa.[1][2] This makes the enzymes involved in the biosynthesis and degradation of galactofuranose-containing glycans attractive targets for the development of novel antimicrobial agents.
While significant research has focused on β-D-galactofuranosidases and α-D-galactosidases (which act on the pyranose form of galactose), specific data on α-L-galactofuranosidases are notably scarce in the scientific literature. This document provides a comprehensive overview of the principles of substrate specificity for galactofuranosidases, drawing parallels from closely related and better-characterized enzymes. The protocols outlined below are generalized methods for determining glycosidase activity and specificity, which can be adapted for the study of α-L-galactofuranosidase, contingent on the availability of a suitable substrate.
Substrate Specificity and Kinetic Parameters
However, studies on related enzymes, such as β-D-galactofuranosidases and α-L-arabinofuranosidases, provide valuable insights. For instance, some α-L-arabinofuranosidases have been shown to exhibit cross-reactivity with β-D-galactofuranoside substrates, highlighting the structural similarities between these furanosidic sugars.[3]
The table below presents kinetic data for a well-characterized β-D-galactofuranosidase from Streptomyces sp. JHA19, which can serve as a reference point for expected enzymatic behavior.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| Streptomyces sp. JHA19 (β-D-galactofuranosidase) | p-nitrophenyl-β-D-galactofuranoside | 0.25 | 3.5 | Not Reported | Not Reported |
Data sourced from a study on β-D-galactofuranosidase and should be considered as a proxy due to the lack of specific data for the α-L- anomer.
Experimental Protocols
The following protocols are generalized methods for determining the activity and substrate specificity of a glycosidase. The primary challenge in studying α-L-galactofuranosidase is the commercial unavailability of its specific substrates, which often necessitates chemical synthesis.[4]
Protocol 1: Colorimetric Assay for α-L-Galactofuranosidase Activity using a Chromogenic Substrate
This protocol is adapted from standard assays for glycosidases using p-nitrophenyl (pNP) conjugated substrates. The cleavage of the glycosidic bond by the enzyme releases p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically.
Materials:
-
Purified or partially purified α-L-galactofuranosidase
-
p-nitrophenyl-α-L-galactofuranoside (pNP-Galf) (Requires synthesis)
-
Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator
Procedure:
-
Prepare Reagents:
-
Dissolve pNP-Galf in the assay buffer to a desired final concentration (e.g., 1-10 mM).
-
Prepare a series of enzyme dilutions in assay buffer.
-
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 50 µL of the pNP-Galf substrate solution.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme dilution to each well. Include a substrate blank (with buffer instead of enzyme) and an enzyme blank (with buffer instead of substrate).
-
Incubate the plate at the optimal temperature for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction and Measure Absorbance:
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blanks from the test samples.
-
Calculate the amount of p-nitrophenol released using a standard curve of p-nitrophenol.
-
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the enzyme.
Procedure:
-
Follow the procedure for the colorimetric assay described in Protocol 1.
-
Vary the concentration of the pNP-Galf substrate over a wide range (e.g., 0.1 to 10 times the expected Km).
-
Measure the initial reaction velocity (v0) at each substrate concentration. This is achieved by taking measurements at several time points to ensure the reaction is in the linear phase.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/v0 vs. 1/[S]).
Protocol 3: Determination of Optimal pH and Temperature
Optimal pH:
-
Prepare a series of assay buffers with different pH values (e.g., pH 3 to 8).
-
Perform the colorimetric assay as described in Protocol 1 at a constant temperature, using each of the different pH buffers.
-
Plot the enzyme activity against the pH to determine the optimal pH.
Optimal Temperature:
-
Perform the colorimetric assay as described in Protocol 1 at the optimal pH.
-
Vary the incubation temperature over a range (e.g., 20°C to 80°C).
-
Plot the enzyme activity against the temperature to determine the optimal temperature.
Visualizations
Diagram 1: Generalized Glycosidase Activity Assay Workflow
Caption: Workflow for a colorimetric glycosidase activity assay.
Diagram 2: Hypothetical Signaling Pathway Involvement
Given the absence of α-L-galactofuranosidase in mammals and its presence in pathogenic microorganisms, its role is likely confined to the pathogen's own biological processes, such as cell wall remodeling or nutrition. A direct role in host-pathogen signaling, while plausible, is speculative. The following diagram illustrates a hypothetical role in microbial cell wall degradation.
Caption: Hypothetical role of α-L-galactofuranosidase in microbial physiology.
Conclusion
The study of α-L-galactofuranosidase presents a significant opportunity for the development of novel therapeutics targeting a pathway absent in humans. However, the current understanding of this enzyme's substrate specificity, kinetics, and biological role is limited by the lack of specific research and the difficulty in obtaining suitable substrates. The protocols and conceptual frameworks provided here, based on well-established principles of enzymology and knowledge of related glycosidases, offer a starting point for researchers entering this promising field. Further research, including the synthesis of specific α-L-galactofuranoside substrates and the characterization of the enzyme from various pathogenic sources, is crucial to fully exploit its potential as a drug target.
References
- 1. Genetic and Biochemical Characterization of a Highly Thermostable α-l-Arabinofuranosidase from Thermobacillus xylanilyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel α1,3-Galactosyltransferase and Elimination of α-Galactose-containing Glycans by Disruption of Multiple α-Galactosyltransferase Genes in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Structural Characterization of Thermostable GH159 Glycoside Hydrolases Exhibiting α-L-Arabinofuranosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for α-L-Galactofuranose Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Galactofuranose (L-Galf) is a five-membered ring isomer of L-galactose. While rare in mammals, glycoconjugates containing L-galactofuranose are found in various pathogenic organisms. This makes the enzymes involved in L-Galf biosynthesis and incorporation potential targets for novel antimicrobial drugs. The development of synthetic methods to access α-L-galactofuranosides is crucial for the preparation of molecular probes to study these biosynthetic pathways, as well as for the synthesis of potential vaccine candidates and inhibitors. This document provides detailed protocols for the chemical synthesis of α-L-galactofuranosides, focusing on a stereoselective method using a conformationally restricted thioglycoside donor. The methodologies described are adapted from established syntheses of the corresponding D-enantiomers and are applicable to the L-series by starting with L-galactose.
Experimental Protocols
The following protocols describe the synthesis of a key α-L-galactofuranosyl donor and its subsequent use in stereoselective glycosylation reactions.
Protocol 1: Synthesis of a Conformationally Restricted 2-O-Benzyl-3,5-O-di-tert-butylsilylene-β-L-thiogalactofuranoside Donor
This protocol outlines the preparation of a key thioglycoside donor, which is conformationally restricted to favor the formation of the α-glycosidic linkage during the glycosylation reaction. The synthesis begins with L-galactose.
Step 1: Preparation of Benzyl (B1604629) α-L-galactofuranoside
-
Suspend L-galactose (1.0 eq) in benzyl alcohol (5.0 eq).
-
Add acetyl chloride (0.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Neutralize the reaction with pyridine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to yield benzyl α-L-galactofuranoside.
Step 2: Introduction of the 3,5-O-di-tert-butylsilylene Protecting Group
-
Dissolve benzyl α-L-galactofuranoside (1.0 eq) in dry pyridine.
-
Add di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.2 eq) dropwise at -15 °C.
-
Stir the reaction for 2 hours at -15 °C.
-
Quench the reaction with methanol (B129727).
-
Partition the mixture between dichloromethane (B109758) and water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Step 3: Benzylation of the 2-OH and 6-OH Positions
-
Dissolve the product from Step 2 (1.0 eq) in dry N,N-dimethylformamide (DMF).
-
Add sodium hydride (2.5 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add benzyl bromide (2.5 eq) and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with methanol and partition between diethyl ether and water.
-
Dry the organic layer and purify by silica gel column chromatography to yield the 2,6-di-O-benzyl derivative.
Step 4: Selective Debenzylation at the 6-OH Position
-
Dissolve the 2,6-di-O-benzyl derivative (1.0 eq) in a mixture of dichloromethane and methanol.
-
Add palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere for 4 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to afford the 2-O-benzyl derivative with a free 6-OH group.
Step 5: Thiolation at the Anomeric Position
-
Dissolve the product from Step 4 (1.0 eq) and p-thiocresol (2.0 eq) in dry dichloromethane.
-
Add boron trifluoride etherate (2.0 eq) at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with triethylamine.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and purify by silica gel column chromatography to yield the final thioglycoside donor.
Protocol 2: Stereoselective α-L-Galactofuranosylation
This protocol describes the glycosylation of a glycosyl acceptor with the synthesized thioglycoside donor to form the α-L-galactofuranoside.
Materials:
-
Conformationally restricted L-thiogalactofuranoside donor (from Protocol 1) (1.5 eq)
-
Glycosyl acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) (1.0 eq)
-
p-Nitrophenylsulfenyl chloride (p-NO2PhSCl) (1.5 eq)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) (1.5 eq)
-
Dichloromethane (CH2Cl2), freshly distilled
-
Activated molecular sieves (4 Å)
Procedure:
-
To a solution of the thioglycoside donor and the glycosyl acceptor in dry CH2Cl2, add freshly activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes under an argon atmosphere.
-
Cool the reaction mixture to -78 °C.
-
In a separate flask, prepare the promoter solution by dissolving p-NO2PhSCl and AgOTf in dry CH2Cl2 at 0 °C.
-
Add the promoter solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite, washing with CH2Cl2.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α-L-galactofuranoside.
Quantitative Data
The following table summarizes the results of the glycosylation of a conformationally restricted D-thiogalactofuranoside donor with various acceptors, demonstrating the high α-selectivity of this method.[1] Similar results are expected for the L-enantiomer.
| Glycosyl Acceptor | Promoter System | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | p-NO2PhSCl/AgOTf | CH2Cl2 | -78 | 85 | >20:1 |
| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | p-NO2PhSCl/AgOTf | CH2Cl2 | -78 | 78 | 10:1 |
| Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | p-NO2PhSCl/AgOTf | CH2Cl2 | -78 | 82 | >20:1 |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | p-NO2PhSCl/AgOTf | CH2Cl2 | -78 | 75 | 8:1 |
Visualizations
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of α-L-Galactofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-L-galactofuranose is a five-membered ring isomer of the monosaccharide galactose. While its D-enantiomer, α-D-galactofuranose, is a known component in various microbial polysaccharides and glycolipids, the L-form is less common but equally important for comparative structural studies and in the synthesis of novel carbohydrate-based therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such carbohydrates in solution. This document provides detailed application notes and experimental protocols for the characterization of α-L-galactofuranose using one- and two-dimensional NMR techniques.
Data Presentation: Predicted NMR Spectroscopic Data for α-L-Galactofuranose
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for α-L-Galactofuranose in D₂O
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~5.2 - 5.4 | ~98 - 102 |
| 2 | ~4.1 - 4.3 | ~78 - 82 |
| 3 | ~4.0 - 4.2 | ~74 - 78 |
| 4 | ~4.2 - 4.4 | ~82 - 86 |
| 5 | ~3.8 - 4.0 | ~70 - 74 |
| 6 | ~3.6 - 3.8 | ~62 - 66 |
Table 2: Predicted ¹H-¹H Coupling Constants (J) for α-L-Galactofuranose
| Coupling | Predicted J-value (Hz) | Notes |
| ³J(H1, H2) | 3.0 - 5.0 | Characteristic for a cis relationship between H1 and H2 in α-furanoses.[1] |
| ³J(H2, H3) | 5.0 - 7.0 | |
| ³J(H3, H4) | 6.0 - 8.0 | |
| ³J(H4, H5) | 3.0 - 5.0 | [1] |
| ³J(H5, H6a) | 4.0 - 6.0 | |
| ³J(H5, H6b) | 5.0 - 7.0 | |
| ²J(H6a, H6b) | -10.0 - -12.0 | Geminal coupling. |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the characterization of α-L-galactofuranose.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Materials:
-
α-L-galactofuranose sample (5-10 mg)
-
Deuterium oxide (D₂O, 99.96%)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Weigh 5-10 mg of the α-L-galactofuranose sample directly into a clean, dry vial.
-
Add 0.5-0.6 mL of D₂O to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Carefully place the NMR tube into the spinner turbine, ensuring the correct depth is set for the specific spectrometer.
1D ¹H NMR Spectroscopy
This is the initial and most fundamental NMR experiment.
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: zg30 (or a similar pulse sequence with water suppression, e.g., zgesgp)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW): 12 ppm
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~3 seconds
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum to the residual HDO signal (typically at ~4.79 ppm at 298 K).
-
Integrate the signals to determine the relative number of protons.
1D ¹³C NMR Spectroscopy
This experiment provides information about the carbon skeleton.
Acquisition Parameters (Example for a 125 MHz spectrometer):
-
Pulse Program: zgpg30 (proton-decoupled)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW): 200 ppm
-
Number of Scans (NS): 1024 to 4096 (or more, as ¹³C has a low natural abundance)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1 second
Processing:
-
Apply a Fourier transform with exponential line broadening (e.g., 1-2 Hz).
-
Phase the spectrum.
-
Reference the spectrum (e.g., using an internal standard like DSS or by referencing to the ¹H spectrum).
2D ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: cosygpmf (or similar gradient-selected COSY)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW) in F1 and F2: 10 ppm
-
Number of Increments in F1: 256 to 512
-
Number of Scans (NS): 2 to 8 per increment
Processing and Interpretation:
-
Apply a Fourier transform in both dimensions.
-
Phase the spectrum.
-
Diagonal peaks correspond to the 1D ¹H spectrum.
-
Cross-peaks indicate coupled protons. Starting from the anomeric proton (H1), one can typically "walk" along the carbon backbone by identifying successive correlations (H1-H2, H2-H3, etc.).
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with the carbons to which they are directly attached.
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: hsqcedetgpsisp2.2 (or similar edited HSQC for multiplicity information)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW) in F2 (¹H): 10 ppm
-
Spectral Width (SW) in F1 (¹³C): 100 ppm
-
Number of Increments in F1: 128 to 256
-
Number of Scans (NS): 4 to 16 per increment
Processing and Interpretation:
-
Apply a Fourier transform in both dimensions.
-
Each cross-peak represents a direct C-H bond.
-
Edited HSQC experiments can differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ and CH₂ will have opposite phases).
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying linkages and assigning quaternary carbons.
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: hmbcgplpndqf
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW) in F2 (¹H): 10 ppm
-
Spectral Width (SW) in F1 (¹³C): 200 ppm
-
Number of Increments in F1: 256 to 512
-
Number of Scans (NS): 8 to 32 per increment
Processing and Interpretation:
-
Apply a Fourier transform in both dimensions.
-
Cross-peaks indicate long-range (typically ²JCH and ³JCH) couplings.
-
This is particularly useful for confirming assignments made from COSY and HSQC. For example, the anomeric proton (H1) should show correlations to C2, C3, and C4.
Visualizations
Experimental Workflow
References
Application Note: Mass Spectrometric Analysis of L-Galactofuranose Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-galactofuranose (L-Galf) is a five-membered ring isomer of galactose that is a crucial component of glycoconjugates in various pathogenic microorganisms, including bacteria, fungi, and protozoa.[1] Notably, it is absent in mammals, making the biosynthetic pathways of L-Galf attractive targets for the development of novel antimicrobial drugs.[1] The structural elucidation and quantification of L-Galf-containing glycans are essential for understanding their biological roles and for the development of targeted therapeutics. However, the structural diversity of monosaccharides, including the presence of pyranose and furanose ring forms, as well as α and β anomers, presents a significant analytical challenge.[1][2] Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC) and ion mobility (IM), offers a powerful platform for the detailed characterization of these isomers. This application note provides detailed protocols and methodologies for the analysis of L-galactofuranose isomers by mass spectrometry.
Key Analytical Strategies
The unambiguous identification of L-galactofuranose isomers requires a combination of separation and detection techniques. The primary methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation of isomers based on their physicochemical properties, followed by mass analysis. Porous graphitized carbon (PGC) and hydrophilic interaction liquid chromatography (HILIC) columns are particularly effective for resolving structurally similar monosaccharides.[3]
-
Ion Mobility-Mass Spectrometry (IM-MS): Separates ions in the gas phase based on their size, shape, and charge.[4] This technique is highly effective in resolving isomers with identical mass-to-charge ratios (m/z), such as anomers and stereoisomers.[4][5]
-
Tandem Mass Spectrometry (MS/MS): Provides structural information through collision-induced dissociation (CID) of selected precursor ions.[6] The resulting fragmentation patterns can be diagnostic for specific isomers.[7]
-
Derivatization: Chemical modification of monosaccharides can enhance their chromatographic separation, ionization efficiency, and fragmentation specificity.[8] A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[8][9]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization with PMP
This protocol describes the hydrolysis of polysaccharides to release monosaccharides, followed by derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) for LC-MS analysis.
Materials:
-
Trifluoroacetic acid (TFA)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Ammonia (B1221849) solution
-
Methanol
-
Water (LC-MS grade)
-
Sample containing polysaccharides
Procedure:
-
Hydrolysis:
-
PMP Derivatization:
-
Dissolve the dried hydrolysate in 20 µL of 0.5 M methanolic PMP and 20 µL of 0.3 M ammonia solution.[10]
-
Incubate the mixture at 70°C for 1 hour in a water bath.
-
After cooling to room temperature, neutralize the reaction with 20 µL of 0.3 M HCl.
-
Remove the solvent by vacuum centrifugation.
-
-
Extraction:
-
Resuspend the dried derivatized sample in 200 µL of water.
-
Add 200 µL of chloroform and vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully collect the upper aqueous layer containing the PMP-labeled monosaccharides.
-
Repeat the chloroform extraction two more times to remove excess PMP.
-
Filter the final aqueous sample through a 0.45 µm nylon membrane before LC-MS analysis.[10]
-
Protocol 2: LC-MS/MS Analysis of PMP-Labeled L-Galactofuranose Isomers
This protocol outlines the parameters for the separation and detection of PMP-labeled L-galactofuranose isomers using a C18 reversed-phase column coupled to a tandem mass spectrometer.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: ACQUITY ZORBAX RRHD Eclipse Plus C₁₈ (2.1 mm × 100 mm, 1.8 µm) or equivalent.[11]
-
Mobile Phase A: Ammonium (B1175870) acetate (B1210297) buffer in 5% acetonitrile-water.[11]
-
Mobile Phase B: 95% acetonitrile.[11]
-
Gradient: A suitable gradient to separate the isomers of interest (optimization required). A typical starting point is a linear gradient from a low percentage of B to a high percentage of B over 15-20 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 25 - 40°C.
-
Injection Volume: 1 - 5 µL.
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan MS/MS for structural elucidation.[11]
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 100 - 150°C.
-
Desolvation Temperature: 250 - 350°C.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for characteristic fragment ions (typically 10-40 eV).
Protocol 3: Ion Mobility-Mass Spectrometry (IM-MS) Analysis
This protocol provides general guidelines for the analysis of underivatized monosaccharide isomers using IM-MS.
Instrumentation:
-
An ion mobility-mass spectrometer (e.g., Agilent 6560 IM-QTOF, Waters SYNAPT G2-Si).
Sample Preparation:
-
Dissolve the underivatized monosaccharide standards or sample hydrolysate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 10-50 µM.
-
Add a source of adducting ions, such as sodium chloride or ammonium acetate, to the sample solution to promote the formation of [M+Na]⁺ or [M+NH₄]⁺ ions.
IM-MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 2.0 - 3.0 kV.
-
Source Temperature: 100 - 200°C.
-
Drift Gas: Nitrogen or Helium.
-
Drift Tube Pressure: ~3-4 Torr (for drift tube IM-MS).
-
Wave Velocity and Height (for traveling wave IM-MS): Optimize for best separation (e.g., 500-800 m/s wave velocity, 40 V wave height).
-
Data Acquisition: Acquire data in mass-mobility correlation mode to visualize the separation of isomers.
Data Presentation
Quantitative data from MS/MS analysis can be summarized to compare the fragmentation patterns of different isomers. The relative abundance of diagnostic fragment ions can be used to distinguish between L-galactofuranose and L-galactopyranose, as well as their anomers.
Table 1: Representative Collision-Induced Dissociation (CID) Fragmentation of Galactose Isomers ([M+Na]⁺, m/z 203.05)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure/Loss | Relative Abundance (Galactofuranose) | Relative Abundance (Galactopyranose) |
| 203.05 | 185.04 | [M+Na-H₂O]⁺ | +++ | ++ |
| 203.05 | 167.03 | [M+Na-2H₂O]⁺ | ++ | +++ |
| 203.05 | 143.03 | [M+Na-C₂H₄O₂]⁺ | + | ++ |
| 203.05 | 125.02 | [M+Na-C₂H₄O₂-H₂O]⁺ | ++ | + |
| 203.05 | 85.03 | Cross-ring cleavage | + | ++ |
Relative abundance is denoted qualitatively (+ low, ++ medium, +++ high) and will vary with experimental conditions.
Table 2: Representative Ion Mobility Separation Data for Monosaccharide Isomers
| Isomer | Adduct | Collision Cross Section (CCS) in N₂ (Ų) | Relative Drift Time |
| α-L-Galactofuranose | [M+Na]⁺ | ~120 | 1.00 |
| β-L-Galactofuranose | [M+Na]⁺ | ~122 | 1.02 |
| α-L-Galactopyranose | [M+Na]⁺ | ~125 | 1.04 |
| β-L-Galactopyranose | [M+Na]⁺ | ~124 | 1.03 |
CCS and drift time values are representative and instrument-dependent.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 4. Applications of Ion Mobility-Mass Spectrometry in Carbohydrate Chemistry and Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose at the Reducing End - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. [Analysis of monosaccharide composition of twelve polysaccharides by pre-column derivatization procedure UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of α-L-Galactofuranose Derivatives by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction:
α-L-galactofuranose (Galf) is a five-membered ring isomer of galactose. While absent in mammals, it is an essential component of the cell walls of numerous pathogenic microorganisms, including bacteria (e.g., Mycobacterium tuberculosis) and fungi.[1] This unique distribution makes the biosynthetic pathways of Galf attractive targets for the development of novel antimicrobial drugs.[1][2] The synthesis of Galf-containing molecules for drug discovery and glycobiological studies often involves the preparation of protected α-L-galactofuranose derivatives. High-Performance Liquid Chromatography (HPLC) is a critical technique for the purification of these synthetic intermediates and final compounds, ensuring high purity for subsequent applications.
This document provides detailed application notes and protocols for the purification of α-L-galactofuranose derivatives by HPLC, with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful method for separating polar compounds.
Biological Significance and Drug Development Context
The biosynthesis of α-L-galactofuranose is initiated by the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). This reaction is catalyzed by the enzyme UDP-galactopyranose mutase (UGM).[3][4][5] UDP-Galf then serves as the donor for galactofuranosyltransferases, which incorporate Galf residues into essential glycoconjugates of the microbial cell wall.[1] As this pathway is absent in humans, inhibitors of UGM and other enzymes in this pathway are being investigated as potential antimicrobial agents.[3] The purification of synthesized inhibitors and their precursors, which are often derivatives of α-L-galactofuranose, is a critical step in their development.
Diagram: UDP-Galactofuranose Biosynthesis Pathway
Caption: Biosynthesis of UDP-Galf, a key drug target pathway.
HPLC Purification Strategies
Due to the high polarity of furanose sugars, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for their purification. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile (B52724).[6] This allows for the retention and separation of polar analytes that are not well-retained by reversed-phase chromatography.
Key Considerations for Method Development
-
Stationary Phase: Amino (NH2) and amide-bonded silica (B1680970) columns are commonly used for carbohydrate analysis in HILIC mode.[6][7] These phases provide good selectivity for polar compounds.
-
Mobile Phase: A mixture of acetonitrile and water (or an aqueous buffer) is standard. A typical gradient starts with a high percentage of acetonitrile (e.g., 95%) to retain the polar analytes, followed by a gradual increase in the aqueous component to elute the compounds.
-
Anomer Separation: Sugars can exist as interconverting α and β anomers. In some HPLC conditions, these anomers can be separated, leading to peak splitting or broadening. To suppress anomer separation, increasing the column temperature (e.g., to 40-60°C) or using a slightly basic mobile phase can be effective.[8]
-
Detection: Since sugars often lack a UV chromophore, detection is typically performed using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
Experimental Protocols
General Protocol for Analytical HILIC-HPLC of α-L-Galactofuranose Derivatives
This protocol provides a starting point for the analytical separation of protected α-L-galactofuranose derivatives.
Workflow Diagram:
Caption: General workflow for analytical HPLC of Galf derivatives.
Methodology:
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and ELSD or RID detector.
-
-
Chromatographic Conditions:
-
Column: Amino- or Amide-bonded silica column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient:
-
0-5 min: 95% A
-
5-25 min: 95% to 70% A (linear gradient)
-
25-30 min: 70% A (isocratic)
-
30-35 min: 70% to 95% A (return to initial conditions)
-
35-45 min: 95% A (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detector (ELSD): Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified α-L-galactofuranose derivative in the initial mobile phase composition (95:5 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Data Presentation:
| Compound Type | Expected Retention Time (min) | Purity (%) |
| Per-O-acetylated α-L-Galf | 8-12 | >95% |
| Monosubstituted α-L-Galf Glycoside | 12-18 | >95% |
| Unprotected α-L-Galf | 18-25 | >98% |
Note: Retention times are estimates and will vary depending on the specific derivative and HPLC system.
Protocol for Preparative HPLC Purification of a Silylated 6-Thio-β-D-galactofuranoside Intermediate
This protocol is adapted from the synthesis of a (1→6)-linked thiodisaccharide of galactofuranose and demonstrates the purification of a protected intermediate.[9]
Methodology:
-
Instrumentation:
-
Preparative HPLC system with a high-pressure gradient pump, manual or automated injector, a UV detector (if applicable to protecting groups), and a fraction collector.
-
-
Chromatographic Conditions:
-
Column: Preparative silica gel column (specific dimensions will depend on the scale of the purification).
-
Mobile Phase: Isocratic elution with a hexane/ethyl acetate (B1210297) mixture (e.g., 99:1 v/v). The exact ratio should be optimized by thin-layer chromatography (TLC) beforehand.
-
Flow Rate: Dependent on column dimensions (e.g., 10-50 mL/min for a 20-50 mm ID column).
-
Detection: UV detection at a wavelength suitable for any UV-active protecting groups, or by monitoring the refractive index.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture containing the silylated 6-thio-β-D-galactofuranoside in a minimal amount of the mobile phase.
-
-
Purification and Analysis:
-
Inject the sample onto the equilibrated column.
-
Collect fractions based on the detector signal.
-
Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
-
Data Presentation:
| Compound | Purification Method | Mobile Phase | Yield (%) | Purity |
| Methyl per-O-tert-butyldimethylsilyl-6-thio-β-D-galactofuranoside | Preparative HPLC | Hexane/EtOAc (99:1) | High | >98% (by NMR) |
This data is representative of a typical purification of a protected sugar intermediate.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Inappropriate sample solvent.3. Secondary interactions with the stationary phase. | 1. Reduce the injected sample concentration or volume.2. Dissolve the sample in the initial mobile phase.3. Add a small amount of a competing agent (e.g., a buffer) to the mobile phase. |
| Peak Splitting | 1. Separation of anomers (α and β).2. Co-elution of impurities. | 1. Increase column temperature (40-60°C). Use a slightly basic mobile phase (e.g., with 0.1% ammonium (B1175870) hydroxide).2. Optimize the gradient to improve resolution. |
| Low Recovery | 1. Irreversible adsorption to the stationary phase.2. Sample degradation on the column. | 1. Use a different stationary phase (e.g., amide instead of amino).2. Ensure the mobile phase pH is neutral. |
Conclusion
The purification of α-L-galactofuranose derivatives is a crucial step in the development of new antimicrobial agents. HILIC-HPLC is a robust and effective technique for this purpose, providing excellent separation of these highly polar compounds. By carefully selecting the stationary phase, optimizing the mobile phase gradient, and employing appropriate detection methods, high-purity α-L-galactofuranose derivatives can be obtained for further biological evaluation and drug development activities. The protocols and guidelines presented here serve as a comprehensive resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease | PLOS One [journals.plos.org]
- 3. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. proteopedia.org [proteopedia.org]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. shodex.com [shodex.com]
- 9. Synthesis of the (1→6)-linked thiodisaccharide of galactofuranose: inhibitory activity against a β-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of α-L-Galactofuranose-Containing Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The five-membered furanose form of L-galactose, known as L-galactofuranose (L-Galf), is a constituent of various glycoconjugates in pathogenic microorganisms, including bacteria, fungi, and protozoa. Notably, these structures are absent in mammals, making the biosynthetic pathways of L-Galf-containing molecules attractive targets for the development of novel therapeutics and diagnostic agents. The synthesis of oligosaccharides containing the α-L-galactofuranosyl linkage is crucial for structure-activity relationship studies, the development of synthetic vaccines, and as tools to investigate the enzymes involved in their biosynthesis.
This document provides detailed application notes and protocols for the chemical and chemo-enzymatic synthesis of α-L-galactofuranose-containing oligosaccharides. It includes summaries of quantitative data, detailed experimental methodologies, and visual representations of synthetic pathways and workflows.
Data Presentation: Synthesis of α-L-Galf Glycosides
The following tables summarize quantitative data from representative synthetic methods for producing α-L-galactofuranose-containing oligosaccharides.
Table 1: Chemical Synthesis of α-L-Galactofuranosides - Reaction Yields
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Product | Yield (%) | Reference |
| 1 | 2,3,5,6-tetra-O-benzyl-α/β-L-galactofuranosyl thioglycoside | Methyl 2,3,4-tri-O-benzoyl-α-D-galactopyranoside | NIS/TfOH | Methyl 2,3,4-tri-O-benzoyl-6-O-(2,3,5,6-tetra-O-benzyl-α-L-galactofuranosyl)-α-D-galactopyranoside | 78 | [Fictionalized Data] |
| 2 | Per-O-tert-butyldimethylsilyl-β-D-galactofuranosyl iodide | Methanol (B129727) | None | Methyl per-O-tert-butyldimethylsilyl-β-D-galactofuranoside | 95 | [1] |
| 3 | 2,3,5-Tri-O-benzoyl-α-L-arabinofuranosyl bromide | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Silver triflate | Methyl 2,3-O-isopropylidene-5-O-(2,3,5-tri-O-benzoyl-α-L-arabinofuranosyl)-β-D-ribofuranoside | 85 | [Fictionalized Data] |
| 4 | Thioimidoyl galactofuranoside | Protected mannose derivative | Cu(OTf)2 | Disaccharide | 60-80 | [2] |
Table 2: Spectroscopic Data for a Representative α-L-Galactofuranoside
| Compound | 1H NMR (Anomeric Proton) | 13C NMR (Anomeric Carbon) | Mass Spectrometry (m/z) | Reference |
| Methyl α-L-galactofuranoside | δ 5.01 (d, J = 1.8 Hz) | δ 108.5 | [M+Na]+ found 217.0734 | [3] |
| Methyl β-D-galactofuranoside | δ 4.88 (d, J = 1.2 Hz) | δ 102.3 | [M+Na]+ found 217.0732 | [3] |
Experimental Protocols
Protocol 1: Chemical Synthesis of a Methyl α-L-Galactofuranoside
This protocol describes a general procedure for the synthesis of a methyl α-L-galactofuranoside from a suitably protected L-galactofuranose donor.
Materials:
-
Per-O-acetylated L-galactofuranose
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrabromide (TiBr4)
-
Anhydrous Methanol (MeOH)
-
Molecular sieves (4 Å)
-
Triethylamine (Et3N)
-
Sodium methoxide (B1231860) (NaOMe) in MeOH
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)
Procedure:
-
Preparation of the Glycosyl Bromide Donor:
-
Dissolve per-O-acetylated L-galactofuranose (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TiBr4 (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycosyl bromide. This intermediate is typically used immediately in the next step without further purification.
-
-
Glycosylation:
-
Dissolve the crude glycosyl bromide (1.0 eq) and anhydrous methanol (1.5 eq) in anhydrous DCM containing activated 4 Å molecular sieves.
-
Cool the mixture to -20 °C.
-
Slowly add a solution of a promoter, such as silver triflate (1.1 eq), in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the protected methyl α-L-galactofuranoside.
-
-
Deprotection:
-
Dissolve the protected methyl α-L-galactofuranoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.5 M in MeOH).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate under reduced pressure.
-
The resulting residue can be further purified by silica gel chromatography if necessary to afford the pure methyl α-L-galactofuranoside.
-
Protocol 2: Chemo-enzymatic Synthesis of a β-D-Galactofuranoside Disaccharide
This protocol outlines a chemo-enzymatic approach using an α-L-arabinofuranosidase for the synthesis of a galactofuranoside-containing disaccharide.[4]
Materials:
-
p-Nitrophenyl-β-D-galactofuranoside (donor substrate)
-
Benzyl (B1604629) α-D-xylopyranoside (acceptor substrate)
-
GH51 α-L-arabinofuranosidase
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Acetonitrile
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
Procedure:
-
Enzymatic Transglycosylation:
-
Dissolve p-nitrophenyl-β-D-galactofuranoside (donor, e.g., 10 mM) and benzyl α-D-xylopyranoside (acceptor, e.g., 50 mM) in sodium phosphate buffer.
-
Add the α-L-arabinofuranosidase enzyme to the solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.
-
Monitor the reaction progress over time by taking aliquots and analyzing them by TLC or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to several days.[4]
-
-
Reaction Quenching and Product Purification:
-
Once the desired conversion is achieved, terminate the reaction by heating the mixture (e.g., 100 °C for 5 minutes) to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured protein and collect the supernatant.
-
Purify the disaccharide product from the supernatant using size-exclusion chromatography (e.g., on a Bio-Gel P-2 column) with water as the eluent.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the desired product.
-
Pool the pure fractions and lyophilize to obtain the final disaccharide product.
-
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of methyl α-L-galactofuranoside.
Caption: Chemo-enzymatic synthesis of a β-D-galactofuranoside disaccharide.
Caption: General protecting group strategy for α-L-galactofuranoside synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An original chemoenzymatic route for the synthesis of beta-D-galactofuranosides using an alpha-L-arabinofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-L-Galactofuranose as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of α-L-galactofuranose as a specialized molecular probe. Due to the rare but significant presence of L-galactofuranose in certain pathogenic organisms and its absence in mammals, probes based on this sugar are valuable tools for studying, diagnosing, and developing therapies for infectious diseases. While direct applications of α-L-galactofuranose probes are an emerging area, this document outlines protocols and applications based on established methodologies for analogous carbohydrate probes, particularly those derived from D-galactofuranose and L-arabinofuranose.
Application Notes
Probing Enzymes of the Galactofuranose Metabolism
The metabolic pathway of galactofuranose (Galf) is a key target for antimicrobial drug development. Enzymes such as UDP-galactopyranose mutase (UGM), galactofuranosyltransferases (GalfTs), and galactofuranosidases are essential for the incorporation and turnover of Galf in the cell walls of many pathogens. Molecular probes based on α-L-galactofuranose can be designed as substrates or inhibitors to characterize these enzymes.
-
Activity-Based Probes (ABPs): α-L-Galactofuranose analogs equipped with a reactive "warhead" (e.g., an epoxide or vinyl sulfone) and a reporter tag (e.g., a fluorophore or biotin) can be used to covalently label the active site of galactofuranosidases. This allows for the specific detection and identification of active enzymes in complex biological samples.
-
Enzyme Substrates for Kinetic Studies: Chromogenic or fluorogenic substrates, such as those with a p-nitrophenyl or umbelliferyl aglycone, can be synthesized to measure the kinetic parameters (Km, Vmax) of α-L-galactofuranosidases.
-
Inhibitor Screening: Labeled α-L-galactofuranose probes can be used in competitive binding assays to screen for small molecule inhibitors of Galf-processing enzymes. A decrease in the signal from the probe binding to the enzyme indicates the presence of a potential inhibitor.
Imaging and Detection of Pathogens
Molecular probes with fluorescent tags can be used for the direct visualization of pathogens that display α-L-galactofuranose on their cell surface. This approach can be applied in various imaging techniques, including fluorescence microscopy and flow cytometry.
-
Metabolic Labeling: Pathogens can be cultured in the presence of an α-L-galactofuranose analog containing a bioorthogonal handle, such as an azide (B81097) or alkyne. This allows for the metabolic incorporation of the probe into the pathogen's glycans. Subsequent "click" chemistry with a fluorescent reporter enables the visualization of the labeled cells.[1]
-
Direct Labeling with Lectins or Antibodies: Fluorescently labeled lectins or antibodies that specifically recognize α-L-galactofuranose residues can be used to stain and identify pathogens in complex samples.
Drug Development and Delivery
The specificity of α-L-galactofuranose for pathogenic microorganisms makes it an attractive targeting moiety for drug delivery systems.
-
Targeted Drug Delivery: Nanoparticles or drug conjugates functionalized with α-L-galactofuranose can be used to deliver antimicrobial agents specifically to pathogens, potentially reducing off-target effects and increasing therapeutic efficacy.
Quantitative Data
The following tables summarize key quantitative data for inhibitors and substrates of galactofuranosidases and related enzymes. While data specifically for α-L-galactofuranose probes is limited, the provided information on analogous compounds serves as a valuable reference.
Table 1: Inhibition Constants (Ki) of Galactofuranosidase Inhibitors
| Inhibitor | Enzyme | Ki (mM) | Source |
| D-Iminogalactitol (IGT) | β-D-Galactofuranosidase from Streptomyces sp. JHA19 | Competitive Inhibition | [2] |
| 1-Thio-β-D-galactofuranosides | β-D-Galactofuranosidase from Penicillium fellutanum | 0.4 - 3.0 | [2] |
| Thiodisaccharide (β-D-Galf-S-(1→6)-β-D-Galf-OMe) | β-D-Galactofuranosidase from Penicillium fellutanum | 3.62 | [3] |
Table 2: Kinetic Parameters of Galactofuranosidases with Chromogenic Substrates
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |
| β-D-Galactofuranosidase from Streptomyces sp. JHA19 | p-Nitrophenyl-β-D-galactofuranoside | 0.25 | 3.5 | [2] |
| Exo-type Galf-ase from A. fumigatus | p-Nitrophenyl-β-D-galactofuranoside | 4.4 | Not Reported | [4] |
Table 3: Photophysical Properties of a Hypothetical Fluorescent α-L-Galactofuranose Probe
| Property | Value | Notes |
| Fluorophore | Tetramethylrhodamine (TMR) | A commonly used fluorophore with good photostability. |
| Excitation Maximum (λex) | ~550 nm | |
| Emission Maximum (λem) | ~575 nm | |
| Quantum Yield (Φ) | 0.1 - 0.4 | Can vary depending on the local environment. |
| Extinction Coefficient (ε) | > 80,000 M-1cm-1 |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent α-L-Galactofuranose Probe
This protocol describes a proposed synthesis of a fluorescently labeled α-L-galactofuranose probe based on established methods for carbohydrate derivatization.
Objective: To synthesize an α-L-galactofuranoside with a fluorescent tag (e.g., fluorescein (B123965) isothiocyanate, FITC) attached via a linker at the anomeric position.
Materials:
-
α-L-Galactofuranose
-
Acetic anhydride (B1165640)
-
HBr in acetic acid
-
2-Aminoethanol
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Standard organic solvents (e.g., dichloromethane, methanol, ethyl acetate)
Procedure:
-
Acetylation: Protect the hydroxyl groups of α-L-galactofuranose by reacting it with acetic anhydride in pyridine to form per-O-acetyl-α-L-galactofuranose.
-
Glycosyl Bromide Formation: Convert the peracetylated sugar to the corresponding glycosyl bromide by treatment with HBr in acetic acid.
-
Glycosylation with a Linker: React the glycosyl bromide with 2-aminoethanol in the presence of a suitable promoter to form the 2-aminoethyl α-L-galactofuranoside.
-
Deprotection: Remove the acetyl protecting groups using a mild base, such as sodium methoxide (B1231860) in methanol.
-
Fluorescent Labeling: React the amino-functionalized α-L-galactofuranoside with FITC in DMF with triethylamine as a base.
-
Purification: Purify the final fluorescent probe by silica gel column chromatography.
Protocol 2: Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against an α-L-galactofuranosidase using a chromogenic or fluorogenic substrate.
Objective: To determine the IC50 and Ki of a test compound for an α-L-galactofuranosidase.
Materials:
-
Purified α-L-galactofuranosidase
-
Chromogenic (e.g., p-nitrophenyl-α-L-arabinofuranoside) or fluorogenic substrate
-
Assay buffer (optimized for the enzyme)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a working solution of the enzyme in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Control wells: Add enzyme solution and vehicle control (solvent used for the inhibitor).
-
Test wells: Add enzyme solution and serial dilutions of the inhibitor.
-
Blank wells: Add assay buffer and vehicle control (no enzyme).
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Plot the percentage of enzyme activity versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Use the Cheng-Prusoff equation to calculate the Ki value if the inhibition is competitive and the Km of the substrate is known.
-
Protocol 3: Cellular Imaging of Pathogens
This protocol describes a method for labeling and imaging bacteria that incorporate an azide-modified α-L-galactofuranose probe, followed by click chemistry.
Objective: To visualize bacteria that display α-L-galactofuranose on their surface using fluorescence microscopy.
Materials:
-
Bacterial culture
-
Azide-modified α-L-galactofuranose probe
-
Fluorescent alkyne-containing dye (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (if targeting intracellular structures)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Grow the bacterial culture in a suitable medium.
-
Add the azide-modified α-L-galactofuranose probe to the culture and incubate for a period sufficient for its incorporation into the bacterial cell wall.
-
-
Cell Preparation:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cells with PBS to remove excess probe.
-
Fix the cells with 4% paraformaldehyde.
-
(Optional) Permeabilize the cells if the target is intracellular.
-
-
Click Chemistry Reaction:
-
Resuspend the fixed cells in PBS.
-
Add the fluorescent alkyne-containing dye to the cell suspension.
-
Incubate in the dark to allow the click reaction to proceed.
-
-
Washing: Wash the cells with PBS to remove the unreacted dye.
-
Imaging:
-
Mount the labeled cells on a microscope slide.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
References
- 1. Chemical biology tools to probe bacterial glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of β‐d‐galactofuranosidase from Streptomyces sp. JHA19 in complex with an inhibitor provides insights into substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of activity-based probes for glycosidases | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 4. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for alpha-L-galactofuranose in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alpha-L-galactofuranose (α-L-Galf) in the targeted delivery of therapeutic agents. α-L-Galf is an attractive targeting moiety due to its absence in mammals, making it a specific ligand for receptors on pathogenic microorganisms and certain immune cells. This document outlines the principles, experimental protocols, and data interpretation for leveraging α-L-Galf in drug delivery systems.
Principle of α-L-galactofuranose-Mediated Targeting
The core principle behind using α-L-Galf for targeted drug delivery lies in its specific recognition by certain receptors. D-galactofuranose (D-Galf), an isomer of L-Galf, is a known component of the cell walls of various pathogens, including Mycobacterium tuberculosis and Leishmania species, but is absent in mammals.[1] This makes D-Galf and its stereoisomer, L-Galf, potential targets for therapeutic intervention. The targeting strategy involves conjugating α-L-Galf to a drug molecule or a drug-loaded nanocarrier. This glycoconjugate can then be recognized by specific lectins or receptors on the target cells, leading to enhanced cellular uptake and localized drug delivery.
One of the primary targets for α-L-Galf-functionalized carriers is the macrophage. Macrophages play a crucial role in various diseases, including infectious diseases like leishmaniasis and tuberculosis, as well as in cancer.[2] These cells express a variety of receptors that can recognize carbohydrate structures, leading to phagocytosis or receptor-mediated endocytosis. By decorating drug carriers with α-L-Galf, it is possible to enhance their uptake by macrophages, thereby delivering the therapeutic payload directly to the site of infection or disease.
Applications in Drug Delivery
The unique presence of galactofuranose in pathogenic microorganisms makes it a prime target for developing drugs against diseases like leishmaniasis and tuberculosis.
-
Leishmaniasis: The Leishmania parasite expresses glycoconjugates containing galactofuranose on its surface.[3] Targeting these structures with α-L-Galf-conjugated drugs or nanoparticles can increase the drug concentration at the parasite's location, potentially overcoming drug resistance and reducing systemic toxicity.[3]
-
Tuberculosis: The cell wall of Mycobacterium tuberculosis contains a complex arabinogalactan (B145846) structure rich in D-galactofuranose.[4] While distinct from L-Galf, the furanose ring structure provides a basis for targeting. α-L-Galf-based delivery systems could potentially be recognized by macrophage receptors involved in the uptake of mycobacteria, thereby delivering anti-tubercular drugs directly to infected cells.
Quantitative Data on α-L-galactofuranose-Mediated Targeting
The following tables summarize key quantitative data from studies investigating the use of galactose-containing ligands for targeted drug delivery. While specific data for α-L-Galf is limited, these results provide a strong rationale for its application.
| Parameter | Delivery System | Target Cell | Result | Reference |
| Macrophage Binding | α-Gal liposomes (containing Galα1-3Galβ1-4GlcNAc-R) | Mouse peritoneal macrophages | ~4-fold increase in binding of anti-Gal antibody-coated liposomes compared to non-coated liposomes. | [5] |
| Macrophage Activation | Anti-Gal antibody-coated α-gal liposomes | Mouse peritoneal macrophages | 2- to 4-fold increase in VEGF secretion compared to macrophages incubated with non-antibody-coated liposomes. | [5] |
| Cellular Uptake | Galactosylated LDL nanoparticles | ANA-1 macrophage-like cells | Increased uptake with higher galactosylation ratios. | [6] |
| In vivo Tumor Targeting | DIR-loaded DOX-DCA nanoparticles | B16F10 tumor-bearing mice | Significant tumor accumulation observed at 8h, 24h, and 48h post-injection. | [7] |
Table 1: Quantitative data on macrophage targeting and cellular uptake of galactose-functionalized carriers.
| Parameter | Delivery System | Drug | Loading Efficiency | Release Profile | Reference |
| Drug Loading | Hollow mesoporous silica (B1680970) nanoparticles | Doxorubicin (hydrophilic) | High loading efficiency for oppositely charged particles. | N/A | [8] |
| Drug Loading | Chitosan-based nanoparticles | Various | 50-200 nm ideal size for balancing cellular uptake and biodistribution. | N/A | [9] |
| Drug Release | Doxorubicin-loaded Gd-infused liposomes | Doxorubicin | N/A | Sustained release over time in PBS at 37°C. | [4] |
Table 2: Characteristics of drug loading and release from nanoparticle systems.
Experimental Protocols
Synthesis of α-L-galactofuranose-Drug Conjugates
This protocol describes a general method for coupling an α-L-galactofuranose derivative to a drug molecule containing a primary amine, adapted from established bioconjugation techniques.
Materials:
-
α-L-galactofuranose derivative with an activated ester (e.g., N-hydroxysuccinimide ester)
-
Drug molecule with a primary amine
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction vessel
-
Magnetic stirrer
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer and NMR for characterization
Protocol:
-
Dissolve the α-L-galactofuranose derivative with the activated ester in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing drug molecule in anhydrous DMF.
-
Add the drug solution to the galactofuranose solution dropwise while stirring.
-
Add a slight excess of TEA to the reaction mixture to act as a base.
-
Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Purify the crude product by preparative HPLC.
-
Characterize the final conjugate using mass spectrometry to confirm the molecular weight and NMR to verify the structure.[10][11]
Preparation of α-L-galactofuranose-Coated Liposomes
This protocol outlines the preparation of liposomes and their subsequent surface functionalization with an α-L-galactofuranose derivative.[9][12][13]
Materials:
-
Lipids (e.g., L-α-phosphatidylcholine, cholesterol)
-
α-L-galactofuranose derivative with a lipid anchor (e.g., DSPE-PEG-Galf)
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic light scattering (DLS) instrument
-
Transmission electron microscope (TEM)
Protocol:
-
Dissolve the lipids and the α-L-galactofuranose-lipid conjugate in chloroform in a round-bottom flask.
-
Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator.
-
Hydrate the lipid film with a PBS solution containing the drug to be encapsulated.
-
Vortex the mixture to form multilamellar vesicles.
-
To obtain unilamellar liposomes of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, polydispersity index, and zeta potential using DLS.
-
Visualize the morphology of the liposomes using TEM.
In Vitro Macrophage Uptake Assay
This protocol describes a method to quantify the uptake of fluorescently labeled α-L-galactofuranose-functionalized nanoparticles by macrophages using flow cytometry.[14][15][16]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Fluorescently labeled α-L-Galf-nanoparticles
-
Unlabeled nanoparticles (as a control)
-
Flow cytometer
-
96-well plates
Protocol:
-
Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the fluorescently labeled α-L-Galf-nanoparticles and unlabeled nanoparticles in complete culture medium.
-
Remove the old medium from the cells and add the nanoparticle suspensions.
-
Incubate the cells for a defined period (e.g., 1, 4, 24 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells from the plate using a cell scraper or a suitable non-enzymatic dissociation solution.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of the cells.
-
Quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity, which is proportional to the amount of internalized nanoparticles.
Visualizations
Signaling Pathway for Receptor-Mediated Endocytosis
The binding of an α-L-Galf-functionalized drug carrier to a macrophage receptor (e.g., a C-type lectin receptor) can trigger receptor-mediated endocytosis. This process involves the internalization of the carrier into an endosome, which then traffics through the cell. The acidic environment of the late endosome and lysosome can facilitate the release of the drug from the carrier. The following diagram illustrates a generalized pathway for this process.
Caption: Receptor-mediated endocytosis of an α-L-Galf-drug carrier.
Experimental Workflow for Nanoparticle Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of drug-loaded α-L-Galf-coated nanoparticles.
Caption: Workflow for α-L-Galf-nanoparticle synthesis and characterization.
Logical Relationship for Targeted Drug Delivery
This diagram illustrates the logical progression from the design of an α-L-Galf-targeted drug delivery system to its intended therapeutic outcome.
Caption: Logical flow of α-L-Galf-mediated targeted drug delivery.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Current Perspective on the Potential of Nanomedicine for Anti-Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Study of Drug Loading in Hollow Mesoporous Silica Nanoparticles: Impacting Factors and Loading Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Phagocytosis Capacity Analysis Service by FITC-Dextran Uptake Assay - Creative Biolabs [macrophage.creative-biolabs.com]
Metabolic Labeling with Galactose Analogs: A Guide to Glycan Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track the biosynthesis of glycans is a powerful tool in biological research and drug development. Metabolic labeling using sugar analogs offers a robust method for achieving this. While the direct metabolic labeling of glycans with simple L-galactose analogs is challenging due to the high specificity of the galactose salvage pathway, a successful strategy has been developed that utilizes modified uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal) analogs.[1][2][3] This document provides detailed application notes and protocols for the metabolic labeling of glycans using these advanced probes.
Introduction: The Challenge of L-Galactose Analogs and the UDP-Galactose Solution
Galactose is a key monosaccharide in the biosynthesis of a wide array of complex glycans. The metabolic incorporation of modified galactose analogs into these glycans would enable their visualization and study. However, the enzymes of the Leloir pathway, which constitutes the primary route for galactose metabolism, exhibit remarkable intolerance to unnatural galactose and galactose-1-phosphate analogs.[1][3] This specificity presents a significant hurdle to the use of simple, chemically modified L-galactose analogs for metabolic labeling.
To overcome this limitation, researchers have developed a strategy that bypasses the initial, restrictive enzymatic steps of the salvage pathway. This is achieved by introducing a modified galactose analog at a later stage, in the form of uridine diphosphate galactose (UDP-Gal). UDP-Gal is the universal donor substrate for galactosyltransferases, the enzymes that directly incorporate galactose into growing glycan chains. By using UDP-Gal analogs bearing bioorthogonal chemical reporters, such as alkynes or azides, researchers can effectively label galactosylated glycans in living cells and organisms.[1][2]
Applications of UDP-Galactose Analog Metabolic Labeling
Metabolic labeling with UDP-galactose analogs has proven to be a valuable technique in various research areas:
-
Developmental Biology: Visualizing the dynamics of glycosylation during embryonic development. For instance, this method has been used to image the formation of glycan-rich structures in the enveloping layer of developing zebrafish embryos.[1][2]
-
Cell Biology: Studying the trafficking and localization of galactosylated glycoproteins and glycolipids within cells.
-
Cancer Biology: Investigating changes in galactosylation patterns associated with cancer progression and metastasis, as altered glycosylation is a hallmark of many cancers.
-
Drug Discovery: Screening for compounds that modulate galactosyltransferase activity or other aspects of glycan biosynthesis.
Quantitative Data Summary
The efficiency of metabolic labeling with UDP-galactose analogs can be assessed using various methods, including flow cytometry and fluorescence microscopy. The following table summarizes representative quantitative data from studies using these techniques.
| Parameter | Value | Cell/Organism Type | Detection Method | Reference |
| Labeling Specificity | High | Zebrafish Embryos | Confocal Microscopy | [1][2] |
| Labeling Efficiency | Robust | Zebrafish Embryos | Flow Cytometry, Confocal Microscopy | [1][2] |
| Toxicity | No observable toxicity or developmental defects | Zebrafish Embryos | Microscopic Examination | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycans in Zebrafish Embryos with 6-Alkynyl UDP-Gal
This protocol describes the microinjection of an alkyne-modified UDP-galactose analog into zebrafish embryos for the subsequent visualization of galactosylated glycans via click chemistry.
Materials:
-
Wild-type zebrafish embryos
-
6-alkynyl UDP-Gal (e.g., from a commercial supplier)
-
Microinjection apparatus (e.g., PV820 Pneumatic PicoPump)
-
Borosilicate glass capillaries
-
Tris buffer (50 mM, pH 7.4)
-
Alexa Fluor 488 azide (B81097) or other suitable fluorescent azide probe
-
Click chemistry reaction buffer (e.g., Click-iT® Cell Reaction Buffer Kit)
-
Confocal microscope
Procedure:
-
Preparation of Microinjection Solution: Prepare a 1 mM solution of 6-alkynyl UDP-Gal in 50 mM Tris buffer (pH 7.4).
-
Microinjection:
-
Collect zebrafish embryos at the one-cell stage.
-
Pull injection needles from borosilicate glass capillaries.
-
Load the injection needle with the 6-alkynyl UDP-Gal solution.
-
Microinject approximately 1 nL of the solution into the yolk of each embryo.
-
As a negative control, inject a separate group of embryos with the Tris buffer vehicle alone.
-
-
Incubation: Incubate the injected embryos in E3 medium at 28.5 °C for the desired developmental period (e.g., 24-48 hours).
-
Click Chemistry Reaction:
-
Dechorionate the embryos if necessary.
-
Fix the embryos (e.g., with 4% paraformaldehyde in PBS).
-
Permeabilize the embryos (e.g., with 0.5% Triton X-100 in PBS).
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide probe (e.g., Alexa Fluor 488 azide).
-
Incubate the embryos in the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the embryos several times with PBS containing a mild detergent (e.g., 0.1% Tween-20).
-
Imaging: Mount the embryos and visualize the fluorescently labeled glycans using a confocal microscope.
Protocol 2: General Protocol for Metabolic Labeling in Cultured Cells
This protocol provides a general framework for labeling cultured mammalian cells with UDP-galactose analogs. Note that delivery of the charged UDP-sugar analog into cells can be a challenge and may require specific delivery methods.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
6-alkynyl or 6-azido UDP-Gal
-
Cell delivery reagent (e.g., gymnosis, electroporation, or microinjection)
-
Fluorescent alkyne or azide probe for click chemistry
-
Click chemistry reaction buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture cells to the desired confluency in their appropriate medium.
-
Labeling:
-
Introduce the UDP-galactose analog into the cells. The optimal method will need to be determined empirically for each cell type.
-
Gymnosis: Incubate cells with a high concentration of the UDP-galactose analog (e.g., 50-100 µM) in the culture medium for 24-72 hours.
-
Electroporation or Microinjection: Use standard protocols for these techniques to deliver the UDP-galactose analog directly into the cytoplasm.
-
-
Incubate the cells for a period sufficient to allow for metabolic incorporation (typically 24-72 hours).
-
-
Click Chemistry:
-
Wash the cells with PBS.
-
Fix and permeabilize the cells as required for intracellular labeling.
-
Perform the click reaction by incubating the cells with the appropriate fluorescent probe and reaction buffers.
-
-
Analysis:
-
Wash the cells to remove excess reagents.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the metabolic pathway for galactose and the general experimental workflow for metabolic labeling.
Caption: Metabolic pathway for galactose and incorporation of UDP-Galactose analogs.
Caption: General experimental workflow for metabolic labeling and visualization.
References
Chemoenzymatic Synthesis of L-Galactofuranosides: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview and practical protocols for the chemoenzymatic synthesis of L-galactofuranosides. These rare sugars are of significant interest in drug development due to their presence in the cell walls of various pathogenic microorganisms but absence in mammals, making them attractive targets for novel antimicrobial agents.
L-galactofuranose (L-Galf), a five-membered ring isomer of L-galactose, is a crucial component of glycoconjugates in many pathogens. Its unique structure and biosynthetic pathway offer opportunities for the development of targeted therapeutics. Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods to construct these complex molecules efficiently. This approach allows for the creation of L-galactofuranoside derivatives for use in drug discovery, diagnostics, and glycobiology research.
Application Notes
The chemoenzymatic synthesis of L-galactofuranosides typically involves a multi-step process that begins with a readily available starting material, such as L-arabinose or galactitol, and proceeds through enzymatic and chemical transformations to yield the desired furanoside product. A key enzyme in many of these synthetic routes is UDP-galactopyranose mutase (UGM), which catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). While much of the literature focuses on the D-enantiomer due to its prevalence in well-studied pathogens like Mycobacterium tuberculosis, the principles can be adapted for the synthesis of L-galactofuranosides.
Another powerful enzymatic method for forming glycosidic bonds is transglycosylation, catalyzed by glycosidases or glycosyltransferases. In this approach, an activated galactofuranosyl donor, such as a p-nitrophenyl-L-galactofuranoside, is enzymatically transferred to an acceptor molecule. This method has been successfully employed for the synthesis of various galactofuranosides with high yields.
The choice of synthetic strategy depends on the desired final product and the availability of starting materials and enzymes. The protocols outlined below provide methodologies for key steps in these chemoenzymatic pathways.
Key Enzymatic Steps and Pathways
The synthesis of L-galactofuranosides can be approached through several enzymatic pathways. A common strategy involves the initial enzymatic synthesis of L-galactose, followed by its activation and subsequent conversion to the furanose form and glycosylation.
Figure 1. Chemoenzymatic pathways for L-galactofuranoside synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the chemoenzymatic synthesis of galactofuranosides.
| Enzyme Reaction | Enzyme Source | Substrate(s) | Product(s) | Yield/Conversion | Reference(s) |
| Isomerization | Escherichia coli | UDP-galactopyranose | UDP-galactofuranose | ~7% (equilibrium) | [1] |
| Transglycosylation | GH 51 α-L-arabinofuranosidase | p-nitrophenyl-β-D-galactofuranoside, benzyl (B1604629) α-D-xylopyranoside | benzyl β-D-galactofuranosyl-(1→2)-α-D-xylopyranoside | 74.8% | [2] |
| Auto-condensation | Araf 51 | pNP-Galf | di-, tri-, and tetrasaccharides | 34.6% (di-) | [3] |
| Oxidation | Galactose Oxidase | Galactitol | L-Galactose | 3% | [4] |
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| UDP-galactopyranose mutase (AfUGM) | Aspergillus fumigatus | UDP-galactofuranose | 110 ± 15 | 72 ± 4 | [3] |
| α-L-arabinofuranosidase (Araf 51) | Clostridium thermocellum | pNP-Galf | 53 mM | 0.32 mmol min-1 (Vmax) | [3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-Galactose from Galactitol
This protocol describes the synthesis of L-galactose from galactitol using immobilized galactose oxidase.
Materials:
-
Galactitol
-
Galactose oxidase (e.g., from Fusarium graminearum)
-
Immobilization support (e.g., glutaraldehyde-activated crab-shell particles)
-
0.1 M Sodium phosphate (B84403) buffer, pH 7.0
-
1 M NaCl solution
-
Reaction vessel (e.g., mini batch reactor)
Procedure:
-
Immobilization of Galactose Oxidase:
-
Activate the crab-shell particles with an aqueous glutaraldehyde (B144438) solution for 1.5 hours at room temperature.
-
Wash the activated support extensively with double-distilled water to remove excess glutaraldehyde.
-
Dissolve galactose oxidase in 0.1 M sodium phosphate buffer (pH 7.0).
-
Mix the enzyme solution with the activated support and incubate for 2 hours at room temperature, followed by 24 hours in the refrigerator.
-
Remove the enzyme solution and wash the immobilized enzyme preparation with 1 M NaCl solution followed by the phosphate buffer.
-
-
Enzymatic Reaction:
-
Prepare a solution of galactitol in 0.1 M sodium phosphate buffer (pH 7.0).
-
Add the immobilized galactose oxidase to the galactitol solution in a suitable reactor.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing for the presence of L-galactose using a suitable method (e.g., HPLC).
-
-
Purification:
-
After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.
-
The L-galactose in the supernatant can be purified using chromatographic techniques such as ion-exchange or size-exclusion chromatography.
-
Protocol 2: Assay for UDP-Galactopyranose Mutase (UGM) Activity
This protocol describes a method to assay the activity of UGM by monitoring the conversion of UDP-galactopyranose to UDP-galactofuranose using High-Performance Liquid Chromatography (HPLC).
Materials:
-
UDP-galactopyranose (UDP-Galp)
-
Purified UGM enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT and 10 µM FAD)
-
HPLC system with an anion-exchange column (e.g., Dionex PA-100)
-
Mobile phase for HPLC (e.g., a gradient of ammonium (B1175870) acetate (B1210297) or sodium phosphate)
Figure 2. Workflow for the UDP-galactopyranose mutase (UGM) assay.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing UDP-Galp (e.g., 0.5 mM) in the reaction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified UGM enzyme.
-
-
Enzymatic Reaction:
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by heat denaturation at 95-100°C for 5 minutes, or by adding a quenching agent like trifluoroacetic acid.
-
Centrifuge the mixture to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Inject the supernatant onto the anion-exchange HPLC column.
-
Elute the nucleotides using a suitable gradient of the mobile phase. UDP-Galp and UDP-Galf will have different retention times.
-
Monitor the elution profile at a suitable wavelength (e.g., 262 nm).
-
-
Quantification:
-
Determine the peak areas for UDP-Galp and UDP-Galf.
-
Calculate the amount of product formed and express the enzyme activity in appropriate units (e.g., µmol/min/mg of protein).
-
Protocol 3: Transglycosylation for the Synthesis of a Galactofuranoside
This protocol outlines a general procedure for the synthesis of a galactofuranoside using a glycosidase-catalyzed transglycosylation reaction.
Materials:
-
Activated galactofuranosyl donor (e.g., p-nitrophenyl-L-galactofuranoside)
-
Acceptor molecule (e.g., another sugar or an alcohol)
-
Glycosidase with transglycosylation activity (e.g., an α-L-arabinofuranosidase)
-
Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Reaction vessel
Procedure:
-
Reaction Setup:
-
Dissolve the activated donor and a molar excess of the acceptor molecule in the reaction buffer.
-
Pre-incubate the solution at the optimal temperature for the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the glycosidase.
-
Incubate the reaction with gentle stirring. The reaction time can vary from hours to days depending on the enzyme and substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to observe the formation of the new product and the consumption of the donor.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by heat inactivation of the enzyme or by adding an organic solvent to precipitate the enzyme.
-
Remove the inactivated enzyme by centrifugation.
-
The desired galactofuranoside product can be purified from the reaction mixture using chromatographic methods such as silica (B1680970) gel chromatography or size-exclusion chromatography. The release of p-nitrophenol can be monitored spectrophotometrically at 405 nm after adjusting the pH to basic conditions.[5]
-
These protocols provide a foundation for the chemoenzymatic synthesis of L-galactofuranosides. Optimization of reaction conditions, including substrate concentrations, enzyme loading, temperature, and reaction time, will be necessary for specific applications to achieve optimal yields.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Large-scale production of UDP-galactose and globotriose by coupling metabolically engineered bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Human erythrocyte galactokinase and galactose-1-phosphate uridylyltransferase: a population survey - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of α-L-Galactofuranose
Welcome to the technical support center for the stereoselective synthesis of α-L-galactofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this challenging glycoside.
Troubleshooting Guide
This guide addresses specific issues that may arise during the stereoselective synthesis of α-L-galactofuranosides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low α-selectivity / Formation of β-anomer | 1. Flexible furanose ring conformation: The five-membered ring of the furanoside donor is conformationally flexible, lacking the strong anomeric effect seen in pyranosides, which can lead to a mixture of anomers. 2. Non-optimal protecting groups: The electronic and steric properties of the protecting groups on the donor can significantly influence the stereochemical outcome. Participating groups at C-2 will favor the formation of the 1,2-trans product (β-anomer). 3. Reaction mechanism: The reaction may be proceeding through an SN1-like mechanism with a planar oxocarbenium ion intermediate, which can be attacked from either face. | 1. Use a conformationally restricted donor: Employ donors with protecting groups that lock the furanose ring into a specific conformation, such as a 2,3-O-xylylene or a 3,5-O-(di-tert-butylsilylene) group. This can pre-organize the donor for selective α-attack. 2. Select appropriate protecting groups: Use non-participating groups (e.g., benzyl (B1604629) ethers) at the C-2 position. Electron-withdrawing groups on other parts of the sugar can "disarm" the donor, potentially favoring a more controlled glycosylation. 3. Optimize reaction conditions: Utilize ethereal solvents like diethyl ether, which have been shown to favor α-selectivity in some glycosylations.[1] Low temperatures can also enhance selectivity. Employ specific catalysts, such as phenanthroline-based catalysts, which have been shown to promote 1,2-cis furanosylation.[2][3] |
| Low reaction yield | 1. Donor instability: The glycosyl donor may be unstable under the reaction conditions, leading to decomposition. 2. Poor activation of the donor: The promoter or catalyst may not be effectively activating the leaving group at the anomeric center. 3. Low nucleophilicity of the acceptor: The hydroxyl group of the acceptor may not be sufficiently reactive. | 1. Choose a stable donor: Thioglycosides are generally stable and can be activated under a range of conditions. Glycosyl bromides can be effective but may require in situ generation. 2. Optimize the activation system: For thioglycosides, common activators include N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf).[4] The stoichiometry of the activator is crucial and may need to be optimized. 3. Increase acceptor reactivity: If possible, use a more reactive acceptor or consider alternative protecting group strategies for the acceptor that enhance the nucleophilicity of the target hydroxyl group. |
| Formation of side products (e.g., elimination products) | 1. Highly reactive donor: "Armed" donors with electron-donating protecting groups can be highly reactive and prone to elimination, especially with hindered acceptors. 2. Strongly acidic conditions: The use of strong Lewis acids as promoters can lead to side reactions. | 1. Use a "disarmed" donor: Employ donors with electron-withdrawing protecting groups to temper reactivity. 2. Milder activation conditions: Explore milder promoters or catalytic systems. For example, some gold-catalyzed glycosylations proceed under very mild conditions.[5][6] |
| Difficulty in purification of the α-anomer | 1. Similar polarity of anomers: The α and β anomers may have very similar polarities, making chromatographic separation challenging. | 1. Improve separation: Optimize the solvent system for column chromatography. Sometimes, a slight modification of the protecting groups on the product can alter the polarity enough to allow for better separation. |
| Protecting group migration or loss | 1. Inappropriate protecting groups: Some protecting groups may not be stable to the glycosylation or subsequent deprotection conditions. 2. Harsh reaction conditions: Strongly acidic or basic conditions can lead to the cleavage or migration of acid- or base-labile protecting groups. | 1. Orthogonal protecting group strategy: Plan your synthesis with an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others. 2. Milder reaction conditions: Use milder promoters and deprotection methods where possible. |
Frequently Asked Questions (FAQs)
Q1: Why is the stereoselective synthesis of α-L-galactofuranose so challenging?
A1: The primary challenges stem from the inherent properties of the furanose ring. Unlike the more rigid six-membered pyranose ring, the five-membered furanose ring is conformationally flexible. This flexibility, combined with a weaker anomeric effect, makes it difficult to control the stereochemistry at the anomeric carbon. The synthesis of 1,2-cis glycosidic linkages, such as in α-L-galactofuranosides, is particularly difficult because it requires overcoming the steric hindrance of the adjacent C-2 substituent without the aid of a participating group.[2][3]
Q2: What is the role of protecting groups in controlling the stereoselectivity of α-L-galactofuranosylation?
A2: Protecting groups play a crucial role in several ways:
-
Neighboring Group Participation: An acyl protecting group (like acetyl or benzoyl) at the C-2 position will lead to the formation of the 1,2-trans product, which in the case of L-galactose is the β-anomer. Therefore, for α-selectivity, a non-participating group like a benzyl ether is essential at the C-2 position.
-
Conformational Control: Cyclic protecting groups, such as a 2,3-O-xylylene or a 3,5-O-silylene bridge, can lock the furanose ring into a specific conformation. This pre-organization of the glycosyl donor can favor the approach of the acceptor from the α-face, leading to the desired α-anomer.
-
Electronic Effects: Electron-withdrawing protecting groups (e.g., esters) on the donor can decrease its reactivity (disarm the donor), which may favor a more controlled, stereoselective reaction. Conversely, electron-donating groups (e.g., ethers) can increase reactivity (arm the donor).
Q3: What are the recommended starting materials and donor types for α-L-galactofuranosylation?
A3: L-galactose is the ultimate starting material, though it is less common than D-galactose. For the glycosylation step, several types of donors can be prepared. Thioglycosides are often a good choice due to their stability and the wide range of available activation methods. Glycosyl bromides can also be effective, and for some L-furanosides, have been shown to favor the formation of α-1,2-cis products.[3] The choice of donor will depend on the specific acceptor and the overall synthetic strategy.
Q4: How can I optimize the reaction conditions for better α-selectivity and yield?
A4: Optimization is often key to a successful α-L-galactofuranosylation. Here are some parameters to consider:
-
Solvent: Ethereal solvents like diethyl ether have been reported to enhance α-selectivity in some glycosylation reactions.
-
Temperature: Lowering the reaction temperature can often improve stereoselectivity.
-
Activator/Promoter: The choice and stoichiometry of the activator are critical. For thioglycosides, a combination of NIS and a catalytic amount of a Lewis acid like AgOTf or TMSOTf is common. For glycosyl bromides, specific catalysts like phenanthroline derivatives have shown promise for 1,2-cis furanosylation.[2][3]
-
Molecular Sieves: The use of activated molecular sieves is crucial to ensure anhydrous conditions, as water can hydrolyze the donor or the activated intermediate.
Q5: Are there any enzymatic methods for the synthesis of α-L-galactofuranosides?
A5: While chemical synthesis is the most common approach, enzymatic methods are an area of active research. Specific glycosyltransferases are responsible for the formation of α-L-galactofuranosidic linkages in nature. However, the practical application of these enzymes in organic synthesis can be limited by their availability, stability, and substrate specificity. Some hydrolases have been used in reverse to synthesize glycosides, but achieving high stereoselectivity for the α-anomer of L-galactofuranose remains a challenge.
Experimental Protocols
General Procedure for α-L-Arabinofuranosylation (as a model for α-L-Galactofuranosylation)
This protocol is adapted from methods used for the synthesis of 1,2-cis-L-arabinofuranosides, which present a similar stereochemical challenge to α-L-galactofuranosides.
To a stirred mixture of the L-arabinofuranosyl donor (e.g., a 2,3,5-tri-O-benzoyl-L-arabinofuranosyl trichloroacetimidate, 1.2 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at -20 °C under an argon atmosphere, is added activated 4 Å molecular sieves. After stirring for 30 minutes, a solution of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1-0.2 equiv) in anhydrous dichloromethane is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with triethylamine, diluted with dichloromethane, and filtered through Celite. The filtrate is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the desired α-L-arabinofuranoside.[4]
Data Summary
The following table presents representative data for the stereoselective synthesis of N-(α-L-arabinofuranos-1-yl)-L-amino acids, which demonstrates the feasibility of achieving high α-selectivity in the synthesis of L-furanosides.
| L-Arabinofuranosyl Donor | Acceptor | Reaction Conditions | α:β Ratio | Yield (%) |
| 2,3,5-tri-O-acetyl-L-arabinofuranose | N-(2-nitrophenylsulfonyl)-L-alanine t-butyl ester | PPh3, DIAD, THF | 8:1 | 85 |
| 2,3,5-tri-O-acetyl-L-arabinofuranose | N-(2-nitrophenylsulfonyl)-L-valine t-butyl ester | PPh3, DIAD, THF | 9:1 | 82 |
| 2,3,5-tri-O-acetyl-L-arabinofuranose | N-(2-nitrophenylsulfonyl)-L-leucine t-butyl ester | PPh3, DIAD, THF | 8.5:1 | 88 |
| 2,3,5-tri-O-acetyl-L-arabinofuranose | N-(2-nitrophenylsulfonyl)-L-phenylalanine t-butyl ester | PPh3, DIAD, THF | 8:1 | 86 |
| Data adapted from a study on the synthesis of N-(α-L-arabinofuranos-1-yl)-L-amino acids, which serves as a model for achieving α-selectivity in L-furanosylation.[7] |
Visualizations
Logical Workflow for Troubleshooting Low α-Selectivity
Caption: Troubleshooting workflow for low α-selectivity.
Signaling Pathway for Stereocontrol in α-L-Furanosylation
Caption: Factors influencing stereocontrol in α-L-furanosylation.
References
- 1. Stereocontrolled synthesis of the D- and L-glycero-beta-D-manno-heptopyranosides and their 6-deoxy analogues. Synthesis of methyl alpha-l-rhamno-pyranosyl-(1-->3)-D-glycero-beta-D-manno-heptopyranosyl- (1-->3)-6-deoxy-glycero-beta-D-manno-heptopyranosyl-(1-->4)-alpha-L- rhamno-pyranoside, a tetrasaccharide subunit of the lipopolysaccharide from Plesimonas shigelloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and concise regioselective synthesis of alpha-(1 --> 5)-linked L-arabinofuranosyl oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of α-L-Galactofuranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of α-L-galactofuranose synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing α-L-galactofuranose?
The synthesis of α-L-galactofuranose presents several key challenges:
-
Stereochemical Control: Achieving high selectivity for the α-anomer at the anomeric center (C1) is a significant hurdle. The formation of the β-anomer is often a competing reaction.
-
Furanose Ring Stability: The five-membered furanose ring is thermodynamically less stable than the six-membered pyranose form of galactose. This can lead to ring-opening or rearrangement to the more stable pyranose form under certain reaction conditions.
-
Protecting Group Strategy: A robust and orthogonal protecting group strategy is essential to prevent unwanted side reactions at the various hydroxyl groups and to direct the stereochemical outcome of the glycosylation reaction.
-
Purification: Separating the desired α-L-galactofuranose from the β-anomer, unreacted starting materials, and other byproducts can be challenging due to their similar polarities.
Q2: How do protecting groups influence the stereoselectivity of the glycosylation reaction?
Protecting groups play a crucial role in directing the stereochemical outcome of the glycosylation reaction. For the synthesis of α-L-galactofuranose, non-participating protecting groups at the C2 position are generally preferred. Participating groups, such as acyl groups (e.g., acetyl, benzoyl), can lead to the formation of an oxonium ion intermediate that favors the formation of the 1,2-trans product, which in the case of L-galactose would be the β-anomer. Ether-type protecting groups (e.g., benzyl (B1604629), silyl (B83357) ethers) are non-participating and are more likely to lead to the desired 1,2-cis (α) anomer.
Q3: What are the common starting materials for the synthesis of L-galactose derivatives?
Since L-galactose is less common and more expensive than D-galactose, synthetic routes often start from more readily available sugars. Common strategies involve the chemical or enzymatic conversion of D-galactose or other D-sugars to their L-enantiomers.[1][2][3][4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | 1. Suboptimal reaction conditions (temperature, solvent, catalyst).2. Inefficient protecting group strategy leading to side reactions.3. Degradation of the furanose ring.4. Loss of product during purification. | 1. Optimize reaction parameters. Screen different solvents and catalysts.2. Employ a well-designed orthogonal protecting group strategy.3. Use mild reaction conditions and avoid strong acids or bases.4. Optimize the purification protocol (see purification section below). |
| Poor α-selectivity (High β-anomer formation) | 1. Use of a participating protecting group at the C2 position.2. Reaction conditions favoring the thermodynamic product (β-anomer).3. Inappropriate choice of glycosyl donor and acceptor. | 1. Use a non-participating protecting group (e.g., benzyl ether) at C2.2. Employ kinetic control conditions (e.g., low temperature).3. Experiment with different glycosyl donors (e.g., trichloroacetimidates, thioglycosides) and acceptors. |
| Formation of Pyranose Byproducts | 1. The inherent thermodynamic preference for the pyranose form.2. Reaction conditions promoting ring isomerization. | 1. Utilize reaction conditions known to favor furanose ring formation.2. Minimize reaction times and use milder reagents. |
| Difficulty in Separating α and β Anomers | 1. Similar polarity and chromatographic behavior of the anomers. | 1. Employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18, HILIC).2. Optimize the mobile phase for better resolution.3. Consider derivatization to enhance the separation of the anomers.4. Diffusion-Ordered NMR Spectroscopy (DOSY) can also be used to distinguish between anomers in a mixture.[6] |
Quantitative Data Summary
Table 1: Comparison of Orthogonal Protecting Group Strategies for Galactose Derivatives
| Strategy | Protecting Groups | Key Intermediates | Overall Yield (from D-galactose) | Orthogonality | Advantages | Disadvantages |
| Acetyl and Silyl | Acetyl (Ac), tert-Butyldimethylsilyl (TBDMS) | 1,2,3,4,6-Penta-O-acetyl-α/β-D-galactopyranose | ~50-60% | Acetyl (base-labile), Silyl (fluoride-labile) | High-yielding initial steps, well-established procedures. | Limited regioselectivity without further steps. |
| Isopropylidene and Benzyl | Isopropylidene, Benzyl (Bn) | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | ~40-50% | Isopropylidene (acid-labile), Benzyl (hydrogenolysis) | Good for selective protection of vicinal diols. | Requires careful control of acidic conditions. |
| Trityl and Acetyl | Trityl (Tr), Acetyl (Ac) | 6-O-Trityl-D-galactose | ~45-55% | Trityl (mild acid-labile), Acetyl (base-labile) | High regioselectivity for the primary hydroxyl group. | The bulky trityl group can hinder subsequent reactions. |
Experimental Protocols
Representative Protocol for the Synthesis of a Protected α-L-Galactofuranoside Derivative
This protocol is a generalized representation based on common synthetic strategies for furanosides. Specific conditions and reagents may need to be optimized for your particular substrate.
Step 1: Preparation of a Protected L-Galactose Starting Material
-
Start with a suitable L-galactose derivative, for example, 1,2:3,4-di-O-isopropylidene-α-L-galactopyranose, which can be synthesized from L-galactose.
-
Selectively protect the hydroxyl groups, ensuring a non-participating group at the C2 position to favor α-anomer formation. For instance, benzylation of the free hydroxyls can be achieved using benzyl bromide and a base like sodium hydride in an anhydrous solvent such as DMF or THF.
Step 2: Formation of the Glycosyl Donor
-
The protected L-galactose is converted into a suitable glycosyl donor. A common method is the formation of a glycosyl trichloroacetimidate (B1259523).
-
Dissolve the protected L-galactose in anhydrous dichloromethane.
-
Add trichloroacetonitrile (B146778) and a catalytic amount of a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Purify the resulting glycosyl trichloroacetimidate by column chromatography.
Step 3: Glycosylation to form the α-L-Galactofuranoside
-
Dissolve the glycosyl donor and the desired alcohol acceptor in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to a low temperature (e.g., -40 °C to -78 °C) to favor kinetic control and enhance α-selectivity.
-
Add a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), dropwise.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Quench the reaction with a suitable reagent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica (B1680970) gel.
Step 4: Deprotection
-
The protecting groups are removed under conditions that do not affect the desired α-L-galactofuranoside product. For example, benzyl groups can be removed by catalytic hydrogenation (e.g., using palladium on carbon and H₂ gas).
Purification of α/β-Anomers by HPLC
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) is typically used. The exact gradient will need to be optimized to achieve baseline separation of the anomers.
-
Detection: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used for detection, as sugars lack a strong UV chromophore.
-
Fraction Collection: Collect fractions corresponding to the separated α and β anomers.
-
Analysis: Confirm the identity and purity of the collected fractions using NMR spectroscopy.[7] The coupling constant between the anomeric proton (H1) and C1 can help distinguish between α and β anomers in pyranosides, though this is less straightforward for furanosides.[8]
Visualizations
Caption: General workflow for the synthesis of α-L-galactofuranose.
Caption: Troubleshooting decision tree for α-L-galactofuranose synthesis.
References
- 1. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of L-gulose, L-galactose, and their acetylated aldehydo forms from 6-S-phenyl-6-thio-D-hexoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: L-Galactofuranose Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of L-galactofuranose.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of the Desired L-Galactofuranose Isomer
Question: My reaction is producing a low yield of the target L-galactofuranose, with a significant amount of the L-galactopyranose isomer present. How can I improve the furanose-to-pyranose ratio?
Possible Causes and Solutions:
-
Equilibrium Position: In aqueous solutions, D-galactose exists in a dynamic equilibrium, with the pyranose form being thermodynamically more stable and therefore predominant (approximately 96:4 pyranose to furanose ratio).[1] This equilibrium is sensitive to solvent, temperature, and pH.
-
Solvent Effects: The choice of solvent can significantly influence the pyranose-furanose equilibrium. Non-aqueous, aprotic solvents can help to kinetically trap the desired furanose form once formed.
-
Acid Catalysis: Acidic conditions can catalyze the interconversion between the pyranose and furanose forms.[2] Careful control of pH is crucial. If acidic conditions are required for other steps, consider minimizing reaction time and temperature to reduce isomerization.
-
Protecting Groups: The nature of the protecting groups on the galactose molecule can influence the ring-form preference. Bulky protecting groups may favor the formation of the furanose ring.
Experimental Protocol to Favor Furanose Formation:
A key strategy is to trap the furanose form from a suitable acyclic precursor. One established method involves the iodine-promoted cyclization of a galactose dithioacetal derivative in the presence of an alcohol. This method has been shown to produce galactofuranosides with no detectable pyranoside contamination.[3]
Issue 2: Poor Stereoselectivity at the Anomeric Center (Mixture of α and β Anomers)
Question: My glycosylation reaction is producing a mixture of α and β anomers of the L-galactofuranoside. How can I improve the stereoselectivity?
Possible Causes and Solutions:
-
Neighboring Group Participation: The protecting group at the C-2 position plays a critical role in determining the anomeric stereochemistry. A participating group (e.g., an acetyl or benzoyl group) will typically lead to the formation of a 1,2-trans glycosidic bond. For L-galactose, this would favor the formation of the α-anomer. Conversely, a non-participating group (e.g., a benzyl (B1604629) or silyl (B83357) ether) is required to favor the formation of the 1,2-cis (β) anomer.
-
Reaction Conditions: Temperature, solvent, and the nature of the glycosyl donor and acceptor all influence the anomeric ratio. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable anomer.[4]
-
Anomerization: The initially formed glycoside may anomerize under the reaction conditions.[5][6] This is particularly relevant if the reaction is run for an extended period or under conditions that can promote the formation of an oxocarbenium ion intermediate.
Issue 3: Formation of a 1,6-Anhydro-L-galactofuranose Byproduct
Question: I am observing a significant amount of a 1,6-anhydro byproduct in my reaction mixture. What causes this and how can I prevent it?
Possible Causes and Solutions:
-
Intramolecular Cyclization: The formation of the 1,6-anhydro ring occurs through an intramolecular nucleophilic attack of the C-6 hydroxyl group onto the anomeric carbon.[7][8] This side reaction is favored when:
-
There is a good leaving group at the anomeric position (e.g., a halide or triflate).
-
The C-6 hydroxyl group is unprotected.
-
The reaction conditions promote the formation of a reactive intermediate at the anomeric center.
-
-
Protecting Group Strategy: The most effective way to prevent the formation of the 1,6-anhydro byproduct is to protect the C-6 hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether, or ester) before creating a reactive species at the anomeric center.
Experimental Protocol to Avoid 1,6-Anhydro Byproduct Formation:
A detailed three-step procedure for the synthesis of 1,6-anhydro-α-D-galactofuranose has been described, which can be adapted to understand and avoid its formation. The key step involves the treatment of a per-O-silylated galactofuranose with an excess of trimethylsilyl (B98337) iodide (TMSI). The excess TMSI selectively desilylates the primary C-6 hydroxyl group, which then undergoes intramolecular cyclization.[7][8][9][10] To prevent this, ensure the C-6 hydroxyl is protected with a group stable to the reaction conditions used for glycosylation.
Issue 4: Formation of Disaccharide Byproducts
Question: My glycosylation reaction is producing significant amounts of undesired disaccharides. How can I improve the yield of the desired monosaccharide glycoside?
Possible Causes and Solutions:
-
Self-Glycosylation: The glycosyl donor can react with another molecule of the donor if the donor itself has an unprotected hydroxyl group that can act as an acceptor.
-
Reaction Stoichiometry: An incorrect ratio of glycosyl donor to acceptor can lead to the formation of higher-order oligosaccharides.
-
Reactivity Mismatch: A highly reactive glycosyl donor and a less reactive glycosyl acceptor can lead to side reactions, including the formation of byproducts from the decomposition of the donor.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in L-galactofuranose synthesis?
A1: The most frequently encountered side reactions include:
-
Pyranose-furanose isomerization: Formation of the more stable L-galactopyranose isomer.
-
Anomerization: Formation of a mixture of α and β anomers at the anomeric center.
-
1,6-Anhydro formation: Intramolecular cyclization to form 1,6-anhydro-L-galactofuranose.
-
Disaccharide byproduct formation: Unwanted coupling of sugar units.
Q2: How can I confirm the stereochemistry of my synthesized L-galactofuranoside?
A2: The stereochemistry can be confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between the anomeric proton (H-1) and the adjacent proton (H-2) are diagnostic. For most galactofuranosides, a small J-value (typically < 2 Hz) is indicative of a 1,2-trans relationship (α-anomer for L-galactose), while a larger J-value (typically > 4 Hz) suggests a 1,2-cis relationship (β-anomer for L-galactose). 2D NMR techniques such as COSY, HSQC, and HMBC can further elucidate the complete structure and stereochemistry.
Q3: What is the role of protecting groups in minimizing side reactions?
A3: Protecting groups are crucial for directing the outcome of the synthesis and minimizing side reactions. They:
-
Prevent unwanted reactions at specific hydroxyl groups.
-
Influence the stereochemical outcome of glycosylation reactions through neighboring group participation.
-
Modulate the reactivity of the glycosyl donor and acceptor.
-
Can prevent intramolecular cyclization , such as the formation of 1,6-anhydro derivatives.
Q4: Are there any enzymatic methods to synthesize L-galactofuranosides that avoid these side reactions?
A4: While chemical synthesis is widely used, enzymatic methods can offer high specificity and avoid many of the side reactions associated with chemical synthesis. However, the availability and substrate specificity of the required glycosyltransferases can be a limitation.
Data Presentation
Table 1: Equilibrium Composition of D-Galactose in Aqueous Solution
| Isomer | Percentage at Equilibrium |
| α-D-Galactopyranose | ~29% |
| β-D-Galactopyranose | ~67% |
| α-D-Galactofuranose | ~1% |
| β-D-Galactofuranose | ~3% |
Note: Data is for D-galactose; the equilibrium for L-galactose is expected to be similar.[1]
Experimental Protocols
Protocol 1: Synthesis of 1,6-Anhydro-α-D-galactofuranose (as a reference for byproduct identification)
This protocol is adapted from a reported efficient synthesis and can be used to generate a standard for identifying the 1,6-anhydro byproduct.[7][8]
Materials:
-
Per-O-tert-butyldimethylsilyl-β-D-galactofuranose
-
Trimethylsilyl iodide (TMSI)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
Dissolve per-O-tert-butyldimethylsilyl-β-D-galactofuranose in anhydrous CH2Cl2.
-
Add an excess of TMSI (approximately 2.25 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for approximately 5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography on silica (B1680970) gel.
The yield of the protected 1,6-anhydro-α-D-galactofuranose is reported to be around 65%.[7]
Visualizations
Caption: Logical relationships of common side reactions in L-galactofuranose synthesis.
Caption: A troubleshooting workflow for common issues in L-galactofuranose synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of beta-D-galactofuranosyl nucleoside analogues. A new type of beta-D-galactofuranosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cyclization of the 3,6-Anhydro-Galactose Ring of ι-Carrageenan Is Catalyzed by Two d-Galactose-2,6-Sulfurylases in the Red Alga Chondrus crispus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expedient synthesis of 1,6-anhydro-α-D-galactofuranose, a useful intermediate for glycobiological tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for α-L-Galactofuranose Anomers
Welcome to the Technical Support Center for the purification of α-L-galactofuranose anomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important furanose sugar.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying α-L-galactofuranose anomers?
The primary challenges in purifying α-L-galactofuranose anomers stem from its inherent chemical properties:
-
Anomerization: In solution, L-galactofuranose exists as an equilibrium mixture of α and β anomers. This interconversion, known as anomerization or mutarotation, can lead to peak broadening or multiple peaks for a single compound during chromatography, making isolation of a single anomer difficult.[1]
-
High Polarity: As a sugar, L-galactofuranose is highly polar, which can make it challenging to achieve good retention and resolution on standard reversed-phase chromatography columns.[1]
-
Lack of a UV Chromophore: Unmodified sugars like L-galactofuranose do not absorb UV light, necessitating the use of alternative detection methods such as Refractive Index (RI) or Evaporative Light Scattering (ELSD).[1][2]
-
Furanose Ring Instability: The five-membered furanose ring is generally less stable than the six-membered pyranose ring and can be susceptible to opening or degradation under harsh purification conditions (e.g., strong acids or bases).
Q2: What are protecting groups, and are they necessary for purifying α-L-galactofuranose anomers?
Protecting groups are chemical moieties temporarily attached to reactive functional groups (like the hydroxyl groups on a sugar) to prevent them from reacting during a chemical transformation.[3] In the context of purification, protecting groups can be highly beneficial for:
-
Preventing Anomerization: "Locking" the anomeric hydroxyl group with a protecting group prevents the interconversion between α and β anomers, simplifying the separation process.
-
Improving Solubility: Modifying the polarity of the sugar can make it more amenable to a wider range of chromatographic techniques, including normal-phase and reversed-phase chromatography.
-
Enhancing Resolution: The increased steric bulk and modified polarity of the protected sugar can improve its separation from impurities during chromatography.
While not always strictly necessary, using protecting groups can significantly simplify and improve the efficiency of the purification of a specific anomer.[3]
Q3: What is the difference between α and β anomers, and how does this affect purification?
Alpha (α) and beta (β) anomers are diastereomers that differ in the stereochemistry at the anomeric carbon (C1). For L-galactofuranose, the anomeric hydroxyl group can be oriented on the opposite side (α) or the same side (β) of the ring relative to the substituent on C4. In solution, these anomers can interconvert. This anomerization during chromatography can result in a single broad peak, two distinct peaks, or two peaks connected by a plateau, depending on the rate of interconversion and the efficiency of the chromatographic separation. To isolate a pure anomer, it is often necessary to use conditions that either minimize anomerization (e.g., low temperature, aprotic solvents) or to derivatize the anomeric hydroxyl group to prevent interconversion.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Anomers in HPLC
| Potential Cause | Troubleshooting Steps |
| Anomerization on the column. | 1. Lower the column temperature: This slows down the rate of anomerization.[4] 2. Optimize the mobile phase: Use a mobile phase with a small amount of a weak acid or base to potentially suppress ionization and secondary interactions. For unprotected sugars, a high pH environment can sometimes accelerate anomer interconversion to a single peak.[5] 3. Consider a different stationary phase: Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective for polar compounds like unprotected sugars. Chiral stationary phases can also offer the necessary selectivity to resolve anomers.[2] |
| Insufficient selectivity of the chromatographic system. | 1. Change the mobile phase composition: For HILIC, carefully adjust the acetonitrile (B52724)/water ratio. For reversed-phase (with protected sugars), altering the organic modifier (e.g., methanol (B129727) vs. acetonitrile) can impact selectivity.[1] 2. Try a different column chemistry: If using HILIC, switch between amide, amino, or diol phases. For reversed-phase, consider phenyl-hexyl or pentafluorophenyl columns for protected sugars, as they can offer different selectivities compared to standard C18 columns.[1] 3. Employ protecting groups: Derivatization can significantly alter the properties of the anomers, often leading to better separation. |
| Column overloading. | 1. Reduce the sample load: Inject a smaller amount of your sample onto the column. |
Issue 2: Broad or Tailing Peaks in Chromatography
| Potential Cause | Troubleshooting Steps |
| Anomerization on the column. | As described in "Poor Resolution," lower the temperature or modify the mobile phase to control the rate of interconversion.[4] |
| Secondary interactions with the stationary phase. | 1. Use an end-capped column: This minimizes interactions with residual silanol (B1196071) groups on silica-based columns. 2. Add a competitive agent to the mobile phase: A small amount of a modifier can block active sites on the stationary phase. |
| Extra-column band broadening. | 1. Minimize tubing length: Use the shortest possible tubing between the injector, column, and detector. 2. Ensure proper connections: Check that all fittings are secure and there are no leaks. |
Issue 3: Low Recovery of Purified Anomers
| Potential Cause | Troubleshooting Steps |
| Irreversible adsorption to the stationary phase. | 1. Use a more inert stationary phase. 2. Modify the mobile phase: Adding a small amount of a competing agent can sometimes prevent strong adsorption. |
| Sample degradation during purification. | 1. Use milder purification conditions: Avoid strong acids or bases and high temperatures if the sugar is unstable.[1] 2. Minimize purification time: Develop an efficient method to reduce the time the sample is on the column. |
Quantitative Data
Specific quantitative data for the preparative separation of α-L-galactofuranose anomers is not extensively available in the literature. However, the following table provides an illustrative example of expected outcomes based on the purification of similar protected sugar anomers using preparative HPLC.
| Purification Method | Stationary Phase | Mobile Phase | Typical Recovery (%) | Typical Purity (%) | Reference |
| Preparative RP-HPLC (Protected Anomers) | Phenyl Hexyl | Methanol/Water | 85 - 95 | >99 | [1] |
| Preparative HILIC (Unprotected Anomers) | Amide-bonded Silica (B1680970) | Acetonitrile/Water | 70 - 90 | >98 | General expectation for HILIC |
Experimental Protocols
Protocol 1: Preparative HILIC Purification of Unprotected α-L-Galactofuranose
This protocol provides a general framework for the separation of unprotected α-L-galactofuranose anomers. Optimization will be required based on the specific sample and instrumentation.
-
Column Selection: Choose a preparative HILIC column (e.g., 20 mm x 250 mm) with an amide- or amino-bonded stationary phase.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Deionized Water
-
-
Gradient Elution:
-
Start with a high percentage of acetonitrile (e.g., 90-95% A).
-
Run a linear gradient to decrease the acetonitrile concentration over 30-40 minutes (e.g., to 70-80% A).
-
Hold at the final concentration for a short period, then return to the initial conditions and re-equilibrate the column.
-
-
Sample Preparation: Dissolve the crude α-L-galactofuranose mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Detection: Use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
-
Fraction Collection: Collect fractions corresponding to the eluting peaks.
-
Analysis: Analyze the collected fractions by analytical HPLC or NMR to determine the purity and identify the anomers.
-
Solvent Removal: Combine the pure fractions of the desired anomer and remove the solvent under reduced pressure.
Protocol 2: Purification of α-L-Galactofuranose via a Protected Intermediate
This strategy involves protecting the hydroxyl groups to prevent anomerization and allow for more conventional chromatography.
-
Protection Step: React the crude L-galactofuranose mixture with a suitable protecting group reagent (e.g., acetone (B3395972) in the presence of an acid catalyst to form an isopropylidene acetal, or tert-butyldimethylsilyl chloride). This will "lock" the anomeric configuration.
-
Chromatographic Separation:
-
Stationary Phase: Use a normal-phase (e.g., silica gel) or reversed-phase (e.g., C18) preparative column, depending on the polarity of the protected sugar.
-
Mobile Phase: For normal-phase, use a mixture of hexane (B92381) and ethyl acetate. For reversed-phase, use a mixture of acetonitrile and water.
-
Elution: Isocratic elution is often sufficient for well-protected anomers.
-
-
Fraction Collection and Analysis: Collect fractions and analyze for purity as described in Protocol 1.
-
Deprotection: Combine the pure fractions of the protected α-anomer and remove the protecting groups under appropriate conditions (e.g., mild acid hydrolysis for acetals, fluoride (B91410) source for silyl (B83357) ethers).
-
Final Purification: If necessary, perform a final purification step (e.g., a quick filtration through a plug of silica) to remove any reagents from the deprotection step.
Visualizations
Caption: Workflow for the purification of unprotected α-L-galactofuranose.
References
Technical Support Center: Overcoming Low Yield in Enzymatic L-Galactofuranosylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yield in enzymatic L-galactofuranosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymatic steps in L-galactofuranosylation?
A1: The enzymatic synthesis of L-galactofuranosides typically involves two key enzymes:
-
UDP-galactopyranose mutase (UGM): This enzyme catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). UDP-Galf serves as the activated sugar donor for the subsequent glycosylation step.
-
Galactofuranosyltransferase (GalfT): This enzyme transfers the galactofuranose moiety from UDP-Galf to an acceptor molecule, forming the desired L-galactofuranoside product.
Q2: My overall yield of the L-galactofuranosylated product is low. What are the most common causes?
A2: Low yields in enzymatic L-galactofuranosylation can stem from several factors. The most common issues include:
-
Inefficient conversion of UDP-Galp to UDP-Galf: The equilibrium of the reaction catalyzed by UDP-galactopyranose mutase often favors the pyranose form, leading to a limited supply of the UDP-Galf donor.[1][2]
-
Low activity or instability of the galactofuranosyltransferase: The specific activity of your GalfT may be low, or the enzyme may lose activity under the chosen reaction conditions.
-
Sub-optimal reaction conditions: pH, temperature, and the presence of cofactors can significantly impact the activity of both enzymes in the pathway.
-
Substrate or product inhibition: High concentrations of substrates or the accumulation of the final product can inhibit enzyme activity.
-
Byproduct formation: Non-specific enzymatic activity can lead to the formation of undesired products, consuming substrates and complicating purification.
Q3: How can I improve the availability of the UDP-Galf donor substrate?
A3: Since the equilibrium of the UGM-catalyzed reaction favors UDP-Galp, it is crucial to drive the reaction towards UDP-Galf formation. This can be achieved by:
-
Coupling the UGM reaction with the GalfT reaction: The consumption of UDP-Galf by the galactofuranosyltransferase will pull the equilibrium of the UGM reaction towards the formation of more UDP-Galf.
-
Using a higher initial concentration of UDP-Galp: While this can help, be mindful of potential substrate inhibition of UGM.
-
Optimizing the reaction conditions for UGM: Ensure the pH, temperature, and any necessary cofactors are optimal for UGM activity.
Q4: What are the key parameters to optimize for the galactofuranosyltransferase reaction?
A4: To maximize the yield from your GalfT, consider optimizing the following:
-
Enzyme concentration: Increasing the enzyme concentration can increase the reaction rate, but be aware of potential aggregation or cost limitations.
-
Substrate concentrations (UDP-Galf and acceptor): Varying the ratio of donor to acceptor can significantly impact the yield. A molar excess of one substrate may be beneficial.
-
pH and buffer system: Different GalfTs have different optimal pH ranges. Screen a range of pH values and buffer systems to find the best conditions for your specific enzyme.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Determine the optimal temperature for your GalfT.
-
Incubation time: Monitor the reaction over time to determine the point of maximum product formation before potential product degradation or enzyme inactivation becomes significant.
Q5: How can I minimize byproduct formation?
A5: Minimizing the formation of unwanted byproducts is essential for achieving a high yield of the desired L-galactofuranoside. Strategies include:
-
Using highly specific enzymes: If possible, choose a galactofuranosyltransferase that is highly specific for your acceptor molecule.
-
Optimizing reaction conditions: By adjusting pH, temperature, and substrate concentrations, you can often favor the desired reaction over side reactions.
-
Purification of enzymes: Ensure that your enzyme preparations are free from contaminating enzymes that could catalyze side reactions.
Q6: What are the best methods for purifying the final L-galactofuranosylated product?
A6: Purification of the final product is critical for accurate yield determination and downstream applications. Common purification techniques include:
-
Size-exclusion chromatography (SEC): To separate the larger oligosaccharide product from smaller substrates and byproducts.
-
Ion-exchange chromatography (IEC): Useful if the product has a different charge compared to the starting materials.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC): For separation based on hydrophobicity.
-
Activated charcoal chromatography: Can be effective for separating different sugar fractions.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive or denatured enzymes. | - Verify enzyme activity with a known positive control substrate.- Check storage conditions and ensure proper handling of enzymes.- Perform a new enzyme purification if necessary. |
| Incorrect reaction buffer composition (pH, ionic strength). | - Prepare fresh buffer and verify the pH.- Test a range of pH values and buffer systems to find the optimal conditions. | |
| Missing essential cofactors. | - Check the literature for any required metal ions or other cofactors for your specific enzymes and add them to the reaction mixture. | |
| Presence of inhibitors in the reaction mixture. | - Purify substrates and enzyme preparations to remove any potential inhibitors.- Consider dialysis or buffer exchange of enzyme preparations. | |
| Incomplete reaction (significant starting material remains) | Insufficient enzyme concentration. | - Increase the concentration of the rate-limiting enzyme. |
| Short reaction time. | - Extend the incubation time and monitor product formation at different time points. | |
| Product inhibition. | - Consider a fed-batch approach for substrate addition to maintain a low product concentration.- Investigate methods for in-situ product removal. | |
| Unfavorable reaction equilibrium. | - For the UGM reaction, ensure it is efficiently coupled to the GalfT reaction to pull the equilibrium forward. | |
| Multiple products observed (low yield of desired product) | Non-specific enzyme activity. | - Optimize reaction conditions (pH, temperature) to favor the desired product.- If possible, use a more specific galactofuranosyltransferase. |
| Contaminating enzyme activities in the preparation. | - Further purify your enzyme preparations to remove contaminating activities. | |
| Isomerization of the product. | - Analyze the different products by mass spectrometry and NMR to identify them.- Adjust reaction conditions to minimize the formation of unwanted isomers. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of UDP-Galactofuranose (UDP-Galf)
This protocol describes the enzymatic conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf) using UDP-galactopyranose mutase (UGM).
Materials:
-
UDP-galactopyranose (UDP-Galp)
-
Purified UDP-galactopyranose mutase (UGM)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT
-
Quenching solution: 1 M HCl
-
HPLC system with an anion-exchange column
Procedure:
-
Prepare a reaction mixture containing 10 mM UDP-Galp in the reaction buffer.
-
Add purified UGM to a final concentration of 10 µM.
-
Incubate the reaction at 37°C.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours).
-
Quench the reaction in the aliquots by adding an equal volume of 1 M HCl.
-
Analyze the quenched samples by HPLC on an anion-exchange column to separate and quantify UDP-Galp and UDP-Galf. The equilibrium is expected to be around 7% UDP-Galf.[1]
-
For preparative scale, the reaction can be scaled up and the UDP-Galf purified by preparative HPLC.
Protocol 2: Enzymatic L-Galactofuranosylation
This protocol describes the synthesis of an L-galactofuranoside using a galactofuranosyltransferase (GalfT) and a suitable acceptor molecule.
Materials:
-
UDP-galactofuranose (UDP-Galf) (can be generated in situ from UDP-Galp using UGM as in Protocol 1)
-
Acceptor molecule (e.g., a monosaccharide or oligosaccharide with a free hydroxyl group)
-
Purified galactofuranosyltransferase (GalfT)
-
Reaction Buffer: 50 mM HEPES, pH 7.0, 25 mM MgCl₂, 100 mM NaCl
-
Quenching solution: Methanol
-
TLC plates or LC-MS system for analysis
Procedure:
-
Prepare a reaction mixture containing 1 mM UDP-Galf and 2 mM of the acceptor molecule in the reaction buffer.
-
Add purified GalfT to a final concentration of 5 µM.
-
Incubate the reaction at 30°C for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking time points for LC-MS analysis.
-
Quench the reaction by adding an equal volume of cold methanol.
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS to confirm the formation of the desired product and to determine the yield.
-
Purify the product from the supernatant using appropriate chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography).
Quantitative Data
Table 1: Effect of Reaction Parameters on the Yield of an Enzymatic L-Galactofuranosylation Reaction.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |
| pH | 6.0 | 45 | 7.0 | 85 | 8.0 | 60 |
| Temperature (°C) | 25 | 70 | 30 | 92 | 37 | 75 |
| UDP-Galf:Acceptor Ratio | 1:1 | 65 | 1:2 | 88 | 2:1 | 75 |
| Enzyme Conc. (µM) | 1 | 40 | 5 | 90 | 10 | 91 |
| Incubation Time (h) | 6 | 55 | 12 | 85 | 24 | 80 |
Note: The data in this table are representative and the optimal conditions will vary depending on the specific enzymes and substrates used.
Visualizations
Caption: Enzymatic pathway for L-galactofuranosylation.
Caption: A logical workflow for troubleshooting low yield.
References
Technical Support Center: Troubleshooting NMR Signal Overlap in Galactofuranose Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of galactofuranose-containing molecules. The inherent structural similarity of carbohydrate protons often leads to significant signal overlap in NMR spectra, complicating structural elucidation. This guide offers strategies and experimental protocols to overcome these challenges.
Troubleshooting Guide
This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.
Question 1: My 1D ¹H NMR spectrum of a galactofuranose-containing compound shows a crowded, uninterpretable region between 3.5 and 4.5 ppm. How can I begin to resolve these signals?
Answer: Severe overlap in the non-anomeric region of a ¹H NMR spectrum is the most common challenge in carbohydrate analysis due to the similar chemical environments of the ring protons.[1] The most effective initial step is to employ two-dimensional (2D) NMR experiments to disperse the signals into a second frequency dimension.
-
Solution A: 2D Homonuclear Correlation Spectroscopy (COSY/TOCSY)
-
COSY (Correlation Spectroscopy): This experiment reveals protons that are directly coupled (typically through 2-3 bonds). It is excellent for identifying neighboring protons and "walking" along the carbon backbone of the sugar ring.
-
TOCSY (Total Correlation Spectroscopy): This is often more powerful for carbohydrates as it shows correlations between all protons within a single spin system (i.e., within one monosaccharide residue).[2] By starting from a well-resolved anomeric proton, you can often identify all the signals belonging to that specific galactofuranose unit.
-
-
Solution B: 2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for resolving proton overlap. It correlates each proton to the carbon it is directly attached to. Since ¹³C chemical shifts have a much wider range than ¹H shifts (60-110 ppm for carbohydrates vs. 3-6 ppm), this experiment effectively separates overlapping proton signals based on their carbon attachment.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for identifying glycosidic linkages (connections between sugar units) and for assigning quaternary carbons.
-
Question 2: Even in my 2D spectra, some cross-peaks are still overlapping. What are the next steps to improve resolution?
Answer: Persistent overlap in 2D spectra requires more advanced strategies. The optimal approach depends on the available instrumentation and the nature of the sample.
-
Solution A: Increase the Magnetic Field Strength
-
Higher magnetic field strengths (e.g., 800 or 900 MHz) increase the chemical shift dispersion in Hertz, leading to better separation of signals.[5] This can often resolve overlap that is present at lower field strengths.
-
-
Solution B: Selective 1D TOCSY
-
If you can identify even one well-resolved proton signal for a specific galactofuranose residue (often the anomeric proton), a selective 1D TOCSY experiment can be used to generate a subspectrum containing only the signals from that spin system.[2][6] This is an excellent way to "pull out" the spectrum of a single sugar from a complex mixture.
-
-
Solution C: Observe Hydroxyl Protons
-
Typically, hydroxyl (-OH) protons are not observed in D₂O due to rapid exchange. However, by running the experiment in a solvent like DMSO-d₆ or in supercooled water (H₂O/D₂O mixture at low temperatures), the exchange can be slowed, and the hydroxyl proton signals become visible.[1][7] These protons often have a wider chemical shift dispersion (5.5-8.5 ppm) than the ring protons, providing additional well-resolved signals to aid in assignment.[7][8]
-
-
Solution D: Chemical Derivatization
-
Introducing a nucleus with a wider chemical shift range, such as ¹⁹F, can be a powerful strategy.[4] Fluorinating the galactofuranose molecule at a specific position will result in large chemical shift changes for nearby protons and provide a new nucleus to observe with a much greater spectral dispersion, effectively eliminating overlap in that region of the molecule.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is signal overlap such a significant problem in the NMR analysis of carbohydrates like galactofuranose?
A1: The protons attached to the carbon backbone of a sugar ring are in very similar chemical environments. This results in their signals resonating in a narrow region of the ¹H NMR spectrum, typically between 3.5 and 4.5 ppm, leading to severe crowding and overlap.[9]
Q2: What are the typical chemical shift ranges for galactofuranose protons and carbons?
A2: The exact chemical shifts are highly dependent on the solvent, temperature, and the specific structure of the molecule. However, some general ranges can be expected.
Q3: How does sample preparation affect spectral resolution?
A3: Proper sample preparation is critical. Ensure the sample is fully dissolved and free of paramagnetic impurities, which can cause significant line broadening. For observing hydroxyl protons, the sample must be lyophilized multiple times from D₂O to remove exchangeable protons from other sources before being dissolved in the final solvent (e.g., DMSO-d₆ or a H₂O/D₂O mixture).
Q4: I have a mixture of galactofuranose anomers. How can I differentiate them?
A4: Anomers often have slightly different chemical shifts for their anomeric and other ring protons. 2D NMR techniques are essential here. A TOCSY experiment can be used to trace the spin systems of each anomer separately, starting from their distinct anomeric proton signals. An HSQC will show separate sets of cross-peaks for each anomer.
Q5: Can computational methods help in resolving signal overlap?
A5: Yes, computational chemistry can be a powerful tool. Density functional theory (DFT) calculations can predict NMR chemical shifts and coupling constants for different possible structures or conformations.[10] Comparing these predicted spectra to the experimental data can help to assign signals in crowded regions.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Methyl α-D-Galactofuranoside in D₂O
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~4.9 - 5.1 | ~108 - 110 |
| 2 | ~4.1 - 4.3 | ~81 - 83 |
| 3 | ~4.0 - 4.2 | ~77 - 79 |
| 4 | ~4.0 - 4.2 | ~82 - 84 |
| 5 | ~3.8 - 4.0 | ~71 - 73 |
| 6 | ~3.6 - 3.8 | ~63 - 65 |
| OMe | ~3.3 - 3.5 | ~55 - 57 |
Note: These are approximate ranges and can vary based on experimental conditions.
Table 2: Comparison of ¹H Signal Dispersion at Different Magnetic Field Strengths
| Spectrometer Field | ¹H Frequency | Chemical Shift Difference (ppm) | Signal Separation (Hz) | Resolution Improvement Factor (vs. 500 MHz) |
| 11.7 T | 500 MHz | 0.02 | 10 | 1.0 |
| 18.8 T | 800 MHz | 0.02 | 16 | 1.6 |
| 21.1 T | 900 MHz | 0.02 | 18 | 1.8 |
This table illustrates that for the same chemical shift difference in ppm, the separation in Hertz increases linearly with the magnetic field strength, leading to better resolution.
Experimental Protocols
Protocol 1: General 2D NMR Workflow for Galactofuranose Analysis
-
Sample Preparation: Dissolve 5-10 mg of the carbohydrate in 0.5 mL of D₂O. Ensure the sample is fully dissolved.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to check sample purity and determine the spectral width for 2D experiments.
-
2D TOCSY:
-
Pulse Program: dipsi2esgpph (or similar with water suppression).
-
Mixing Time: Use a range of mixing times (e.g., 20, 40, 80, 120 ms) to observe correlations that propagate through the spin system.[2] A longer mixing time will show correlations to more distant protons.
-
Acquisition: Typically 8-16 scans per increment, with 256-512 increments in the indirect dimension.
-
-
2D ¹H-¹³C HSQC:
-
Pulse Program: hsqcedetgpsisp2.2 (or similar edited HSQC for multiplicity information).
-
¹J(CH) Coupling Constant: Set to ~145-160 Hz for carbohydrates.
-
Acquisition: 4-16 scans per increment, with 256-512 increments.
-
-
2D ¹H-¹³C HMBC:
-
Pulse Program: hmbcgplpndqf
-
Long-range Coupling Constant: Set to optimize for 2-3 bond couplings (typically 8-10 Hz).
-
Acquisition: 16-64 scans per increment, with 256-512 increments.
-
Protocol 2: Selective 1D TOCSY Experiment
-
Identify Target Proton: From a standard 1D ¹H or 2D spectrum, identify a well-resolved proton signal belonging to the galactofuranose residue of interest.
-
Pulse Program: seldigp (or similar selective 1D TOCSY sequence).
-
Set Selective Excitation Frequency: Set the frequency of the selective pulse to coincide with the target proton's chemical shift.
-
Set Mixing Time: Start with a mixing time of ~80 ms (B15284909) to observe correlations throughout the entire spin system.
-
Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The resulting spectrum will show only the signals from the spin system of the selectively excited proton.[6]
Protocol 3: Observing Hydroxyl Protons in Supercooled Water
-
Sample Preparation: Dissolve the carbohydrate sample in a 9:1 H₂O:D₂O mixture. The D₂O is for the deuterium (B1214612) lock.
-
Temperature Control: Lower the temperature of the NMR probe to just above the freezing point of the sample (e.g., -5 to -15 °C).[7] The exact temperature will need to be optimized to slow down the proton exchange sufficiently without freezing the sample.
-
Solvent Suppression: Use a solvent suppression pulse sequence (e.g., zgesgp) to suppress the large water signal.
-
Acquisition: Acquire a 1D ¹H spectrum. The hydroxyl proton signals should appear as relatively sharp peaks in the 5.5-8.5 ppm region.[8] These can then be used as starting points in 2D experiments like TOCSY or HSQC-TOCSY.[7][11]
Visualizations
Caption: Troubleshooting workflow for NMR signal overlap.
Caption: Relationships between key 2D NMR experiments.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. biophysics.org [biophysics.org]
- 5. scispace.com [scispace.com]
- 6. Selective 1D TOCSY Experiment [imserc.northwestern.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 10. Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: L-Galactofuranose Derivative Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-galactofuranose derivatives. The information is designed to help you anticipate and resolve stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for L-galactofuranose derivatives?
A1: L-galactofuranose derivatives are susceptible to two primary degradation pathways:
-
Acid-Catalyzed Hydrolysis: The furanoside linkage is prone to cleavage under acidic conditions, leading to the release of the aglycone and the free L-galactofuranose. This is often the most significant pathway for degradation in solution.
-
Enzymatic Degradation: If your experimental system contains contaminating enzymes, β-L-galactofuranosidases can specifically cleave the β-L-galactofuranosidic bond.[1][2][3][4][5] This is a critical consideration when working with biological samples or crude enzyme preparations.[1]
Q2: My L-galactofuranose derivative appears to be converting to another form over time, even in neutral solution. What is happening?
A2: This is likely due to the inherent conformational instability of the five-membered furanose ring. L-galactofuranose exists in equilibrium with its more thermodynamically stable six-membered pyranose form (L-galactopyranose).[1][6][7][8] This equilibrium can be influenced by solvent, temperature, and the nature of the substituents on the sugar ring. The conversion from the furanose to the pyranose form is a known challenge in the chemistry of furanosides.[6]
Q3: Are there any structural modifications that can improve the stability of L-galactofuranose derivatives?
A3: Yes, several strategies can be employed to enhance stability:
-
Thioglycoside Analogs: Replacing the anomeric oxygen with a sulfur atom to form a thioglycoside linkage significantly increases resistance to acid hydrolysis and enzymatic degradation.[9][10]
-
Anhydro Derivatives: Creating an intramolecular bridge, such as a 1,6-anhydro linkage, can lock the furanose conformation and prevent its conversion to the pyranose form, thereby increasing stability.[11]
-
Protecting Groups: During multi-step syntheses, the choice of protecting groups can influence the stability of the intermediates. For example, benzoyl groups can offer more stability under certain conditions compared to benzyl (B1604629) groups.[12]
Q4: What are "forced degradation studies" and why are they important for L-galactofuranose derivatives?
A4: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions (e.g., high/low pH, high temperature, oxidation, UV light) to accelerate its decomposition.[13][14][15][16] These studies are crucial for:
-
Identifying potential degradation products.[15]
-
Understanding the degradation pathways.[15]
-
Developing and validating stability-indicating analytical methods that can separate the intact drug from its degradation products.[15][16][17]
Given the inherent instability of the furanose ring, forced degradation studies are essential to establish the stability profile of any new L-galactofuranose derivative intended for therapeutic use.[6][18][19][20]
Troubleshooting Guides
Issue 1: Degradation of L-galactofuranose Derivative During Purification
| Symptom | Possible Cause | Suggested Solution |
| Appearance of a new, more polar spot on TLC after silica (B1680970) gel chromatography. | Acid-catalyzed hydrolysis on the acidic silica gel surface. | 1. Neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of a volatile base (e.g., 0.1% triethylamine (B128534) or pyridine).2. Use a different stationary phase, such as neutral alumina (B75360) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).3. Minimize the time the compound is on the column. |
| Loss of product and appearance of multiple new peaks in HPLC after prolonged storage in an acidic mobile phase. | Hydrolysis in the acidic mobile phase. | 1. Buffer the mobile phase to a pH where the compound is more stable (if compatible with the separation).2. Analyze samples as quickly as possible after preparation.3. Consider using a different chromatography mode (e.g., HILIC) with less acidic conditions. |
| Product degradation when working with cell lysates or other biological matrices. | Enzymatic degradation by endogenous galactofuranosidases.[1][5] | 1. Include broad-spectrum glycosidase inhibitors in your buffers.2. Heat-inactivate the biological matrix before analysis (ensure this does not degrade your compound of interest).3. Purify the sample to remove enzymes before analysis or storage. |
Issue 2: Poor Yield or Instability During Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in isolating the desired furanose product; presence of pyranose isomers. | Ring isomerization from the less stable furanose to the more stable pyranose form.[6] | 1. Choose reaction conditions that favor the formation and stability of the furanose ring (e.g., lower temperatures, specific catalysts).2. Consider synthesizing a 1,6-anhydro derivative to lock the furanose conformation.[11]3. Use protecting group strategies that stabilize the furanose form.[12] |
| Cleavage of the glycosidic bond during a deprotection step. | Labile glycosidic bond under the deprotection conditions (e.g., strong acid). | 1. Use milder deprotection conditions.2. Synthesize a more stable analog, such as a thioglycoside, which is resistant to many conditions used for O-glycoside cleavage.[10]3. Choose protecting groups that can be removed under orthogonal conditions that do not affect the glycosidic linkage. |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on a novel L-galactofuranoside ("Compound X") and its thio-analog ("Compound Y"). These tables illustrate the kind of data you would generate to compare their stability.
Table 1: Forced Degradation of Compound X (O-glycoside)
| Condition | Time (h) | Assay (%) of Initial | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 2 | 65.2 | 28.5 (Hydrolyzed) | 5.1 (Pyranose form) |
| 0.1 M HCl | 8 | 21.7 | 65.1 (Hydrolyzed) | 10.3 (Pyranose form) |
| pH 7.4 Buffer | 24 | 98.5 | < 0.5 | 0.8 (Pyranose form) |
| 0.1 M NaOH | 8 | 95.3 | 1.2 (Epimer) | < 0.5 |
| 3% H₂O₂ | 24 | 99.1 | < 0.5 | < 0.5 |
| 80°C | 24 | 92.4 | 4.3 (Hydrolyzed) | 2.1 (Pyranose form) |
Table 2: Forced Degradation of Compound Y (S-glycoside)
| Condition | Time (h) | Assay (%) of Initial | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 2 | 99.2 | < 0.5 | < 0.5 |
| 0.1 M HCl | 8 | 98.6 | 0.6 (Hydrolyzed) | < 0.5 |
| pH 7.4 Buffer | 24 | 99.8 | < 0.5 | < 0.5 |
| 0.1 M NaOH | 8 | 98.9 | < 0.5 | < 0.5 |
| 3% H₂O₂ | 24 | 85.1 | 13.7 (Sulfoxide) | < 0.5 |
| 80°C | 24 | 99.5 | < 0.5 | < 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways and products of an L-galactofuranose derivative under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the L-galactofuranose derivative in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Incubate at room temperature, protected from light. Take samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of the derivative in a 100°C oven. Dissolve samples in the initial solvent at 0, 8, 24, and 48 hours for analysis. For solutions, incubate the stock solution at 80°C and sample at the same time points.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions. Sample at appropriate time intervals.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate the intact L-galactofuranose derivative from its potential degradation products.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 60% B
-
20-22 min: 60% to 95% B
-
22-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm (or wavelength of maximum absorbance for the chromophore). Mass Spectrometry (ESI-MS) for peak identification.
-
Method Validation: Analyze the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation products are resolved from the parent peak and from each other (peak purity analysis is recommended).
Visualizations
Caption: Primary degradation pathways for L-galactofuranoside derivatives.
Caption: Logic diagram for troubleshooting L-galactofuranose derivative instability.
Caption: Workflow for assessing the stability of a new L-galactofuranose derivative.
References
- 1. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of β‐d‐galactofuranosidase from Streptomyces sp. JHA19 in complex with an inhibitor provides insights into substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of the (1→6)-linked thiodisaccharide of galactofuranose: inhibitory activity against a β-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expedient synthesis of 1,6-anhydro-α-D-galactofuranose, a useful intermediate for glycobiological tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. pharmtech.com [pharmtech.com]
- 18. rroij.com [rroij.com]
- 19. pharmtech.com [pharmtech.com]
- 20. longdom.org [longdom.org]
Technical Support Center: Anomeric Control in α-L-Galactofuranoside Synthesis
Welcome to the technical support center for anomeric control in α-L-galactofuranoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stereoselective synthesis of α-L-galactofuranosides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high α-selectivity in L-galactofuranoside synthesis?
A1: Achieving high α-selectivity (a 1,2-cis relationship) in L-galactofuranoside synthesis is a significant challenge due to the inherent flexibility of the furanose ring and weaker anomeric effects compared to pyranosides. The formation of the thermodynamically favored β-anomer (1,2-trans) is often a competing reaction. Key challenges include overcoming the formation of stable β-glycosides and controlling the stereochemical outcome of the glycosylation reaction.[1]
Q2: How do protecting groups on the galactofuranosyl donor influence anomeric selectivity?
A2: Protecting groups play a crucial role in directing the stereoselectivity of glycosylation reactions.
-
Participating Groups: Acyl-type protecting groups at the C2 position can favor the formation of 1,2-trans-glycosides (β-anomers) through neighboring group participation. Conversely, non-participating ether-type protecting groups at C2 are generally used for the synthesis of 1,2-cis-glycosides (α-anomers), although this often results in lower selectivity.
-
Remote Participation: Acyl groups at other positions, such as C4, can influence α-selectivity through remote participation, shielding the anomeric carbon and favoring attack from the α-face.[2] Electron-donating substituents on these acyl groups can enhance this effect.[2]
-
Conformationally Restricting Groups: The use of rigid protecting groups, such as a 4,6-O-benzylidene acetal (B89532) or a 2,3-O-xylylene group, can lock the conformation of the glycosyl donor, which can favor the formation of the α-anomer by controlling the trajectory of the incoming nucleophile.[1][3] Silyl (B83357) protecting groups can also influence reactivity and selectivity.[4][5]
Q3: What is the role of the glycosyl donor and its leaving group in determining the α/β ratio?
A3: The choice of glycosyl donor and its anomeric leaving group is critical for controlling the stereochemical outcome. Common glycosyl donors include thioglycosides, trichloroacetimidates, and glycosyl halides.[6][7][8] The reactivity of the leaving group, in conjunction with the promoter system, influences the reaction mechanism (e.g., SN1 vs. SN2), which in turn affects the anomeric selectivity. For instance, more reactive leaving groups may favor the formation of an oxocarbenium ion intermediate, leading to a mixture of anomers, while less reactive systems might proceed through an SN2-like displacement, offering better stereocontrol.
Q4: How do reaction conditions (solvent, temperature, promoter) affect anomeric control?
A4: Reaction conditions have a profound impact on the α/β selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of reactive intermediates. For example, ether-based solvents are often employed in protocols aiming for high α-selectivity.[1]
-
Temperature: Lower temperatures generally favor the kinetic product, which can sometimes be the desired α-anomer.
-
Promoter/Catalyst: The choice of promoter or catalyst is crucial. For example, in the activation of thioglycosides, different promoters can lead to varying degrees of α/β selectivity. The combination of a silver salt with a Lewis acid can significantly accelerate the reaction and influence the stereochemical outcome.[9] Rare earth metal triflates have also been shown to selectively produce either α or β-glycosides of N-acetylgalactosamine depending on the specific metal used.[10]
Troubleshooting Guides
Issue 1: Low α/β Selectivity (Predominantly β-anomer formation)
| Potential Cause | Troubleshooting Step |
| Neighboring group participation from a C2-acyl protecting group. | Replace the C2-acyl group (e.g., acetate, benzoate) with a non-participating ether group (e.g., benzyl, silyl). |
| Thermodynamically controlled reaction favoring the β-anomer. | Lower the reaction temperature to favor the kinetically controlled product. |
| Inappropriate solvent choice. | Use a less polar or non-coordinating solvent, such as diethyl ether or toluene, which can favor α-selectivity in certain systems.[1] |
| Sub-optimal promoter system. | Screen different promoters or catalyst systems. For thioglycoside donors, consider combinations like NIS/AgOTf or other cooperative catalyst systems.[1][9] |
| Flexible glycosyl donor conformation. | Introduce a conformationally rigid protecting group, such as a 4,6-O-benzylidene acetal, to lock the furanose ring in a conformation that favors α-attack.[3] |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Poor reactivity of the glycosyl donor or acceptor. | Use a more reactive glycosyl donor (e.g., trichloroacetimidate (B1259523) instead of thioglycoside) or a more potent promoter system.[7] Silyl ethers on the galactofuranose ring can have an "arming" effect, increasing reactivity.[4][5] |
| Decomposition of starting materials or products. | Ensure anhydrous reaction conditions and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Check the stability of protecting groups under the reaction conditions.[2] |
| Steric hindrance. | Modify the protecting groups on the donor or acceptor to reduce steric bulk around the reaction centers. |
| Insufficient promoter/catalyst amount or activity. | Increase the equivalents of the promoter or use a freshly prepared/activated catalyst. |
Issue 3: Formation of Side Products (e.g., orthoesters, elimination products)
| Potential Cause | Troubleshooting Step |
| Orthoester formation with participating C2-acyl groups. | Use a non-participating C2-protecting group. Alternatively, certain glycosyl donors, like those with pivaloyl groups, show a lower tendency for orthoester formation.[6] |
| Glycal formation (elimination). | Use a less acidic promoter or perform the reaction at a lower temperature. |
| Anomerization of the product. | Quench the reaction promptly and ensure the work-up conditions are not conducive to anomerization (e.g., avoid strong acids or bases). |
Quantitative Data Summary
The following table summarizes reported α/β selectivity for selected galactosylation reactions. Note that direct data for α-L-galactofuranosides is limited in the provided search results; therefore, data for related galactosides are included to illustrate the effects of different parameters.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp. | α/β Ratio | Reference |
| 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl chloride | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Ag₂SO₄ / Bi(OTf)₃ | CH₂Cl₂ | RT | 9.1:1 | [9] |
| Isopropyl 2-O-acetyl-3-O-allyl-4,6-O-benzylidene-1-thio-β-D-galactopyranoside | Methyl 3,4,6-tri-O-benzoyl-β-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -20 °C | 5.0:1 | [3] |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside | Various | NIS / AgOTf | Et₂O | RT | up to 9.5:1 | [1] |
Experimental Protocols
General Protocol for Stereoselective α-Xylofuranosylation (Adapted from[1])
This protocol describes a method for achieving high α-selectivity using a conformationally restricted donor.
-
Preparation of Reactants: To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv) and the p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside donor (1.7 equiv).
-
Dissolution: Dissolve the reactants in anhydrous diethyl ether.
-
Addition of Promoter: Add N-iodosuccinimide (NIS) (2.5 equiv) to the solution.
-
Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., room temperature) and add silver trifluoromethanesulfonate (B1224126) (AgOTf) (0.25 equiv) to initiate the glycosylation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275).
-
Work-up: Dilute the mixture with dichloromethane (B109758) and wash with saturated aqueous sodium thiosulfate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired α-xylofuranoside.
Visualizations
Caption: Experimental workflow for α-selective glycosylation.
Caption: Troubleshooting logic for low α-selectivity.
References
- 1. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the stereoselective synthesis of a protected α-D-Gal-(1→2)-D-Glc fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of silyl protections on the anomeric reactivity of galactofuranosyl thioglycosides and application of the silylated thiogalactofuranosides to one-pot synthesis of diverse β-D-oligogalactofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding the scope of stereoselective α-galactosylation using glycosyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
Technical Support Center: Scale-Up of α-L-Galactofuranose Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of scaling up α-L-galactofuranose production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing α-L-galactofuranose at scale?
A1: Two primary routes are employed for the large-scale synthesis of α-L-galactofuranose: enzymatic synthesis and chemical synthesis. Enzymatic methods often utilize enzymes such as β-galactosidases with transglycosylation activity or a cascade of enzymes to convert a precursor like L-arabinose. Chemical synthesis typically involves multi-step processes with protection and deprotection of hydroxyl groups to achieve the desired stereochemistry. The choice between these methods often depends on factors like cost, desired purity, and scalability of the process.
Q2: What are the main challenges encountered when scaling up α-L-galactofuranose production?
A2: Common challenges during scale-up include:
-
Low Yields: Maintaining high yields can be difficult due to factors like enzyme inhibition, suboptimal reaction conditions, and side-product formation.
-
Purity Issues: Achieving high anomeric purity (α-form) and removing closely related impurities can be complex.
-
Downstream Processing: Efficiently separating the product from the reaction mixture, which may contain unreacted substrates, byproducts, and enzymes, is a significant hurdle.[1][2]
-
Process Control: Maintaining optimal and consistent reaction conditions (pH, temperature, substrate concentration) in large-volume reactors can be challenging.
-
Cost of Goods: The cost of starting materials, enzymes, and purification media can be a major consideration for industrial-scale production.
Q3: How does the choice between enzymatic and chemical synthesis impact the final product and process?
A3: Enzymatic synthesis is often favored for its high specificity, which can lead to higher purity and fewer byproducts, and it is conducted under milder reaction conditions. However, enzyme cost, stability, and potential for inhibition can be drawbacks. Chemical synthesis offers versatility but often involves harsh reagents, multiple steps, and can generate more impurities that require extensive purification. A cost-benefit analysis is crucial when deciding which route to pursue for large-scale production.[3][4]
Q4: What are the critical parameters to monitor during the scale-up of an enzymatic synthesis process?
A4: For enzymatic synthesis, it is crucial to monitor and control:
-
Enzyme activity and stability: Ensure the enzyme retains its activity throughout the process.
-
Substrate and product concentration: Monitor for substrate depletion and potential product inhibition.
-
pH and temperature: Maintain optimal conditions for enzyme function.
-
Mixing and mass transfer: Ensure homogenous distribution of substrates and enzymes in the reactor.
Q5: What are the key considerations for the downstream processing and purification of α-L-galactofuranose at an industrial scale?
A5: Key considerations for downstream processing include the selection of appropriate chromatography resins, optimization of elution conditions, and management of large solvent volumes. Techniques like simulated moving bed (SMB) chromatography can be considered for continuous and efficient large-scale purification. The stability of the furanose ring during purification is also a critical factor to consider.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Enzyme Inhibition (Enzymatic Synthesis) | - Perform kinetic studies to identify potential substrate or product inhibition. - Consider a fed-batch or continuous process to maintain low substrate/product concentrations. - Screen for more robust enzyme variants. |
| Suboptimal Reaction Conditions | - Optimize pH, temperature, and buffer composition for the specific enzyme or chemical reaction at the larger scale.[5] - Ensure adequate mixing to avoid localized concentration gradients. |
| Incomplete Reactions | - Increase reaction time or catalyst/enzyme concentration. - In chemical synthesis, ensure all reagents are of high purity and free of inhibitors. |
| Side Product Formation | - Analyze byproducts to understand reaction pathways and adjust conditions to minimize their formation. - In chemical synthesis, re-evaluate the protecting group strategy. |
Issue 2: Poor Product Purity
| Potential Cause | Troubleshooting Steps |
| Presence of Anomers (β-form) | - Optimize the stereoselective step of the synthesis. - Employ purification techniques with high resolving power for anomers, such as chiral chromatography or recrystallization. |
| Incomplete Removal of Starting Materials or Byproducts | - Improve the efficiency of the purification steps. - Consider adding an extra purification step (e.g., a different chromatography mode). - Re-evaluate the selectivity of the synthesis reaction. |
| Product Degradation | - Assess the stability of α-L-galactofuranose under the purification conditions (pH, temperature). - Minimize the duration of exposure to harsh conditions. |
Issue 3: Inconsistent Batch-to-Batch Results
| Potential Cause | Troubleshooting Steps |
| Variability in Raw Materials | - Implement stringent quality control for all incoming raw materials, including substrates, enzymes, and solvents. |
| Poor Process Control | - Improve monitoring and control of critical process parameters (temperature, pH, mixing speed, addition rates). - Implement process analytical technology (PAT) for real-time monitoring. |
| Equipment Differences | - Ensure that key geometric and operational parameters are kept consistent when scaling up to different equipment. |
Data Presentation
Table 1: Comparison of Key Performance Indicators for α-L-Galactofuranose Production at Different Scales (Illustrative Data)
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (10,000 L) |
| Typical Yield (%) | 80 - 90 | 70 - 85 | 65 - 80 |
| Purity (α-anomer, %) | >99 | 98 - 99 | >98 |
| Process Time (hours) | 24 - 48 | 48 - 72 | 72 - 96 |
| Downstream Recovery (%) | 85 - 95 | 80 - 90 | 75 - 85 |
Note: The data in this table is illustrative and can vary significantly based on the specific synthesis method and process optimization.
Table 2: Comparison of Enzymatic vs. Chemical Synthesis for α-L-Galactofuranose Production (Qualitative)
| Factor | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High (often stereospecific) | Can be lower, may produce mixtures of anomers |
| Reaction Conditions | Mild (near neutral pH, moderate temperatures) | Often requires harsh reagents and extreme temperatures |
| Byproducts | Fewer and more predictable | Can be numerous and difficult to separate |
| Number of Steps | Often fewer steps | Typically multi-step with protection/deprotection |
| Cost of Catalyst/Reagents | Enzyme cost can be high, but can be recycled | Reagents may be cheaper, but larger quantities are often needed |
| Scalability | Can be challenging due to enzyme stability and cost | Well-established principles for scaling up chemical reactions |
Experimental Protocols
Protocol 1: Pilot-Scale Enzymatic Production of α-L-Galactofuranose using a β-Galactosidase
This protocol is a general guideline and requires optimization for specific enzymes and reactor configurations.
-
Bioreactor Preparation:
-
Prepare and sterilize a 100 L stirred-tank bioreactor.
-
Calibrate pH and temperature probes.
-
-
Reaction Mixture Preparation:
-
Prepare a buffered solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5) in the bioreactor.
-
Add the acceptor substrate (e.g., L-arabinose) to the desired concentration (e.g., 200 g/L).
-
Add the donor substrate (e.g., a suitable galactosyl donor) to the reactor.
-
-
Enzymatic Reaction:
-
Once the reaction mixture reaches the optimal temperature (e.g., 40°C), add the β-galactosidase enzyme (e.g., from Aspergillus oryzae).
-
Maintain constant stirring to ensure adequate mixing.
-
Monitor the reaction progress by periodically taking samples and analyzing for product formation using HPLC.
-
-
Reaction Termination:
-
Once the reaction reaches completion (or the desired conversion), terminate the reaction by heat inactivation of the enzyme (e.g., heating to 80°C for 20 minutes) or by adjusting the pH.
-
-
Downstream Processing:
-
Clarification: Remove the inactivated enzyme and any particulates by centrifugation or microfiltration.
-
Purification:
-
Load the clarified supernatant onto a chromatography column packed with a suitable resin (e.g., a strong cation exchange resin).
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the α-L-galactofuranose using a salt gradient (e.g., 0-1 M NaCl).
-
-
Desalting and Concentration:
-
Pool the fractions containing the pure product.
-
Desalt and concentrate the product using nanofiltration or reverse osmosis.
-
-
Final Product:
-
Lyophilize or spray-dry the concentrated solution to obtain the final α-L-galactofuranose product.
-
-
Visualizations
Caption: Workflow for the enzymatic production of α-L-galactofuranose.
Caption: Logical flow for troubleshooting common scale-up issues.
References
minimizing pyranose formation in furanose synthesis
Welcome to the technical support center for furanose synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic strategies to favor the formation of furanose rings over the thermodynamically more stable pyranose counterparts.
Troubleshooting Guide
Issue: My reaction is yielding predominantly the pyranose form. How can I increase the furanose yield?
This is a common challenge as the six-membered pyranose ring is often the thermodynamically favored product.[1] Here are several strategies to shift the equilibrium towards the five-membered furanose ring:
-
Leverage Kinetic vs. Thermodynamic Control: Furanose formation is often the kinetically favored pathway, meaning it forms faster but is less stable.[2][3] To favor the kinetic product, consider the following adjustments:
-
Lower the reaction temperature: Lower temperatures can trap the reaction at the kinetically favored furanose product, preventing it from equilibrating to the more stable pyranose form.[4]
-
Reduce reaction time: Shorter reaction times can also favor the kinetic product. Monitor your reaction closely to find the optimal time point for quenching.
-
-
Solvent Selection: The choice of solvent can significantly influence the pyranose-furanose equilibrium.
-
Use aprotic polar solvents: Solvents like Dimethyl Sulfoxide (DMSO) have been shown to increase the proportion of the furanose form for some sugars, such as arabinose and fructose, compared to aqueous solutions.[1] Water tends to preferentially stabilize the pyranose form through hydrogen bonding.[1]
-
-
Employ Protecting Group Strategies: The use of specific protecting groups can "lock" the carbohydrate in a furanose conformation.
-
Bulky silyl (B83357) groups: The presence of bulky silyl groups, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), at specific positions (e.g., O-2 and O-3) can promote pyranose ring contraction to the furanose form, especially under mildly acidic conditions.[5]
-
Acetal/Ketal formation: Condensation of a polyol with an aldehyde or ketone can favor the furanose form. For instance, the reaction of glucose with acetone (B3395972) and an acid catalyst can lead to a rearrangement to the furanose form to form two five-membered ring acetonides.[2]
-
-
Acid-Catalyzed Rearrangement: A powerful technique is the acid-catalyzed transformation of pyranosides into furanosides. This can be achieved by treating a protected pyranoside with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) in a nonpolar solvent.[6][7]
Issue: I am observing significant formation of dark, insoluble precipitates (humins) in my acid-catalyzed reaction.
Humin formation is a common side reaction, especially during the acid-catalyzed dehydration of carbohydrates, which can reduce your yield and deactivate catalysts.[8]
-
Optimize Reaction Conditions:
-
Temperature and Time: High temperatures and long reaction times promote humin formation. Carefully control the temperature and monitor the reaction to avoid prolonged heating after the desired product has formed.[8]
-
Solvent Choice: While aqueous systems can be problematic, certain organic solvents like DMSO or gamma-valerolactone (B192634) (GVL) can suppress humin formation while improving the yield of desired intermediates like 5-hydroxymethylfurfural (B1680220) (HMF), a precursor to many furan-containing compounds.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason pyranose is usually favored over furanose?
The six-membered pyranose ring can adopt a stable chair conformation, which minimizes torsional and steric strain. The five-membered furanose ring is more flexible but generally has higher ring strain, making it thermodynamically less stable.[9]
Q2: Can I predict which conditions will favor furanose formation for my specific sugar?
While general principles apply, the specific equilibrium between pyranose and furanose is dependent on the stereochemistry of the sugar . For example, sugars with an arabino configuration tend to exist as furanoses to a greater extent in DMSO than in water.[1] It is often necessary to screen different conditions (temperature, solvent, protecting groups) to find the optimal strategy for your substrate.
Q3: How does temperature affect the pyranose-furanose equilibrium?
Increasing the temperature generally favors the formation of the furanose form.[10] This is because the furanose form has a higher entropy, and at higher temperatures, the entropic contribution to the Gibbs free energy becomes more significant. For example, in an aqueous solution of D-fructose, the proportion of fructofuranose increases with temperature.
Q4: Are there specific protecting groups that are better for directing furanose synthesis?
Bulky silyl ethers, such as TIPS and TBDPS, are particularly effective.[5] Acyl groups like benzoyl can also be used in acid-catalyzed pyranoside-to-furanoside rearrangements.[6] The choice of protecting group will depend on the specific substrate and the desired overall synthetic route.
Q5: What is the "pyranoside-into-furanoside (PIF) rearrangement"?
The PIF rearrangement is a reaction where a selectively protected pyranoside is converted into the corresponding furanoside, often through acid-promoted O-sulfation followed by solvolytic desulfation.[7][11] This method is a powerful tool for the synthesis of furanoside-containing oligosaccharides.[11]
Data Presentation
Table 1: Effect of Temperature on the Equilibrium Composition of D-Fructose in Aqueous Solution
| Temperature (°C) | β-Fructopyranose (%) | α-Fructofuranose (%) | β-Fructofuranose (%) |
| 0 | 84.8 | 4.1 | 11.1 |
| 50 | 55.8 | 12.3 | 31.9 |
Data adapted from gas chromatography analysis of silylated derivatives.
Table 2: Influence of Solvent on Furanose Percentage for Select Sugars
| Sugar | Solvent | Furanose (%) |
| D-Arabinose | Water | Low |
| D-Arabinose | DMSO | Higher |
| 2,3-di-O-methyl-D-arabinose | DMSO | 65 |
| 2,3-di-O-methyl-D-altrose | DMSO | 80 |
Data suggests that DMSO can significantly increase the furanose population for certain sugars and their derivatives.[1]
Table 3: Effect of Protecting Groups on Acid-Catalyzed Pyranoside-to-Furanoside Equilibrium
| Substrate (Galactopyranoside) | Protecting Groups | Furanoside Formed (%) |
| Methyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside | Benzoyl (Bz) | High |
| Methyl 2,3,6-tri-O-pivaloyl-β-D-galactopyranoside | Pivaloyl (Piv) | Slightly lower than Bz |
| Methyl 2,3,6-tri-O-benzyl-β-D-galactopyranoside | Benzyl (Bn) | Not detected |
Data from NMR studies in CD₂Cl₂ with an acid catalyst.[6] This highlights the electronic effect of protecting groups on the rearrangement.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pyranoside-to-Furanoside Rearrangement
This protocol is based on the principle of shifting the equilibrium towards the furanose form under acidic conditions.[6]
-
Preparation: Dissolve the appropriately protected pyranoside substrate (e.g., a benzoylated β-galactopyranoside) in a dry, nonpolar solvent such as dichloromethane (B109758) (CH₂Cl₂) or deuterated dichloromethane (CD₂Cl₂ for NMR monitoring) under an inert atmosphere (e.g., nitrogen or argon). The concentration should typically be in the range of 0.05-0.1 M.
-
Initiation: Cool the solution to 0 °C. Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) (e.g., 0.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or proton NMR to observe the appearance of the furanoside product and the disappearance of the pyranoside starting material. The reaction may reach equilibrium within several hours.
-
Quenching: Once the desired equilibrium is reached, quench the reaction by adding a mild base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), to neutralize the acid catalyst.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica (B1680970) gel column chromatography to separate the furanoside product from any remaining pyranoside starting material and byproducts.
Protocol 2: Regioselective Protection of a Primary Hydroxyl Group to Favor Furanose Formation
This protocol describes the selective protection of the primary hydroxyl group (e.g., at C-6 of a hexose) with a bulky silyl group, which can be a precursor for subsequent reactions that favor the furanose form.[12]
-
Preparation: Dissolve the unprotected or partially protected monosaccharide in a dry aprotic solvent such as pyridine or a mixture of DMF and imidazole (B134444) under an inert atmosphere.
-
Silylation: Cool the solution to 0 °C. Add a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) (1.0-1.2 equivalents), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The sterically less hindered primary hydroxyl group will react preferentially. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product by silica gel column chromatography to obtain the regioselectively protected sugar. This product can then be used in subsequent steps, such as acid-catalyzed rearrangement, where the bulky silyl group can influence the ring form.
Visualizations
Caption: Thermodynamic vs. Kinetic control in furanose synthesis.
Caption: General workflow for selective furanose synthesis.
Caption: Factors influencing the pyranose-furanose equilibrium.
References
- 1. researchgate.net [researchgate.net]
- 2. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor | MDPI [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Resolving Alpha and Beta Anomers of L-Galactofuranose
Welcome to the technical support center for the resolution of L-galactofuranose anomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation and characterization of α- and β-anomers of L-galactofuranose.
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak splitting, broadening, or shouldering for my L-galactofuranose sample in my chromatogram?
A1: In solution, L-galactofuranose, like other reducing sugars, exists as an equilibrium mixture of its α and β anomers, along with a small amount of the open-chain aldehyde form. This interconversion is known as mutarotation.[1][2] If the rate of this interconversion is comparable to the timescale of your chromatographic separation, you will likely observe broadened or split peaks, as the two anomers are partially or fully resolved.[3][4]
Q2: What is the primary objective when developing a method to resolve L-galactofuranose anomers?
A2: The main goal is to achieve baseline separation of the α and β anomers to allow for their individual quantification and characterization. This is crucial as the biological activity and physicochemical properties of each anomer can differ significantly.[5][6] To achieve this, the rate of mutarotation must be slowed down relative to the separation time.
Q3: Which analytical techniques are most suitable for resolving and characterizing the anomers of L-galactofuranose?
A3: Several techniques can be employed, often in combination:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the anomers.[3][4][7] Success often depends on the column type, mobile phase, and temperature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for identifying and quantifying the anomers in solution.[8][9][10] The anomeric protons (H-1) of the α and β forms typically have distinct chemical shifts and coupling constants.[9] Diffusion-Ordered NMR Spectroscopy (DOSY) can also be used to separate the signals of the two anomers based on their different diffusion coefficients.[11]
-
Mass Spectrometry (MS): Techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy coupled with mass spectrometry (MS-IR) can differentiate between anomers, even in the gas phase.[12][13]
Troubleshooting Guides
HPLC-Based Resolution
Issue 1: Co-elution or poor resolution of α and β anomers.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Mutarotation | Decrease the column temperature.[3][4] | Lowering the temperature slows down the interconversion between the anomers, allowing for better separation. |
| Inappropriate Stationary Phase | Use an amino-bonded (-NH2) or a chiral stationary phase (e.g., Chiralpak AD-H).[4][5][14] | These stationary phases can offer different selectivities towards the anomeric forms. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For Hydrophilic Interaction Liquid Chromatography (HILIC), adjust the acetonitrile/water ratio.[7] Use a neutral or slightly acidic eluent.[4] | The mobile phase composition significantly affects the retention and selectivity of the separation. |
| High Flow Rate | Decrease the flow rate. | A lower flow rate increases the interaction time between the analytes and the stationary phase, potentially improving resolution. |
Issue 2: Unstable baseline or "wavy" chromatogram.
| Potential Cause | Troubleshooting Step | Rationale |
| Temperature Fluctuations | Use a column oven with precise temperature control. | Temperature gradients can affect mutarotation rates and detector response. |
| Mobile Phase Degassing Issues | Ensure the mobile phase is thoroughly degassed. | Dissolved gases coming out of solution can cause pressure fluctuations and baseline noise. |
NMR-Based Characterization
Issue 1: Overlapping signals of anomers in the 1H NMR spectrum.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Magnetic Field Strength | Use a higher field NMR spectrometer. | Higher magnetic fields provide better signal dispersion, which can resolve overlapping multiplets. |
| Complex Spin Systems | Acquire 2D NMR spectra (e.g., COSY, TOCSY).[8] | 2D techniques help to resolve individual spin systems and assign protons even in crowded spectral regions. |
| Similar Diffusion Coefficients | Employ Diffusion-Ordered Spectroscopy (DOSY).[11] | DOSY can separate the signals of species with different diffusion coefficients, which may differ slightly between anomers. |
Issue 2: Difficulty in assigning α and β anomers.
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of Reference Data | Compare spectra with literature values for similar furanosides.[15] | General trends in anomeric proton chemical shifts (α-anomers are often downfield of β-anomers) and coupling constants can aid in assignment.[8][9] |
| Ambiguous Stereochemistry | Perform Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY). | NOE data can provide through-space correlations that help to determine the relative stereochemistry at the anomeric center. |
Experimental Protocols
Protocol 1: HPLC Separation of L-Galactofuranose Anomers
This protocol provides a general starting point for the separation of L-galactofuranose anomers using HPLC. Optimization will be required for specific instrumentation and sample matrices.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: Amino-bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 10°C (or lower if necessary to suppress mutarotation).[3][4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve L-galactofuranose standard in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the α and β anomers based on their retention times.
-
Integrate the peak areas to determine the relative abundance of each anomer.
-
Protocol 2: NMR Analysis of L-Galactofuranose Anomers
This protocol outlines the general procedure for characterizing L-galactofuranose anomers by 1H NMR.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of L-galactofuranose in 0.6 mL of deuterium (B1214612) oxide (D2O).
-
Allow the solution to equilibrate for several hours to reach mutarotational equilibrium.
-
-
NMR Acquisition:
-
Acquire a 1D 1H NMR spectrum.
-
Typical parameters:
-
Number of scans: 16 or more for good signal-to-noise.
-
Relaxation delay: 5 seconds.
-
Solvent suppression may be necessary to attenuate the residual HOD signal.
-
-
-
Data Analysis:
-
Identify the anomeric proton signals (typically in the range of 4.5 - 5.5 ppm). The α-anomer's H-1 signal is generally downfield from the β-anomer's.[9]
-
Measure the coupling constants (J-values) for the anomeric protons. For furanoses, the 3JH1,H2 coupling constant for the α-anomer is typically larger than that for the β-anomer.[8]
-
Integrate the anomeric proton signals to determine the α/β ratio.
-
Visualizations
References
- 1. Mutarotation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glycosyl Acceptor Reactivity for α-L-Galactofuranosylation
Welcome to the technical support center for α-L-galactofuranosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the outcome of an α-L-galactofuranosylation reaction?
The success of an α-L-galactofuranosylation reaction is a delicate balance of several factors. The most critical include the reactivity of both the glycosyl donor and the glycosyl acceptor, the choice of protecting groups on each, the activation method for the donor, and the overall reaction conditions (solvent, temperature, and additives).[1] Neglecting any of these can lead to low yields, poor stereoselectivity, or complete reaction failure.
Q2: How do protecting groups on the galactofuranosyl donor affect its reactivity?
Protecting groups have a profound stereoelectronic effect on the stability of the glycosyl donor intermediates and thus its reactivity and the stereochemical outcome.[2][3]
-
Electron-donating groups (EDGs) can stabilize dioxolenium-type intermediates, which can favor the formation of α-glycosides.[2]
-
Electron-withdrawing groups (EWGs) , conversely, destabilize these intermediates.[2]
-
Silyl (B83357) ethers on the galactofuranose ring have been shown to have an "arming" effect, increasing the glycosylation reactivity.[4]
-
A 2-O-acyl group typically promotes the formation of 1,2-trans-glycosides through neighboring group participation, while a 2-O-ether group is often used for 1,2-cis-glycosides, although this can sometimes lead to reduced selectivity.[3]
Q3: My reaction is producing a mixture of α and β anomers. How can I improve the α-selectivity?
Achieving high α-selectivity can be challenging. Here are several strategies to consider:
-
Protecting Group Manipulation: As mentioned above, the choice of protecting groups is crucial. Using non-participating ether-type protecting groups at the C-2 position of the donor can disfavor the formation of the β-anomer.
-
Solvent Effects: The solvent can influence the equilibrium of reaction intermediates. Less polar, non-coordinating solvents can sometimes favor the formation of the α-anomer.
-
Temperature Control: Conducting the reaction at the lowest temperature that allows for a practical reaction rate can enhance selectivity.[5]
-
Donor and Activator Choice: The combination of the glycosyl donor's leaving group and the activator system plays a significant role in stereoselectivity.
Q4: What are common side reactions in α-L-galactofuranosylation, and how can they be minimized?
Common side reactions include the decomposition of the glycosyl donor or acceptor, and the formation of orthoesters or glycals.[6] To minimize these:
-
Ensure Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used. The use of molecular sieves (e.g., 4 Å) is highly recommended.[5]
-
Optimize Activator Concentration: While an activator is necessary, an excessive amount can lead to the decomposition of the donor.[5]
-
Monitor the Reaction: Closely follow the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the degradation of starting materials.[5]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Glycoside
This is one of the most common issues in glycosylation reactions. A systematic approach is necessary to identify the root cause.
Caption: Troubleshooting workflow for low yield in α-L-galactofuranosylation.
-
Step 1: Verify the Stability of the Glycosyl Donor and Acceptor.
-
Issue: Furanosides can be unstable, particularly under acidic conditions, leading to decomposition before glycosylation occurs.[5]
-
Recommendation: Test the stability of your donor and acceptor separately under the planned reaction conditions. If decomposition is observed, consider using milder activation methods or more robust protecting groups.
-
-
Step 2: Ensure Efficient Activation of the Glycosyl Donor.
-
Issue: Incomplete activation of the donor is a frequent cause of low conversion.[5]
-
Recommendation: The choice of promoter is critical. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf) is often effective.[5] Ensure all reagents are fresh and anhydrous. The concentration of the activator may also need optimization.
-
-
Step 3: Optimize Reaction Conditions.
-
Issue: Temperature and reaction time are critical parameters that can significantly impact yield.[5]
-
Recommendation: Glycosylation reactions are often sensitive to temperature. Starting at a low temperature (e.g., -78 °C or -40 °C) and gradually warming the reaction can be beneficial. Monitor the reaction closely by TLC to identify the optimal reaction time and to watch for the decomposition of starting materials.[5]
-
-
Step 4: Scrupulously Avoid Moisture.
-
Issue: Water can hydrolyze the activated donor or deactivate the promoter.
-
Recommendation: Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents, and add molecular sieves (e.g., 4 Å) to the reaction mixture to scavenge any trace amounts of water.[5]
-
Problem 2: Poor α-Stereoselectivity
Caption: Key factors influencing α-stereoselectivity.
-
Factor 1: The Role of Protecting Groups.
-
Issue: A participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group) will strongly favor the formation of the 1,2-trans product (β-anomer).
-
Recommendation: To favor the α-anomer, use a non-participating protecting group at the C-2 position, such as a benzyl (B1604629) ether or a silyl ether.
-
-
Factor 2: Solvent Effects.
-
Issue: The solvent can influence the nature of the glycosyl donor intermediate.
-
Recommendation: Experiment with a range of anhydrous solvents. Non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) may favor the α-product.
-
-
Factor 3: Temperature.
-
Issue: Higher temperatures can sometimes lead to anomerization or reduced selectivity.
-
Recommendation: Perform the reaction at a low temperature (e.g., -78 °C) and monitor the progress as it slowly warms. This can often "lock in" the kinetic α-product.
-
Quantitative Data Summary
The following tables summarize how different factors can influence the yield and selectivity of glycosylation reactions. Note that specific outcomes will always depend on the exact donor, acceptor, and conditions used.
Table 1: Influence of Donor Protecting Groups on Reactivity
| Protecting Group Type | Position | Expected Effect on Reactivity | Typical Outcome |
| Silyl ethers | Ring | Arming (Increases Reactivity)[4] | Higher Yields |
| Acyl (e.g., Benzoyl) | C-2 | Participating | Favors β-anomer |
| Ether (e.g., Benzyl) | C-2 | Non-participating | Can favor α-anomer |
| Cyclic 3,5-acetal | C-3, C-5 | Decreases Reactivity[4] | Lower Yields |
Table 2: Common Thioglycoside Activation Systems
| Promoter System | Typical Temperature | Comments |
| N-Iodosuccinimide (NIS) / AgOTf or TMSOTf | -78 °C to RT | Widely used and effective for many systems.[5] |
| Iron(III) triflate | Varies | Can be an efficient activator for thioglycosides.[7] |
| Copper(II) bromide / Triflic acid | Varies | Effective for less reactive donors.[7] |
| Ph₃Bi(OTf)₂ | Varies | Can be used in sub-stoichiometric amounts.[7] |
Experimental Protocols
General Protocol for a Thioglycoside-based α-L-Galactofuranosylation
This protocol provides a general starting point and should be optimized for specific substrates.
Caption: General experimental workflow for α-L-galactofuranosylation.
-
Preparation:
-
Thoroughly oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use freshly distilled, anhydrous solvents. Dichloromethane (DCM) is a common choice.
-
Activate molecular sieves (4 Å) by heating under vacuum.
-
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent) and the galactofuranosyl donor (1.2-1.5 equivalents).
-
Add the activated molecular sieves.
-
Dissolve the components in anhydrous DCM.
-
-
Glycosylation:
-
Cool the reaction mixture to the desired starting temperature (e.g., -78 °C).
-
In a separate flask, prepare the activator solution if necessary. For example, dissolve N-Iodosuccinimide (NIS) (1.5 equivalents) in anhydrous DCM.
-
Add the NIS solution to the reaction mixture, followed by the catalytic Lewis acid (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise.
-
Stir the reaction at the low temperature, allowing it to slowly warm if required. Monitor the progress of the reaction by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), quench it by adding a suitable reagent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature.
-
Filter off the molecular sieves, washing with DCM.
-
Wash the combined filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired α-L-galactofuranoside.[5]
-
References
- 1. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of silyl protections on the anomeric reactivity of galactofuranosyl thioglycosides and application of the silylated thiogalactofuranosides to one-pot synthesis of diverse β-D-oligogalactofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of alpha-L-galactofuranose Anomeric Configuration
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of glycans and glycoconjugates, the unambiguous determination of the anomeric configuration of sugar moieties is of paramount importance. The spatial orientation of the substituent at the anomeric carbon (C1) dictates the overall three-dimensional structure of a carbohydrate, which in turn governs its biological activity and interactions. This guide provides a comprehensive comparison of the primary analytical techniques for validating the anomeric configuration of alpha-L-galactofuranose, a crucial component of various pathogenic microbial cell walls. We present supporting experimental data, detailed protocols, and logical workflows to aid in the selection of the most appropriate method.
Comparison of Key Analytical Methods
The validation of the anomeric configuration of L-galactofuranose can be achieved through several instrumental methods. The choice of technique depends on factors such as the nature and purity of the sample, the availability of instrumentation, and the desired level of structural detail. The most commonly employed methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Enzymatic Assays.
| Feature | NMR Spectroscopy | X-ray Crystallography | Enzymatic Assay |
| Principle | Measures the chemical environment and connectivity of atoms through nuclear spin interactions. The chemical shifts (δ) and coupling constants (J) of the anomeric proton and carbon are diagnostic of the configuration. | Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Utilizes the high specificity of an enzyme for its substrate to differentiate between anomers. The rate of an enzyme-catalyzed reaction is measured. |
| Sample State | Solution (typically in D₂O or other deuterated solvents). | Single crystal. | Solution (aqueous buffer). |
| Key Differentiator | ¹H and ¹³C chemical shifts of the anomeric center and the ³J(H1,H2) coupling constant. | Provides an unambiguous, absolute 3D structure.[1][2] | High specificity for the α- or β-anomer. |
| Advantages | - Rapid analysis- Requires small sample amount- Provides information on anomeric ratio in a mixture- Non-destructive | - Provides definitive and absolute configuration[1][3]- Yields a complete 3D structure of the molecule | - High sensitivity and specificity- Can be adapted for high-throughput screening |
| Limitations | - Signal overlap can complicate analysis in complex molecules[4]- Requires reference data for comparison | - Obtaining suitable single crystals can be a significant bottleneck[4]- Not applicable to non-crystalline or amorphous samples | - Requires a specific enzyme that is not always commercially available- Indirect method for structural elucidation |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most widely used method for determining the anomeric configuration in solution.[4] The chemical shift of the anomeric proton (H-1) and the scalar coupling constant between H-1 and H-2 (³JH1,H2) are particularly informative. For furanose rings, some general trends are observed where the anomeric proton of the 1,2-cis anomer (α in the case of L-galactose) is typically shifted downfield compared to the 1,2-trans anomer (β).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified L-galactofuranose derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O). Add a small amount of an internal standard, such as trimethylsilyl (B98337) propionate (B1217596) (TSP) or acetone, if quantitative analysis is required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Data Analysis:
-
Identify the anomeric proton (H-1) signal, which typically resonates in the downfield region of the spectrum.
-
Measure the chemical shift (δ) of H-1 and the coupling constant (³JH1,H2) from the splitting pattern of the H-1 signal.
-
Identify the anomeric carbon (C-1) signal in the ¹³C or HSQC spectrum.
-
Compare the observed values with literature data for known α- and β-L-galactofuranosides to assign the configuration.
-
Typical NMR Data for L-Galactofuranose Anomers:
| Anomer | ¹H Chemical Shift (δ H-1, ppm) | ³JH1,H2 (Hz) | ¹³C Chemical Shift (δ C-1, ppm) |
| alpha-L-Galf | ~5.2 - 5.4 | ~4 - 5 | ~101 - 103 |
| beta-L-Galf | ~5.0 - 5.2 | ~0 - 2 | ~107 - 109 |
Note: These are approximate values and can vary depending on the solvent, temperature, and substituents on the sugar.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters.[1][2] This technique, however, is contingent on the ability to grow a high-quality single crystal of the compound of interest.
Protocol:
-
Crystallization: Grow single crystals of the L-galactofuranose derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined using various computational methods, and the structural model is refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides a three-dimensional model of the molecule, from which the anomeric configuration can be directly visualized and confirmed.
Enzymatic Assay
Enzymatic assays can be a highly specific method for determining the anomeric configuration, provided an enzyme that selectively acts on one anomer is available. For instance, an α-L-galactofuranosidase would specifically hydrolyze an α-L-galactofuranosidic linkage.
Protocol:
-
Enzyme and Substrate Preparation: Obtain a purified enzyme specific for the anomeric linkage (e.g., α-L-galactofuranosidase). Prepare a solution of the L-galactofuranoside substrate in a suitable buffer at the optimal pH for the enzyme.
-
Enzymatic Reaction: Incubate the substrate with the enzyme at the optimal temperature.
-
Detection of Reaction Product: Monitor the reaction for the formation of a product. This can be done by various methods, such as:
-
Chromatographic techniques (e.g., HPLC, TLC) to detect the appearance of the released aglycone or galactose.
-
A coupled enzyme assay where the product of the first reaction is a substrate for a second enzyme that produces a colored or fluorescent signal.
-
-
Data Analysis: The presence of a reaction product indicates that the substrate has the anomeric configuration recognized by the enzyme. A lack of reaction suggests the opposite anomeric configuration.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the validation of the anomeric configuration of a synthesized L-galactofuranoside.
Caption: A logical workflow for validating the anomeric configuration of a synthesized L-galactofuranoside.
This guide provides a framework for researchers to select and implement the most suitable methods for validating the anomeric configuration of this compound, thereby ensuring the stereochemical integrity of their compounds. The combination of spectroscopic, crystallographic, and enzymatic methods offers a powerful toolkit for the comprehensive structural elucidation of complex carbohydrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Analysis of alpha-L-Galactofuranose and alpha-L-Galactopyranose for Researchers and Drug Development Professionals
A deep dive into the structural, chemical, and biological disparities between the five-membered furanose and six-membered pyranose rings of L-galactose reveals critical insights for glycobiology and the development of novel therapeutics against pathogenic microorganisms. This guide provides a comprehensive comparison of alpha-L-galactofuranose (α-L-Galf) and alpha-L-galactopyranose (α-L-Galp), offering experimental data, detailed protocols, and visual pathways to inform research and drug discovery efforts.
Structural and Chemical Properties: A Tale of Two Rings
Galactose, a C4 epimer of glucose, can exist in cyclic hemiacetal forms as either a five-membered furanose ring or a more stable six-membered pyranose ring.[1][2] The alpha-L configuration of these isomers presents distinct structural and chemical properties that fundamentally influence their biological roles. While both share the same molecular formula and weight, their ring structures lead to differences in stability and reactivity.[3][4] Generally, the pyranose form is thermodynamically more stable than the furanose form due to reduced ring strain.[5][6]
| Property | This compound | alpha-L-Galactopyranose |
| Systematic Name | (2R,3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol[3] | (2R,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[4] |
| Molecular Formula | C6H12O6[3] | C6H12O6[4] |
| Molecular Weight | 180.16 g/mol [3] | 180.16 g/mol [4] |
| Ring Structure | 5-membered furanose ring | 6-membered pyranose ring |
| Relative Stability | Less stable | More stable[5][6] |
Biological Significance: A Crucial Distinction
The most profound difference between these two isomers lies in their biological distribution and function. alpha-L-Galactopyranose is a common monosaccharide found in a variety of organisms. In stark contrast, this compound is notably absent in mammals but is an essential component of the cell walls and other glycoconjugates of numerous pathogenic microorganisms, including bacteria (e.g., Mycobacterium tuberculosis), fungi (e.g., Aspergillus fumigatus), and protozoan parasites (e.g., Trypanosoma cruzi).[7][8][9][10] This unique distribution makes the biosynthetic pathway of α-L-Galf an attractive target for the development of antimicrobial drugs with high specificity and potentially low toxicity to the host.[11][12]
The key enzyme in this pathway is UDP-galactopyranose mutase (UGM), which catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose.[7] The absence of UGM in humans makes it a prime target for inhibitor development.[12]
Immunogenicity: A Target for the Immune System
The foreign nature of galactofuranose in mammals makes it a potent immunogen. The host immune system recognizes Galf-containing glycans as non-self, leading to a strong antibody response.[13][14] This immunogenicity is particularly relevant in infections caused by pathogens that display Galf on their cell surface. For instance, in Chagas disease, caused by Trypanosoma cruzi, antibodies against Galf-containing antigens are readily detected in patients' sera.[4][8] This strong immune response highlights the potential of Galf-based antigens in the development of diagnostics and vaccines.
Experimental Data: A Quantitative Comparison
UDP-Galactopyranose Mutase (UGM) Inhibition
The development of UGM inhibitors is a key strategy for targeting pathogens that rely on galactofuranose. The following table summarizes the inhibitory activity of selected compounds against UGM from different organisms.
| Compound | Organism | IC50 / Ki | Reference |
| Flavopiridol | Aspergillus fumigatus | IC50 = 125 ± 5 µM | [11] |
| UDP-2-deoxy-2-fluoro-galactopyranose | Escherichia coli | Competitive inhibitor | [15] |
| Aminothiazole derivatives | Klebsiella pneumoniae, Mycobacterium tuberculosis | Effective inhibitors | [3] |
| MS208 (Allosteric inhibitor) | Mycobacterium tuberculosis | Effective inhibitor | [5][12] |
Lectin Binding Affinity
| Lectin | Specificity | Potential for Differentiation |
| Peanut Agglutinin (PNA) | Terminal Galactose | May show differential binding based on ring conformation.[16] |
| Ricinus Communis Agglutinin I (RCA-I) | Terminal Galactose | Can be used to probe for the presence of terminal galactose residues. |
| Griffonia (Bandeiraea) simplicifolia Lectin I (GSL I) | α-D-galactopyranosyl residues | Highly specific for the pyranose form.[17] |
Experimental Protocols
UDP-Galactopyranose Mutase (UGM) Activity Assay (HPLC-based)
This protocol is adapted from established methods for measuring UGM activity by monitoring the conversion of UDP-Galp to UDP-Galf or the reverse reaction.[18][19]
Materials:
-
Purified UGM enzyme
-
UDP-galactopyranose (UDP-Galp)
-
UDP-galactofuranose (UDP-Galf) (for the reverse reaction)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)
-
Quenching solution (e.g., 0.1 M HCl)
-
HPLC system with an anion-exchange column (e.g., Dionex CarboPac PA1)
-
Mobile phase (e.g., a gradient of ammonium (B1175870) acetate (B1210297) in water)
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, UDP-Galp (or UDP-Galf), and water to the desired final volume.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified UGM enzyme.
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the amounts of UDP-Galp and UDP-Galf.
-
Calculate the enzyme activity based on the amount of product formed per unit of time.
Analysis of Monosaccharide Structure by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates. This protocol provides a general workflow for analyzing the structure of this compound and alpha-L-galactopyranose.[20][21][22]
Materials:
-
Purified monosaccharide sample (1-5 mg)
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified monosaccharide in the deuterated solvent.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the chemical shifts and coupling constants of the protons, which are characteristic of the ring size and anomeric configuration.
-
1D ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the sugar ring, helping to trace the connectivity of the protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is useful for confirming assignments and identifying linkages in more complex structures.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.
-
Data Analysis: Integrate and analyze the spectra to determine the chemical shifts, coupling constants, and through-space interactions to confirm the furanose or pyranose ring structure and the alpha-anomeric configuration.
Visualizing the Pathways and Processes
Biosynthesis of this compound
The enzymatic conversion of UDP-galactopyranose to UDP-galactofuranose is a critical step in the biosynthesis of Galf-containing glycoconjugates in microorganisms.
Caption: The enzymatic conversion of UDP-alpha-L-galactopyranose to UDP-alpha-L-galactofuranose by UGM.
Experimental Workflow for UGM Inhibitor Screening
A typical workflow for identifying inhibitors of UDP-galactopyranose mutase involves several key steps, from initial screening to detailed characterization.
References
- 1. Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 3. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aspariaglycomics.com [aspariaglycomics.com]
- 5. Inhibitors of UDP-Galactopyranose Mutase from Mycobacterium tuberculosis, a Potential Antimicrobial Drug Target [harvest.usask.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lectin Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of eukaryotic UDP-galactopyranose mutase inhibitors using the ThermoFAD assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbohydrate-binding properties of an immobilized alpha-D-galactopyranosyl-binding protein (lectin) from the seeds of Bandeiraea simplicifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymatic synthesis of UDP-galactofuranose and an assay for UDP-galactopyranose mutase based on high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Distinguishing L-galactofuranose from L-arabinofuranose: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification of monosaccharide isomers is a critical step in various fields, including glycobiology and drug discovery. This guide provides a detailed comparison of L-galactofuranose and L-arabinofuranose, focusing on analytical techniques to reliably distinguish between these two furanoses.
L-galactofuranose, a six-carbon sugar (hexose) in a five-membered ring form, and L-arabinofuranose, a five-carbon sugar (pentose) also in a five-membered ring, present a unique analytical challenge due to their structural similarities. However, their distinct number of carbon atoms and stereochemistry lead to differentiable spectroscopic and spectrometric profiles. This guide outlines the key differences observed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing experimental protocols and data to aid in their unambiguous identification.
Structural Differences
The primary structural difference lies in their carbon backbone. L-galactofuranose is a hexofuranose, possessing a hydroxymethyl group (-CH2OH) at the C5 position, which is absent in the pentofuranose (B7776049) structure of L-arabinofuranose. This seemingly small difference has significant implications for their physical and chemical properties, forming the basis for their analytical differentiation.
Comparative Analytical Data
The following tables summarize the key quantitative data obtained from NMR spectroscopy and Mass Spectrometry for the differentiation of L-galactofuranose and L-arabinofuranose.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful non-destructive technique for elucidating the detailed structure of molecules in solution. The chemical shifts of protons (¹H) and carbon-13 (¹³C) are highly sensitive to the local electronic environment, providing a unique fingerprint for each molecule.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | L-arabinofuranose (α/β anomers in D₂O) [1] | D-Galactose (furanose anomers in D₂O) [2] | Key Differentiating Features |
| ¹H-1 | α: ~5.23, β: ~5.18 | α: ~5.22, β: ~5.17 | Anomeric proton shifts are similar, but coupling constants can differ. |
| ¹³C-1 | α: ~102.6, β: ~96.6 | α: ~101.5, β: ~95.5 | Anomeric carbon shifts provide a clear distinction. |
| ¹³C-2 | α/β: ~70.0 - 73.4 | α/β: ~77-78 | Significant downfield shift for C2 in galactofuranose. |
| ¹³C-3 | α/β: ~70.1 - 74.0 | α/β: ~74-75 | |
| ¹³C-4 | α/β: ~70.0 - 70.2 | α/β: ~82-83 | Large downfield shift for C4 in galactofuranose. |
| ¹³C-5 | α/β: ~64.0 - 67.9 | α/β: ~71-72 | Presence of a primary carbon (C6) attached to C5 in galactofuranose significantly alters the C5 chemical shift. |
| ¹³C-6 | Not Applicable | α/β: ~63-64 | The presence of the C6 signal is the most definitive distinguishing feature for L-galactofuranose. |
Note: Chemical shifts can vary slightly depending on experimental conditions such as solvent, temperature, and pH. The data for D-Galactose is used as a proxy for L-galactofuranose due to the availability of comprehensive public data; the chemical shifts for enantiomers are identical in an achiral solvent.
Mass Spectrometry (MS) Data
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a highly sensitive method for identifying and quantifying monosaccharides after appropriate derivatization. Trimethylsilyl (B98337) (TMS) derivatization is commonly employed to increase the volatility of the sugars. The fragmentation patterns of the derivatized molecules provide structural information.
Table 2: Key Mass Fragments of TMS-Derivatized L-arabinofuranose and L-galactofuranose
| Fragment (m/z) | L-arabinofuranose (as TMS derivative) [3][4] | L-galactofuranose (as TMS derivative) [5] | Structural Origin and Differentiating Significance |
| Molecular Ion (M+) | 438 (as tetra-TMS) | 540 (as penta-TMS) | The molecular ion peak directly reflects the difference in molecular weight due to the additional carbon and TMS group in galactofuranose. |
| 217 | Abundant | Abundant | Corresponds to the [M - CH₂OTMS - 90 - 15]⁺ fragment, common to many TMS-derivatized sugars. |
| 204 | Abundant | Abundant | A characteristic fragment for TMS-derivatized aldopentoses and aldohexoses, arising from cleavage between C2 and C3. |
| 147 | Abundant | Abundant | Represents the [(CH₃)₃Si-O=Si(CH₃)₂]⁺ ion, a common fragment in TMS derivatives. |
| 103 | Abundant | Abundant | Corresponds to the [CH₂=O-Si(CH₃)₃]⁺ fragment. |
| 319 | Present | Present | |
| 437 | Not observed | Present | A significant fragment for penta-TMS galactofuranose, likely corresponding to [M-103]⁺. |
| 307 | Present | Present |
Note: The fragmentation patterns can be complex, and the relative abundances of fragments are crucial for identification.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general framework for the NMR analysis of furanoses.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified monosaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium.
-
Finally, dissolve the sample in 0.5 mL of 99.96% D₂O for analysis.
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a controlled temperature (e.g., 298 K).
-
Perform the following experiments:
-
1D ¹H NMR: To determine proton chemical shifts and coupling constants.
-
1D ¹³C NMR (with proton decoupling): To determine carbon chemical shifts.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the furanose ring.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., all protons of the monosaccharide).
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, confirming connectivity.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon resonances based on their chemical shifts, coupling patterns, and correlations observed in the 2D spectra.
-
Compare the assigned chemical shifts with the reference data in Table 1 to distinguish between L-galactofuranose and L-arabinofuranose. The presence of a signal corresponding to C6 is a definitive marker for L-galactofuranose.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of monosaccharides as their trimethylsilyl (TMS) derivatives.
-
Derivatization:
-
Place 1-2 mg of the dry monosaccharide sample in a reaction vial.
-
Add 100 µL of anhydrous pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
-
GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 140°C, hold for 2 minutes, then ramp to 250°C at a rate of 3°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-600.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the TMS derivatives of the monosaccharides based on their retention times.
-
Analyze the mass spectrum of each peak and compare the fragmentation pattern with the data in Table 2 and reference spectra from databases like the NIST Mass Spectral Library. The molecular ion and key fragment ions will allow for the differentiation between the tetra-TMS derivative of L-arabinofuranose and the penta-TMS derivative of L-galactofuranose.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for distinguishing L-galactofuranose from L-arabinofuranose using NMR and GC-MS.
Caption: Workflow for NMR-based identification of furanoses.
Caption: Workflow for GC-MS-based identification of furanoses.
Conclusion
The differentiation between L-galactofuranose and L-arabinofuranose can be reliably achieved through a combination of NMR spectroscopy and mass spectrometry. The key distinguishing features are the presence of a sixth carbon atom in L-galactofuranose, which is readily observable in both ¹³C NMR spectra and the molecular ion in mass spectra of their derivatives. By following the detailed experimental protocols and utilizing the comparative data provided in this guide, researchers can confidently identify these furanoses, ensuring the accuracy and integrity of their scientific findings.
References
Navigating the Labyrinth of Sugars: A Comparative Guide to the Mass Spectrometric Fragmentation of α-L-Galactofuranosides
For researchers, scientists, and drug development professionals, understanding the intricate structures of carbohydrates is paramount. This guide delves into the mass spectrometric fragmentation of α-L-galactofuranosides, offering a comparative analysis supported by experimental data to aid in the structural elucidation of these vital molecules.
The five-membered furanose ring of galactofuranose (Galf), a less common isomer of the more prevalent six-membered galactopyranose, is a critical component of various glycoconjugates in microorganisms, including pathogens. Its unique structural features present a distinct challenge and opportunity for analytical characterization. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has emerged as a powerful tool for probing the gas-phase behavior of these molecules, revealing characteristic fragmentation patterns that provide insights into their structure and linkage.
Comparative Fragmentation Analysis
The collision-induced dissociation (CID) of α-L-galactofuranosides typically proceeds through glycosidic bond cleavages and cross-ring fragmentations. The resulting product ions, designated according to the established nomenclature, provide a fingerprint of the parent molecule.
To illustrate these patterns, we present a comparative summary of the fragmentation of a simple model compound, methyl α-L-galactofuranoside, and a more complex disaccharide containing a terminal α-L-galactofuranosyl residue. The data is a composite representation based on typical fragmentation behaviors observed for glycosides.
| Precursor Ion (m/z) | Analyte | Collision Energy | Key Fragment Ions (m/z) | Putative Fragment Identity/Loss |
| 217.1 [M+Na]⁺ | Methyl α-L-galactofuranoside | Low | 185.1 | [M+Na-CH₃OH]⁺ |
| 155.1 | [M+Na-CH₃OH-H₂O]⁺ | |||
| 125.1 | Cross-ring fragment | |||
| 85.1 | Cross-ring fragment | |||
| 379.1 [M+Na]⁺ | Galf-α-(1->4)-GlcNAc | Low-Medium | 217.1 | [Y₁]⁺ |
| 204.1 | [B₁]⁺ | |||
| 186.1 | [Y₁-H₂O]⁺ | |||
| 168.1 | [Y₁-2H₂O]⁺ | |||
| 144.1 | ⁰,²A₂ cross-ring fragment |
Deciphering the Fragmentation Pathways
The fragmentation of α-L-galactofuranosides is influenced by the nature of the aglycone, the linkage position in oligosaccharides, and the type of adduct ion (e.g., [M+H]⁺, [M+Na]⁺, [M+Li]⁺). Generally, the furanosidic bond is more labile than the pyranosidic bond, leading to preferential cleavage at this position in mixed oligosaccharides.
Common fragmentation routes include:
-
Glycosidic Bond Cleavage: This results in the formation of B- and Y-type ions. The cleavage of the glycosidic bond between the galactofuranosyl residue and the aglycone or another sugar unit is a dominant fragmentation pathway.
-
Cross-Ring Cleavage: These fragmentations, designated as A- and X-type ions, provide valuable information about the substitution pattern on the sugar ring. The flexible nature of the furanose ring can lead to characteristic cross-ring cleavages.
-
Neutral Losses: The loss of small neutral molecules, such as water (H₂O) and methanol (B129727) (CH₃OH) from methyl glycosides, is frequently observed.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for obtaining high-quality mass spectrometric data. Below is a generalized protocol for the analysis of α-L-galactofuranosides by ESI-MS/MS.
Sample Preparation
-
Dissolution: Dissolve the purified galactofuranoside sample in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, to a final concentration of 1-10 µM.
-
Adduct Formation: For enhanced ionization and to promote specific fragmentation pathways, an alkali metal salt (e.g., NaCl or LiCl) can be added to the sample solution at a low concentration (e.g., 10-100 µM).
Mass Spectrometric Analysis
-
Instrumentation: Utilize an electrospray ionization tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an ion trap instrument).
-
Ionization Mode: Operate in positive ion mode to detect protonated ([M+H]⁺) or alkali-adducted ([M+Na]⁺, [M+Li]⁺) molecules.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire a full scan mass spectrum (MS1) to identify the precursor ion of interest.
-
MS/MS Scan: Select the precursor ion of interest using the mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Collision Energy: Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of a rich spectrum of fragment ions. This may require a collision energy ramp for a comprehensive analysis.
-
Data Acquisition: Acquire the product ion spectra (MS2) over a relevant m/z range.
Visualizing the Process and Pathways
To further clarify the experimental workflow and the fundamental fragmentation patterns, the following diagrams are provided.
Experimental Workflow for MS Analysis
Generalized Fragmentation of an α-L-Galactofuranoside
L-Galactose: A Tale of Two Rings - Furanose vs. Pyranose Activity
For the researcher, scientist, and drug development professional, understanding the nuanced differences in the biological activity of sugar isomers is paramount. While D-galactose is a well-studied hexose, its enantiomer, L-galactose, and particularly the differential activities of its furanose and pyranose ring forms, represent a more enigmatic area of glycobiology. This guide provides a comparative overview of what is known, drawing parallels from its D-counterpart and highlighting areas ripe for future investigation.
In aqueous solution, L-galactose, like other monosaccharides, exists as an equilibrium mixture of a linear form and two cyclic hemiacetal forms: the five-membered furanose ring and the six-membered pyranose ring.[][2] While the pyranose form is generally more thermodynamically stable, the less abundant furanose form can exhibit unique biological activities.[3] A direct comparative study on the biological activities of L-galactose furanose versus pyranose is notably absent in the current scientific literature. However, by examining the well-documented roles of D-galactose anomers, we can infer potential areas of differentiation.
Structural and Metabolic Profile
The fundamental difference between the furanose and pyranose forms lies in their ring structure, which influences their three-dimensional shape and flexibility. The five-membered furanose ring is less stable than the six-membered pyranose ring.[3] This structural distinction is critical for enzymatic recognition and processing.
In mammals, D-galactose is almost exclusively found in its pyranose form (D-galactopyranose) and is metabolized through the Leloir pathway.[][4] This pathway involves a series of enzymatic reactions that convert galactose into glucose-1-phosphate, which then enters glycolysis.[5] It is plausible that L-galactopyranose, if present, would be a poor substrate for the enzymes of the Leloir pathway, which are stereospecific for D-sugars.[]
The furanose form of D-galactose (D-galactofuranose) is notably absent in mammals but is an essential component of the cell walls of numerous pathogens, including bacteria (like Mycobacterium tuberculosis), fungi (like Aspergillus fumigatus), and protozoa (like Leishmania species).[6][7][8] In these organisms, D-galactofuranose is crucial for virulence and structural integrity, making the enzymes involved in its biosynthesis attractive targets for antimicrobial drug development.[6][8] The biological significance of L-galactofuranose remains largely unexplored, but its potential presence and role in lower organisms cannot be discounted.
Signaling and Cellular Recognition
The anomeric form of a sugar can significantly impact its role in cellular signaling and recognition. For instance, in yeast, specific transporters can discriminate between the α and β anomers of D-galactose at the cell surface.[9][10] This suggests that the subtle difference in the orientation of a single hydroxyl group can determine whether the sugar is taken up by the cell.
While direct evidence for L-galactose anomers is unavailable, the principle of anomeric specificity in protein-carbohydrate interactions is well-established. Lectins, a class of carbohydrate-binding proteins, often exhibit high specificity for particular sugar isomers and their anomeric configurations. Therefore, it is highly probable that L-galactofuranose and L-galactopyranose would be recognized by different cellular receptors and lectins, potentially triggering distinct downstream signaling events. The immunomodulatory effects of α-lactose, which contains a D-galactose unit, highlight how anomeric configuration can influence immune responses.[11]
Comparative Data Summary
Due to the lack of direct experimental data comparing the biological activities of L-galactose furanose and pyranose, a quantitative comparison table cannot be provided at this time. Research in this area is needed to elucidate the specific activities of these two forms.
Experimental Protocols
To facilitate research into the biological activities of L-galactose anomers, the following experimental protocols, adapted from studies on D-galactose, can be employed.
Protocol 1: Enzymatic Assay for Galactose Metabolism
This protocol is adapted from methods used to study D-galactose metabolizing enzymes and can be modified to test for the activity of L-galactose anomers.
Objective: To determine if L-galactose furanose or pyranose is a substrate for key enzymes in galactose metabolism (e.g., galactokinase).
Materials:
-
Purified galactokinase (or cell lysate containing the enzyme)
-
L-galactose (furanose and pyranose forms, if available, or an equilibrium mixture)
-
ATP (Adenosine triphosphate)
-
Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the purified galactokinase or cell lysate to the reaction mixture.
-
Initiate the reaction by adding the L-galactose anomer solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the rate of ADP formation, which in turn is stoichiometric with the phosphorylation of galactose by galactokinase.
-
Compare the reaction rates obtained with L-galactose furanose, L-galactose pyranose, and D-galactose (as a positive control for the assay system, though not a substrate for L-specific enzymes).
Protocol 2: Cellular Uptake Assay
This protocol can be used to compare the uptake of radiolabeled L-galactose anomers into cultured cells.
Objective: To determine if there is preferential uptake of L-galactose furanose or pyranose by cells.
Materials:
-
Cultured cells of interest (e.g., mammalian cell line, yeast)
-
Radiolabeled L-galactose (e.g., [3H]-L-galactose or [14C]-L-galactose)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation counter and scintillation fluid
-
Microcentrifuge tubes
-
Washing buffer (ice-cold PBS)
Procedure:
-
Seed cells in appropriate culture plates and grow to a desired confluency.
-
On the day of the experiment, wash the cells with uptake buffer.
-
Add the uptake buffer containing the radiolabeled L-galactose anomer to the cells.
-
Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at the appropriate temperature.
-
To stop the uptake, quickly aspirate the radioactive solution and wash the cells multiple times with ice-cold washing buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the amount of L-galactose taken up by the cells and compare the uptake rates for the different anomers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be differentially activated by L-galactose anomers and a general workflow for investigating their biological effects.
Caption: Hypothetical differential signaling by L-galactose anomers.
Caption: Workflow for comparing L-galactose anomer bioactivity.
References
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Galactose transporters discriminate steric anomers at the cell surface in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Modulation of the Gal-9/TIM-3 Immune Checkpoint with α-Lactose. Does Anomery of Lactose Matter? [mdpi.com]
A Comparative Structural Analysis of α-L- and α-D-Galactofuranose for Drug Development
A deep dive into the stereochemical nuances of α-L-galactofuranose and α-D-galactofuranose is crucial for researchers in drug development and carbohydrate chemistry. As enantiomers, these molecules possess identical physical and chemical properties in an achiral environment, yet their biological activities and interactions with chiral molecules like enzymes and receptors can differ significantly. This guide provides a comprehensive structural comparison, supported by experimental data and detailed protocols, to aid in the rational design of novel therapeutics.
Stereochemical Relationship: Enantiomers
α-L- and α-D-galactofuranose are non-superimposable mirror images of each other, a relationship defined as enantiomerism. This fundamental difference in their three-dimensional arrangement is the basis for their distinct biological specificities.
A Researcher's Guide to the Validation of α-L-Galactofuranose in Complex Glycans
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and structural elucidation of α-L-galactofuranose (α-L-Galf) in complex glycans are critical for understanding the biology of various pathogens and for the development of novel therapeutics and diagnostics. Unlike mammalian glycans, which exclusively contain the pyranose form of galactose, the furanose form is a key component of the cell walls of many bacteria, fungi, and protozoa. This guide provides an objective comparison of the primary analytical techniques used for the validation of α-L-Galf, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their specific needs.
Comparative Analysis of Key Validation Techniques
The validation of α-L-Galf in complex glycans relies on a multi-pronged analytical approach. The four primary methodologies employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, antibody-based assays (such as ELISA), and enzymatic assays. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the level of structural detail provided.
Table 1: Quantitative Comparison of α-L-Galactofuranose Validation Methods
| Analytical Method | Principle | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized glycans and their fragments. | High (fmol to amol) | Moderate to High | High | Excellent for determining molecular weight, sequencing, and identifying post-translational modifications. Can be coupled with techniques like infrared ion spectroscopy (MS-IR) to distinguish isomers.[1][2] | Struggles to differentiate between isobaric and isomeric structures without specialized techniques. Does not directly provide linkage or anomeric information. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Low (nmol to µmol) | Very High | Low | Unambiguously determines anomeric configuration (α or β), glycosidic linkage positions, and the ring form (pyranose vs. furanose).[2][3] | Requires larger sample quantities and is time-consuming for complex mixtures. Spectral overlap can be a challenge. |
| Antibody-Based Assays (ELISA) | Utilizes monoclonal antibodies that specifically recognize and bind to α-L-Galf epitopes. | High (pg to ng) | High | High | Highly sensitive and specific for screening large numbers of samples. Relatively simple and cost-effective to perform.[4][5] | Provides limited structural information beyond the presence of the epitope. Cross-reactivity with similar structures is a potential issue. |
| Enzymatic Assays | Employs enzymes that specifically act on or synthesize galactofuranose-containing structures. | Moderate to High | Very High | Moderate | Can confirm the presence of specific linkages and anomers. Can be used for both qualitative and quantitative measurements. | Limited by the availability of specific enzymes. The assay is often indirect, measuring the product of the enzymatic reaction. |
| Chemical Methods (e.g., Methylation Analysis) | Involves chemical derivatization of glycans followed by GC-MS analysis to determine glycosidic linkages. | Moderate | High | Moderate | Provides detailed information on the positions of glycosidic linkages.[3] | Can be a destructive method and requires expertise in chemical derivatization and data interpretation. |
Experimental Protocols
Mass Spectrometry: Validation of α-L-Galf using Tandem MS (MS/MS)
This protocol provides a general workflow for the identification of α-L-Galf in a purified glycan sample using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
A. Sample Preparation:
-
Permethylation: To a dried sample of purified glycans (1-10 µg), add 200 µL of dimethyl sulfoxide (B87167) (DMSO) and vortex until dissolved. Add 200 µL of a slurry of sodium hydroxide (B78521) in DMSO and 100 µL of methyl iodide. Incubate for 10 minutes at room temperature. Quench the reaction by adding 1 mL of water.
-
Extraction: Extract the permethylated glycans with 1 mL of dichloromethane (B109758). Collect the organic layer and wash it three times with 1 mL of water. Dry the dichloromethane layer under a stream of nitrogen.
-
Resuspension: Resuspend the dried permethylated glycans in 100 µL of 50% methanol (B129727) in water for MS analysis.
B. Mass Spectrometry Analysis:
-
Instrumentation: Utilize an electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) mass spectrometer or a similar instrument capable of collision-induced dissociation (CID).
-
Infusion: Infuse the sample at a flow rate of 5 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the parent ions of the permethylated glycans.
-
MS/MS Analysis: Select the parent ion of interest and subject it to CID. A collision energy of 20-40 eV is typically used.
-
Data Analysis: Analyze the resulting fragment ions. The presence of specific fragment ions can indicate the presence of a furanose ring. For example, cross-ring fragmentation patterns can differ between pyranose and furanose isomers.
References
Navigating the Specificity of Anti-Carbohydrate Antibodies: A Comparative Guide to Alpha-L-Galactofuranose and Related Glycan Moieties
For researchers, scientists, and drug development professionals, understanding the specificity and potential cross-reactivity of antibodies against carbohydrate epitopes is paramount for accurate immunoassay development and therapeutic agent design. This guide provides a comparative overview of the available data on the cross-reactivity of antibodies targeting alpha-L-galactofuranose and structurally related glycans. A notable scarcity of published research specifically detailing the cross-reactivity of antibodies against this compound necessitates a comparative analysis with well-characterized antibodies against the alpha-Gal epitope and beta-D-galactofuranose.
Executive Summary
In contrast, extensive research has been conducted on antibodies targeting the closely related alpha-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) and beta-D-galactofuranose (β-D-Galf). This guide will, therefore, focus on presenting a comparative analysis of the cross-reactivity profiles of antibodies against these two well-studied epitopes, providing a valuable framework for researchers interested in α-L-Galf. The experimental protocols and findings from these studies offer a foundational blueprint for the potential development and characterization of anti-α-L-Galf antibodies.
Comparison of Anti-Glycan Antibody Cross-Reactivity
The following table summarizes the cross-reactivity data for two well-characterized anti-carbohydrate antibodies: the monoclonal antibody 27H8 against the alpha-Gal epitope and the MEST-1 monoclonal antibody against beta-D-galactofuranose.
| Antibody Target | Antibody Name/Type | Antigen Recognized | Known Cross-Reactivity | No Cross-Reactivity Observed | Reference |
| alpha-Gal Epitope | 27H8 (Monoclonal, IgG1) | Galactose-alpha-1,3-galactose | Blood Group B Antigen (by other anti-alpha-Gal antibodies and lectins) | Ovalbumin (OVA), various intestinal bacteria (e.g., E. coli O86:B7, L. rhamnosus) | [1][2] |
| beta-D-Galactofuranose | MEST-1 (Monoclonal) | Terminal β-D-galactofuranose | Glycoinositolphospholipids (GIPLs) of Leishmania major and Trypanosoma cruzi | Not specified | [3] |
Experimental Methodologies for Assessing Antibody Cross-Reactivity
Detailed experimental protocols are crucial for the accurate assessment of antibody specificity. The following sections outline the methodologies used in the characterization of anti-alpha-Gal and anti-beta-D-galactofuranose antibodies, which can be adapted for the study of novel anti-carbohydrate antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Cross-Reactivity
ELISA is a fundamental technique for screening and quantifying antibody binding to specific antigens.
Protocol for Anti-alpha-Gal Antibody Specificity Testing:
-
Antigen Coating: 96-well microtiter plates are coated with various glycoconjugates (e.g., α-Gal-BSA, control BSA, blood group B-HSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: The washing step is repeated.
-
Primary Antibody Incubation: The anti-alpha-Gal antibody (e.g., purified 27H8 or M86 supernatant) is serially diluted in blocking buffer and added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The washing step is repeated.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's isotype (e.g., anti-mouse IgG-HRP) is added and incubated for 1 hour at room temperature.
-
Washing: The final washing step is performed.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Signal Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
Immunofluorescence for Cross-Reactivity with Whole Organisms
This method assesses antibody binding to antigens in their native context on the surface of cells or microorganisms.
Protocol for MEST-1 Antibody Cross-Reactivity with Parasites:
-
Parasite Preparation: Promastigotes of Leishmania major and epimastigotes of Trypanosoma cruzi are harvested, washed with PBS, and fixed onto microscope slides.
-
Blocking: The slides are incubated with a blocking solution (e.g., PBS containing 1% BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The MEST-1 monoclonal antibody is applied to the slides and incubated in a humidified chamber.
-
Washing: The slides are washed with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) is added and incubated in the dark.
-
Washing: The slides are washed with PBS.
-
Mounting and Visualization: A mounting medium with an anti-fading agent is applied, and the slides are coverslipped. The fluorescence is observed using a fluorescence microscope.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for assessing antibody specificity and cross-reactivity.
Caption: Workflow for ELISA-based antibody specificity testing.
Caption: Workflow for immunofluorescence-based cross-reactivity analysis.
Conclusion and Future Directions
The study of anti-carbohydrate antibodies is a dynamic field with significant implications for diagnostics and therapeutics. While the cross-reactivity of antibodies against the alpha-Gal epitope and beta-D-galactofuranose has been investigated, a clear knowledge gap exists for antibodies targeting this compound. The experimental frameworks presented in this guide provide robust methodologies for researchers seeking to produce and characterize novel antibodies against this and other carbohydrate targets. Future studies should focus on generating monoclonal antibodies specific for this compound and performing comprehensive cross-reactivity profiling using glycan arrays and other high-throughput methods. Such research will be instrumental in advancing our understanding of the biological roles of this carbohydrate and in developing highly specific tools for its detection and targeting.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | A novel monoclonal IgG1 antibody specific for Galactose-alpha-1,3-galactose questions alpha-Gal epitope expression by bacteria [frontiersin.org]
- 3. A monoclonal antibody directed to terminal residue of beta-galactofuranose of a glycolipid antigen isolated from Paracoccidioides brasiliensis: cross-reactivity with Leishmania major and Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of L-Galactofuranosides and L-Galactopyranosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical and enzymatic stability of L-galactofuranosides and L-galactopyranosides. The distinct stability profiles of these five-membered and six-membered ring isomers of galactose are of significant interest, particularly in the field of drug development, due to the unique presence of the furanose form in the cell walls of various pathogens.
Overview of Structural Stability
The fundamental difference in stability between L-galactopyranosides and L-galactofuranosides arises from their ring structures. The six-membered pyranose ring is thermodynamically more stable than the five-membered furanose ring.[1] This is because the pyranose ring can adopt a strain-free "chair" conformation, which minimizes steric hindrance and eclipsing interactions.[2] In contrast, the furanose ring is nearly planar, leading to significant ring strain.[2]
However, this thermodynamic preference can be inverted under certain chemical modifications. For instance, complete O-sulfation of monosaccharides can make the furanoside form more energetically stable than the corresponding pyranoside.[3][4] While L-galactopyranose is the predominant form in solution, L-galactofuranose is a crucial component of glycoconjugates in many pathogenic microorganisms, including bacteria, fungi, and protozoa, but it is absent in mammals.[5][6][7] This biological distribution makes the enzymes that synthesize and degrade L-galactofuranosides attractive targets for antimicrobial drug development.[6][8][9]
Kinetic Stability: Susceptibility to Hydrolysis
Kinetic stability, which relates to the rate of reaction, provides a more practical understanding of how these isomers behave in different environments. The primary pathway for glycoside degradation is hydrolysis of the glycosidic bond.
2.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, L-galactofuranosides are significantly less stable than L-galactopyranosides. The rate of acid hydrolysis for furanosides is considerably higher because their ground-state conformation more closely resembles the oxocarbenium ion-like transition state that forms during glycosidic bond cleavage.[10] This reduces the activation energy required for the reaction to proceed.
A well-documented analogy is the comparison between sucrose, which contains a fructofuranosyl moiety, and trehalose, which consists of two glucopyranosyl units. Sucrose undergoes spontaneous hydrolysis approximately 15,000 times faster than trehalose, highlighting the inherent kinetic instability of the furanoside linkage.[11]
Table 1: Comparative Rates of Acid Hydrolysis
| Glycoside Type | Ring Size | Relative Rate of Acid Hydrolysis | Rationale |
|---|---|---|---|
| L-Galactofuranoside | Five-membered | High | Ground-state conformation is similar to the transition state, lowering activation energy.[10] |
| L-Galactopyranoside | Six-membered | Low | Stable chair conformation requires more energy to reach the transition state. |
2.2. Enzymatic Hydrolysis
Enzymatic hydrolysis is highly specific, and the stability of a glycoside is entirely dependent on the presence of the correct enzyme.
-
L-Galactopyranosides: These are substrates for a wide range of commonly occurring β-galactosidases found across many life forms, including mammals.
-
L-Galactofuranosides: These are specifically cleaved by β-D-galactofuranosidases (Galf-ases).[5] These enzymes are primarily found in microorganisms that utilize L-galactofuranose in their cell walls and are notably absent in mammals.[5][6] This makes the β-L-galactofuranoside linkage exceptionally stable in a mammalian host but labile in the presence of a pathogenic microbe possessing the necessary enzyme.
Some enzymes exhibit cross-reactivity, though with significantly reduced efficiency. For example, the arabinofuranosidase Araf51 can hydrolyze p-nitrophenyl-D-galactofuranoside, but its specificity (Vmax/Km) for this substrate is 6,000-fold lower than for its preferred arabinofuranoside substrate.[12]
Table 2: Kinetic Data for a Representative β-D-Galactofuranosidase
| Enzyme | Source | Substrate | Optimal pH | Optimal Temperature | KM (mM) |
|---|
| Exo-β-D-galactofuranosidase | Aspergillus fumigatus | pNP-β-D-Galf | 5.5 | Stable up to 40 °C | 4.4[5] |
Caption: Biological stability of galactosides.
Experimental Protocols
3.1. Acid Hydrolysis Rate Determination
This protocol outlines a general method for comparing the kinetic stability of L-galactofuranosides and L-galactopyranosides under acidic conditions.
-
Preparation: Prepare stock solutions of the purified L-galactofuranoside and L-galactopyranoside of interest (e.g., methyl glycosides) in water or a suitable buffer at a known concentration (e.g., 10 mM).
-
Reaction Initiation: Equilibrate the glycoside solutions to a constant temperature (e.g., 60 °C). Initiate the hydrolysis by adding a strong acid (e.g., HCl or H₂SO₄) to a final concentration of 0.1 M.
-
Sampling: At timed intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately neutralize the acid in the aliquots by adding a stoichiometric amount of a strong base (e.g., NaOH) to stop the reaction.
-
Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the remaining glycoside and the released galactose.
-
Data Processing: Plot the natural logarithm of the glycoside concentration versus time. The negative slope of the resulting linear fit corresponds to the first-order rate constant (k) of hydrolysis.
Caption: Workflow for acid hydrolysis kinetics.
3.2. Enzymatic Stability Assay
This protocol determines the susceptibility of a glycoside to a specific enzyme.
-
Preparation: Prepare solutions of the L-galactofuranoside and L-galactopyranoside substrates in the optimal buffer for the enzyme being tested (e.g., 50 mM sodium acetate, pH 5.5 for A. fumigatus Galf-ase).[5]
-
Reaction Initiation: Equilibrate the substrate solutions to the enzyme's optimal temperature (e.g., 37 °C). Add a known concentration of the purified enzyme (e.g., β-D-galactofuranosidase) to initiate the reaction. A control reaction without the enzyme should be run in parallel.
-
Incubation and Sampling: Incubate the mixture and withdraw aliquots at various time points.
-
Quenching: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a chemical denaturant.
-
Analysis: Quantify the amount of product released (e.g., galactose or a chromogenic aglycone like p-nitrophenol) using a suitable method (e.g., spectrophotometry for pNP-glycosides or HPLC for unlabeled sugars).
-
Data Processing: Determine the initial reaction velocity (V₀) from the linear portion of the product formation curve over time. Kinetic parameters like KM and Vmax can be determined by measuring V₀ at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Summary and Implications for Drug Development
The stability of L-galactose glycosides is highly dependent on their ring structure and the surrounding chemical or biological environment.
-
L-Galactopyranosides are thermodynamically favored and more resistant to chemical hydrolysis but are susceptible to cleavage by common enzymes.
-
L-Galactofuranosides are thermodynamically less stable and hydrolyze rapidly in acid. Crucially, their enzymatic hydrolysis requires specific Galf-ases that are unique to pathogens.
This dichotomy makes the L-galactofuranoside linkage a prime target for therapeutic intervention. Its presence in essential pathogen cell wall components and absence in humans presents a clear therapeutic window. Inhibitors designed to target the enzymes responsible for the biosynthesis (e.g., UDP-galactopyranose mutase) or processing of L-galactofuranosides could serve as potent and highly specific antimicrobial agents with minimal off-target effects in the human host.
References
- 1. reddit.com [reddit.com]
- 2. Energetic differences between the five- and six-membered ring hydrocarbons: strain energies in the parent and radical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and biology of galactofuranose-containing polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An original chemoenzymatic route for the synthesis of beta-D-galactofuranosides using an alpha-L-arabinofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Galactofuranosyl-containing Glycans: Occurrence, Synthesis and Biochemistry - CONICET [bicyt.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orbi.uliege.be [orbi.uliege.be]
A Researcher's Guide to Computational Modeling of α-L-Galactofuranose Conformations
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of α-L-galactofuranose is critical. This furanose sugar is a key component of various glycoconjugates in pathogenic microorganisms, making it a significant target for novel therapeutic strategies. Due to its inherent flexibility, experimental characterization of its conformations can be challenging. Computational modeling offers a powerful alternative to explore the conformational landscape of α-L-galactofuranose, providing insights into its structure-function relationships.
This guide provides a comparative overview of computational methods used to model the conformations of α-L-galactofuranose. We will delve into the performance of different force fields in molecular dynamics simulations and compare them with quantum mechanics-based approaches. Furthermore, we will present supporting experimental data and detailed protocols for both computational and experimental validation techniques.
Comparing Computational Approaches: A Data-Driven Overview
The conformational flexibility of the five-membered furanose ring is often described by a pseudorotational itinerary, with conformers typically categorized as North (N) or South (S) based on the phase angle of pseudorotation. The primary computational methods for exploring this landscape are Molecular Mechanics (MM) and Quantum Mechanics (QM).
Molecular Mechanics (MM) simulations, employing force fields like GLYCAM, AMBER, and CHARMM, are computationally efficient for sampling a wide range of conformations over longer timescales. However, their accuracy is highly dependent on the parameterization of the force field.
Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a more accurate description of the electronic structure and are less reliant on parameterization.[1] However, they are computationally expensive, limiting their use to smaller systems and shorter simulation times.[1][2]
Below is a summary of relative energies for different conformers of a propyl-β-L-galactofuranoside derivative, calculated using various QM methods. This data highlights the variability in predicted conformational energies depending on the level of theory employed.
| Conformer | B3LYP/6-31G(d,p) | PBE0/6-31G(d,p) | PBE0/def2-TZVP | B2PLYP/def2-TZVP | RI-MP2/def2-TZVP |
| C3-exo | 4.5 | 4.6 | 2.2 | 2.8 | 3.5 |
| C2-exo | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| O4-exo | 3.1 | 2.7 | 1.8 | 2.0 | 1.8 |
| C1-endo | 3.2 | 2.8 | 1.8 | 2.2 | 1.9 |
Table 1: Relative energies (kcal/mol) of propyl-β-L-galactofuranoside conformers calculated at different levels of theory. The C2-exo conformer is the lowest energy conformer in this analysis. Data sourced from Gerbst et al., 2021.
Experimental Validation: The Synergy of Computation and NMR
Computational models are most powerful when validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing the solution-state conformations of carbohydrates.[3] By comparing experimentally measured NMR parameters, such as ³JHH coupling constants and Nuclear Overhauser Effects (NOEs), with those predicted from computational models, researchers can assess the accuracy of their simulations.[4]
| Coupling Constant | Experimental Value (Hz) | Calculated from MD (GLYCAM) (Hz) |
| ³J(H1,H2) | 4.2 | 4.5 |
| ³J(H2,H3) | 6.8 | 6.5 |
| ³J(H3,H4) | 8.1 | 7.9 |
Table 2: Comparison of experimental and calculated ³JHH coupling constants for a model furanoside. The close agreement between the experimental and calculated values provides confidence in the computational model. Data is illustrative and based on typical values found in the literature.
Experimental and Computational Protocols
Detailed methodologies are crucial for reproducibility and for the critical evaluation of research findings. Here, we provide standardized protocols for both NMR-based conformational analysis and molecular dynamics simulations of α-L-galactofuranose.
Experimental Protocol for NMR Analysis
-
Sample Preparation: A solution of the α-L-galactofuranose derivative is prepared in a suitable deuterated solvent (e.g., D₂O) to a concentration of approximately 5-10 mg/mL.[3]
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).[3] Essential experiments include:
-
Data Processing and Analysis: The acquired spectra are processed using appropriate software (e.g., MestReNova, TopSpin). Proton chemical shifts and ³JHH coupling constants are extracted from the ¹H NMR and COSY spectra.[3] NOE cross-peak intensities are integrated from the NOESY spectrum to derive distance restraints.
Computational Protocol for Molecular Dynamics (MD) Simulations
-
System Preparation:
-
Generate the initial 3D structure of α-L-galactofuranose using a molecular builder (e.g., Avogadro, Maestro).
-
Select a carbohydrate-specific force field (e.g., GLYCAM06, CHARMM36m, AMBER ff19SB).[6][7]
-
Solvate the molecule in a periodic box of explicit water molecules (e.g., TIP3P).[8][9]
-
Add counter-ions to neutralize the system if necessary.
-
-
Energy Minimization: Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.
-
Equilibration:
-
Perform a short MD simulation under the NVT (isothermal-isochoric) ensemble to bring the system to the desired temperature.
-
Follow this with a longer MD simulation under the NPT (isothermal-isobaric) ensemble to adjust the system density.
-
-
Production Run: Conduct the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to ensure adequate sampling of the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to determine the populations of different conformers, calculate average properties, and compute theoretical NMR parameters for comparison with experimental data.
Visualizing the Workflow
To better illustrate the interplay between computational modeling and experimental validation, the following diagrams outline the key processes.
Conclusion
The computational modeling of α-L-galactofuranose conformations is a multifaceted process that requires a careful selection of methods and rigorous validation against experimental data. While molecular mechanics simulations offer a computationally efficient means to explore the vast conformational space, quantum mechanics calculations provide a higher level of accuracy for refining energetic predictions. The synergy between these computational approaches and experimental NMR data is paramount for developing accurate and predictive models of α-L-galactofuranose behavior. This integrated approach is essential for advancing our understanding of its biological roles and for the rational design of new therapeutics targeting pathogens that utilize this unique sugar.
References
- 1. Figure 5 from Conformational study of the open-chain and furanose structures of D-erythrose and D-threose. | Semantic Scholar [semanticscholar.org]
- 2. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 3. researchgate.net [researchgate.net]
- 4. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination by heteronuclear NMR spectroscopy of the complete structure of the cell wall polysaccharide of Streptococcus sanguis strain K103 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Perspective on computational simulations of glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
Assessing the Immunogenicity of α-L-Galactofuranose Epitopes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of pathogenic fungi resistant to conventional therapies has underscored the urgent need for novel vaccine candidates and immunotherapeutic strategies. Among the promising targets for such interventions are unique carbohydrate structures present on the surface of these pathogens but absent in mammals. One such structure is the α-L-galactofuranose (α-Galf) epitope, a five-membered ring isomer of galactose. This guide provides a comparative overview of the immunogenicity of α-Galf epitopes, detailing experimental methodologies to assess their potential as vaccine components and presenting available data to compare their performance with other related carbohydrate structures.
Comparative Immunogenicity of Galactofuranose Epitopes
While comprehensive studies directly comparing the immunogenicity of α-L-galactofuranose with its β-anomer or its pyranose counterpart (α-L-galactopyranose) are limited, existing research on fungal glycans provides valuable insights. The immunogenicity of carbohydrate antigens is often dependent on factors such as anomeric linkage, chain length, and the context of its presentation (e.g., conjugation to a carrier protein).
One study on the immune-enhancing activities of a series of synthetic α-galacto-oligosaccharides (α-GOSs) with varying chain lengths revealed that the disaccharide (α-GOS 2) was most effective at promoting macrophage phagocytosis and inducing the production of key pro-inflammatory cytokines.[1] This suggests that oligosaccharide length is a critical determinant of immunogenicity.
Table 1: Immunomodulatory Activity of Synthetic α-Galacto-oligosaccharides (α-GOSs) of Varying Lengths [1]
| Oligosaccharide | Galactose Units | Promotion of Macrophage Phagocytosis (relative to control) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) |
| α-GOS 1 | 1 | ~1.2 | ~150 | ~2000 | ~50 |
| α-GOS 2 | 2 | ~1.8 | ~350 | ~4500 | ~150 |
| α-GOS 3 | 3 | ~1.5 | ~250 | ~3500 | ~100 |
| α-GOS 4 | 4 | ~1.3 | ~200 | ~2800 | ~80 |
| α-GOS 5 | 5 | ~1.2 | ~180 | ~2500 | ~70 |
| α-GOS 6 | 6 | ~1.1 | ~160 | ~2200 | ~60 |
| FOS (control) | - | ~1.4 | ~220 | ~3000 | ~90 |
Data adapted from a study on the immune-enhancing activities of synthetic α-GOSs in murine macrophage J774.1 cells.[1]
Experimental Protocols for Assessing Immunogenicity
A robust assessment of the immunogenicity of α-Galf epitopes requires a multi-pronged approach, including the synthesis of well-defined glycoconjugates, immunization studies in animal models, and detailed analysis of the resulting immune response.
Synthesis of α-L-Galactofuranose Glycoconjugates
To elicit a T-cell dependent immune response, carbohydrate antigens are typically conjugated to a carrier protein.
Methodology:
-
Synthesis of α-Galf Oligosaccharide: Synthesize the desired α-Galf-containing oligosaccharide with a linker at the reducing end suitable for conjugation (e.g., an amine or thiol group).
-
Carrier Protein Activation: Activate a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) with a heterobifunctional crosslinker (e.g., succinimidyl iodoacetate).
-
Conjugation: React the linker-modified α-Galf oligosaccharide with the activated carrier protein to form a stable covalent bond.
-
Purification and Characterization: Purify the resulting glycoconjugate using size-exclusion chromatography and characterize it by methods such as MALDI-TOF mass spectrometry and protein and carbohydrate quantification assays to determine the glycan-to-protein ratio.
Immunization and Serum Collection
Animal models are essential for evaluating the in vivo immunogenicity of α-Galf glycoconjugates.
Methodology:
-
Animal Model: Use an appropriate animal model, such as BALB/c or C57BL/6 mice.
-
Immunization Schedule: Emulsify the α-Galf glycoconjugate vaccine with an adjuvant (e.g., Freund's adjuvant or a clinically relevant adjuvant like AddaVax) and immunize the animals subcutaneously or intraperitoneally. Administer booster immunizations at regular intervals (e.g., every 2-3 weeks).
-
Serum Collection: Collect blood samples from the immunized animals at various time points (e.g., pre-immunization and after each booster) to monitor the antibody response. Separate the serum and store it at -80°C.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
ELISA is a widely used method to quantify the amount of specific antibodies in serum samples.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with the α-Galf-glycoconjugate (or a related control antigen) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add serial dilutions of the collected sera to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG) that is specific for the primary antibody isotype. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB).
-
Readout: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
Glycan Microarray Analysis for Antibody Specificity
Glycan microarrays allow for the high-throughput analysis of antibody specificity against a wide range of carbohydrate structures.
Methodology:
-
Array Fabrication: Print a library of glycans, including the α-Galf epitope of interest and various control glycans (e.g., β-Galf, α-Galp), onto a chemically activated glass slide.
-
Serum Incubation: Block the microarray and incubate with diluted serum from immunized animals.
-
Detection: Wash the array and detect bound antibodies using a fluorescently labeled secondary antibody.
-
Data Analysis: Scan the microarray using a fluorescence scanner and analyze the signal intensity for each glycan spot to determine the antibody binding profile. This allows for the assessment of cross-reactivity and the identification of the specific epitope recognized by the antibodies.
Signaling Pathways in α-L-Galactofuranose Recognition
The innate immune system recognizes fungal glycans, including galactofuranose-containing structures, through pattern recognition receptors (PRRs) on the surface of immune cells like macrophages and dendritic cells. This recognition triggers downstream signaling cascades that lead to the production of cytokines and the initiation of an adaptive immune response. While the specific receptors for α-L-galactofuranose are not fully elucidated, the general pathways for fungal glycan recognition provide a framework for understanding its immunomodulatory effects.
Caption: Innate immune recognition of fungal α-L-Galf epitopes.
Experimental Workflow for Assessing Immunogenicity
The overall process for assessing the immunogenicity of α-L-galactofuranose epitopes involves a series of interconnected experimental stages, from antigen synthesis to the detailed characterization of the immune response.
Caption: Experimental workflow for immunogenicity assessment.
Conclusion
The α-L-galactofuranose epitope represents a promising, yet underexplored, target for the development of novel antifungal vaccines and immunotherapies. The experimental framework outlined in this guide provides a comprehensive approach for the synthesis of α-Galf-based immunogens and the detailed assessment of their immunogenicity. While direct comparative data with other glycan epitopes remains scarce, the methodologies described herein will enable researchers to generate the quantitative data necessary to objectively evaluate the potential of α-L-galactofuranose as a protective antigen. Further studies focusing on head-to-head comparisons with other carbohydrate structures, such as β-Galf and α-Galp, will be crucial in determining its relative efficacy and advancing its development as a clinical candidate.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment for Handling alpha-L-galactofuranose
FOR IMMEDIATE USE
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling alpha-L-galactofuranose. By adhering to these procedures, you can ensure a safe laboratory environment and proper material disposal.
This compound, a sugar molecule, is generally considered non-hazardous. However, as with any chemical powder, it is crucial to follow standard laboratory safety protocols to minimize exposure and prevent contamination. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Purpose | Notes |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Protects eyes from airborne powder particles and potential splashes. | Goggles are required for protection against liquid splashes and chemical vapors.[1] |
| Hand Protection | Disposable nitrile gloves | Prevents skin contact and contamination of the material. | Disposable nitrile gloves offer limited protection for incidental contact and should be removed immediately after chemical contact.[1] Hands should be washed before replacing gloves.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. | A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for laboratory work.[1] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | To be used if engineering controls are insufficient to control airborne dust. | Powder handling should ideally occur in a fume hood or ventilated balance enclosure.[2][3] |
Operational Plan: Handling and Spill Cleanup
Adherence to proper handling procedures is critical for maintaining a safe laboratory environment.
| Procedure | Step-by-Step Guidance |
| General Handling | 1. Wash hands thoroughly before and after handling. 2. Wear all required PPE as outlined in the table above. 3. Handle in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation.[3] 4. Avoid creating dust. 5. Keep the container tightly closed when not in use. |
| Weighing | 1. Perform weighing operations within a ventilated balance enclosure or a chemical fume hood to control dust.[2][3] 2. Use appropriate tools (e.g., spatulas) to handle the powder. 3. Clean the balance and surrounding area with a damp cloth or vacuum with HEPA filtration after use. |
| Spill Cleanup | 1. Ensure the area is well-ventilated. 2. Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area. 3. For small spills, gently sweep up the powder, avoiding dust creation, and place it in a suitable container for disposal. 4. For larger spills, cover with an inert absorbent material and then sweep into a disposal container. 5. Clean the spill area with water and a detergent. |
Disposal Plan
Proper disposal of this compound and associated waste is essential for environmental safety and regulatory compliance. As a non-hazardous sugar, standard disposal protocols for non-hazardous chemical waste apply.[4][5]
| Waste Type | Disposal Procedure |
| Unused this compound | 1. Package the solid waste securely in at least two layers to prevent spillage.[4] 2. Label the outer container as "Non-hazardous".[4] 3. Dispose of in the regular trash, carrying it to the dumpster yourself.[4] |
| Contaminated Labware (e.g., gloves, weigh boats) | 1. Place in a designated container for non-hazardous laboratory waste. 2. Follow your institution's guidelines for disposal of non-hazardous solid waste. |
| Empty Containers | 1. Ensure the container is empty of any free-standing powder. 2. Deface the original label to indicate the container is empty.[6] 3. Dispose of in the regular trash or recycling according to your institution's policies. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection based on the laboratory procedure.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
